molecular formula C2HClN2OS B1278295 4-Chloro-1,2,5-thiadiazol-3-ol CAS No. 88905-76-4

4-Chloro-1,2,5-thiadiazol-3-ol

Cat. No.: B1278295
CAS No.: 88905-76-4
M. Wt: 136.56 g/mol
InChI Key: BHBZGQBBRQJXCY-UHFFFAOYSA-N
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Description

4-Chloro-1,2,5-thiadiazol-3-ol is a useful research compound. Its molecular formula is C2HClN2OS and its molecular weight is 136.56 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-1,2,5-thiadiazol-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-1,2,5-thiadiazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1,2,5-thiadiazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,2,5-thiadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2OS/c3-1-2(6)5-7-4-1/h(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBZGQBBRQJXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NSN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435926
Record name 4-chloro-1,2,5-thiadiazol-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88905-76-4, 5728-15-4
Record name 4-chloro-1,2,5-thiadiazol-3-ol
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Record name 4-chloro-1,2,5-thiadiazol-3-ol
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Foundational & Exploratory

I. Primary Synthesis Pathway: Cyclization of Cyanoformamide with Sulfur Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol: A Core Directive for Medicinal Chemistry

As a pivotal intermediate in pharmaceutical development, 4-Chloro-1,2,5-thiadiazol-3-ol serves as a versatile scaffold for constructing complex molecular architectures. Its significance is notably highlighted by its role in the synthesis of beta-blockers such as Timolol, a widely used medication for glaucoma and cardiovascular conditions[1][2]. This guide provides a detailed exploration of the primary synthesis pathway for this compound, grounded in established protocols and mechanistic insights, to support researchers and drug development professionals in their synthetic endeavors.

The most direct and well-documented method for preparing 4-Chloro-1,2,5-thiadiazol-3-ol involves the reaction of an open-chain precursor, cyanoformamide, with either sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂)[3]. This approach exemplifies a common strategy for forming the 1,2,5-thiadiazole ring system, which typically relies on treating a compound containing an acyclic N-C-C-N fragment with a sulfurating and cyclizing agent[4][5].

Causality and Mechanistic Rationale

The choice of sulfur monochloride or dichloride as the reagent is critical. These electrophilic sulfur species react with the nucleophilic nitrogen atoms of cyanoformamide to initiate the cyclization process. The reaction proceeds through the formation of a heterocyclic ring, with the concurrent introduction of the chloro substituent and the formation of the hydroxyl group from the amide moiety. An optimization study on a related synthesis noted that while sulfur monochloride can lead to higher yields, reactions involving thionyl chloride (SOCl₂) or sulfur dichloride may result in cleaner reaction profiles, albeit sometimes with lower yields[1]. The selection between S₂Cl₂ and SCl₂ can, therefore, be a balance between yield and purity requirements.

Synthesis_Pathway cluster_reaction Reaction Conditions cyanoformamide Cyanoformamide mix Mix & Stir cyanoformamide->mix sulfur_chloride Sulfur Monochloride (S₂Cl₂) or Sulfur Dichloride (SCl₂) sulfur_chloride->mix solvent Inert Solvent (e.g., Benzene) solvent->mix product 4-Chloro-1,2,5-thiadiazol-3-ol heat Heat (e.g., 60°C) mix->heat workup Aqueous Workup & Extraction heat->workup workup->product

Caption: Primary synthesis workflow for 4-Chloro-1,2,5-thiadiazol-3-ol.

Experimental Protocol: Synthesis via Sulfur Dichloride

This protocol is adapted from the methodology described in the foundational patent literature[3]. It represents a self-validating system where reaction completion can be monitored, and the product is isolated through standard chemical procedures.

Materials:

  • l-Cyanoformamide

  • Sulfur dichloride (SCl₂)

  • Benzene (or another suitable inert solvent)

  • Magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • In a reaction vessel equipped with a stirrer, add 7.0 grams (0.1 mole) of l-cyanoformamide to a mixture of 41.2 grams (0.4 mole) of sulfur dichloride in 40 mL of benzene.

  • Stir the mixture for five hours at a controlled temperature of 60°C.

  • After the reaction period, cool the mixture and carefully pour it into 300 mL of ice water.

  • Filter the resulting mixture. Separate the benzene layer from the filtrate.

  • Wash the remaining aqueous layer with two 50 mL portions of benzene to ensure complete extraction of the product.

  • For further purification, extract the acidic aqueous layer with two 5 mL portions of toluene.

  • Combine all organic extracts (benzene and toluene solutions) and dry them over anhydrous magnesium sulfate.

  • Concentrate the dried organic solution to dryness in vacuo to yield the crude product.

  • The resulting residue, predominantly 3-chloro-4-hydroxy-1,2,5-thiadiazole, can be further purified by recrystallization from water to obtain substantially pure material.

Data Summary
ParameterValueReference
Starting MaterialCyanoformamide[3]
ReagentSulfur Dichloride (SCl₂)[3]
SolventBenzene[3]
Reaction Temperature60°C[3]
Melting Point (Recrystallized)109-112°C[3]

II. Alternative Synthetic Approaches: A Conceptual Overview

While the cyclization of cyanoformamide is the most direct route, other methods for constructing the 3-chloro-1,2,5-thiadiazole core exist, providing alternative strategies for researchers.

  • From Monosubstituted Glyoximes: A one-pot synthesis has been developed reacting monosubstituted glyoximes with sulfur monochloride, offering a pathway to related 3-chloro-1,2,5-thiadiazoles[5].

  • From Monosubstituted Acetonitriles: Treatment of acetonitriles with disulfur dichloride can yield 5-substituted-4-chloro-1,2,3-dithiazolium chlorides. These intermediates can then be converted to the corresponding 4-substituted-3-chloro-1,2,5-thiadiazoles by treatment with aqueous ammonia[6].

Alt_Pathways start1 Monosubstituted Glyoximes reagent1 + S₂Cl₂ start1->reagent1 start2 Monosubstituted Acetonitriles reagent2 + S₂Cl₂ start2->reagent2 intermed Dithiazolium Chloride Intermediate reagent3 + aq. NH₃ intermed->reagent3 product 4-Substituted-3-chloro- 1,2,5-thiadiazole Scaffold reagent1->product reagent2->intermed reagent3->product

Caption: Conceptual alternative pathways to the 3-chloro-1,2,5-thiadiazole core.

III. Synthetic Utility and Downstream Reactions

The value of 4-Chloro-1,2,5-thiadiazol-3-ol lies in the orthogonal reactivity of its two functional groups, making it a powerful building block.

  • Nucleophilic Substitution at the Chloro-Position: The chlorine atom at the 4-position is an excellent leaving group, readily displaced by various nucleophiles. This reactivity is fundamental to introducing diverse functionalities, such as amines and alkoxides, which is a key step in building more complex pharmaceutical agents[1]. For example, the synthesis of Timolol involves the displacement of a similar chloro group by morpholine[1][7].

  • Functionalization of the Hydroxyl Group: The hydroxyl group is a versatile handle for transformations like etherification and esterification[1]. A critical step in another synthetic route to Timolol involves the etherification of the hydroxyl group on the thiadiazole ring with epichlorohydrin to form an epoxypropoxy side chain[7]. This epoxide is then opened by tert-butylamine to complete the side chain installation.

Functionalization cluster_chloro Chloro Group Reactivity cluster_hydroxyl Hydroxyl Group Reactivity start_mol 4-Chloro-1,2,5-thiadiazol-3-ol reagent_amine + Amine (R-NH₂) (Nucleophilic Substitution) start_mol->reagent_amine Displaces Cl reagent_ether + Epichlorohydrin (Etherification) start_mol->reagent_ether Forms Ether product_amine 4-Amino-1,2,5-thiadiazol-3-ol reagent_amine->product_amine product_ether 4-Chloro-3-(2,3-epoxypropoxy)- 1,2,5-thiadiazole reagent_ether->product_ether

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1,2,5-thiadiazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-1,2,5-thiadiazol-3-ol, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document delves into the compound's synthesis, structural features, including its tautomeric nature, spectral characteristics, and reactivity. The information presented herein is intended to empower researchers and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring is a privileged heterocyclic motif in modern chemical research, underpinning the structure of numerous biologically active compounds and functional materials.[1] Its unique arrangement of sulfur and nitrogen atoms imparts a distinct electronic character, leading to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inherent aromaticity of the thiadiazole ring contributes to its general stability, while the presence of heteroatoms provides sites for molecular interactions and further functionalization.[1] 4-Chloro-1,2,5-thiadiazol-3-ol, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the beta-blocker timolol. Its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, makes it a highly valuable synthon for the construction of diverse molecular architectures.

Synthesis and Molecular Structure

Synthetic Pathway

A well-established method for the synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol involves the reaction of cyanoformamide with a sulfur chloride, such as sulfur monochloride or sulfur dichloride.[2] This process provides a direct route to the desired heterocyclic system.

Synthesis_Pathway cyanoformamide Cyanoformamide intermediate Reaction Intermediate cyanoformamide->intermediate Reaction sulfur_chloride Sulfur Monochloride or Sulfur Dichloride sulfur_chloride->intermediate product 4-Chloro-1,2,5-thiadiazol-3-ol intermediate->product Cyclization

Caption: Synthetic pathway for 4-Chloro-1,2,5-thiadiazol-3-ol.

A detailed experimental protocol, as derived from patent literature, is provided below:

Experimental Protocol: Synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol [2]

  • Reaction Setup: To a suitable reaction vessel, add 7.0 grams (0.1 mole) of cyanoformamide to a mixture of 41.2 grams (0.4 mole) of sulfur dichloride in 40 ml of benzene at room temperature.

  • Reaction Conditions: Stir the mixture for five hours at 60°C.

  • Work-up: After cooling, pour the reaction mixture into 300 ml of ice water.

  • Purification: Filter the mixture and separate the benzene layer from the filtrate. The aqueous layer is then washed with two 50 ml portions of ether. The combined ether and benzene extracts are dried over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent to yield the crude product.

  • Recrystallization: Recrystallize the crude product from water to obtain substantially pure 4-Chloro-1,2,5-thiadiazol-3-ol.

Disclaimer: This protocol is for informational purposes only. All chemical syntheses should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Molecular Structure and Tautomerism

4-Chloro-1,2,5-thiadiazol-3-ol can exist in two tautomeric forms: the enol form (4-chloro-1,2,5-thiadiazol-3-ol) and the keto form (4-chloro-1,2,5-thiadiazol-3(2H)-one). The equilibrium between these two forms is influenced by factors such as the solvent and the solid-state packing.[3][4]

Tautomerism cluster_enol cluster_keto enol Enol Form (4-Chloro-1,2,5-thiadiazol-3-ol) keto Keto Form (4-Chloro-1,2,5-thiadiazol-3(2H)-one) enol_structure keto_structure enol_structure->keto_structure Equilibrium

Caption: Keto-enol tautomerism of 4-Chloro-1,2,5-thiadiazol-3-ol.

Spectroscopic evidence, particularly from 13C NMR, can often distinguish between the tautomers by the chemical shift of the carbon atom at the 3-position.[3][4] In the keto form, this carbon would exhibit a chemical shift characteristic of a carbonyl group, while in the enol form, it would be in the range typical for an aromatic carbon bearing a hydroxyl group.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-1,2,5-thiadiazol-3-ol is presented in the table below. It is important to note that some of these values are calculated or estimated based on related compounds due to the limited availability of experimental data for this specific molecule.

PropertyValueSource
Molecular Formula C₂HClN₂OS[2]
Molecular Weight 136.56 g/mol [2]
Melting Point 112 °C[2]
Boiling Point (Predicted) 185.6 °C at 760 mmHgN/A
Density (Predicted) 2.061 g/cm³N/A
pKa (Estimated) The pKa of the parent 1,2,5-thiadiazole is -4.9, indicating it is a very weak base.[5] The hydroxyl group in 4-Chloro-1,2,5-thiadiazol-3-ol is expected to be acidic, though a specific experimental value is not readily available.[5]
Solubility Generally, thiadiazole derivatives exhibit varied solubility depending on their substituents.[1][6] Unsubstituted 1,2,5-thiadiazole is soluble in water, carbon tetrachloride, and chloroform.[5] The presence of the polar hydroxyl group in 4-Chloro-1,2,5-thiadiazol-3-ol would suggest some solubility in polar solvents. However, the overall solubility profile will be influenced by the interplay of the polar and non-polar functionalities.[7][1][5][6][7]

Spectral Properties

Detailed experimental spectra for 4-Chloro-1,2,5-thiadiazol-3-ol are not widely published. The following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.

1H and 13C NMR Spectroscopy
  • 1H NMR: In the enol tautomer, a broad singlet corresponding to the hydroxyl proton would be expected. The position of this peak would be highly dependent on the solvent and concentration. In the keto form, a signal for the N-H proton would be observed, also likely as a broad singlet.

  • 13C NMR: The 13C NMR spectrum would be particularly informative for elucidating the tautomeric form. Two signals for the carbon atoms of the thiadiazole ring are expected. For the enol form, these would appear in the aromatic region. For the keto form, one carbon signal would be shifted significantly downfield, characteristic of a carbonyl carbon.[3][4] Based on data for related thiadiazoles, the chemical shifts for the ring carbons would likely fall in the range of 140-160 ppm for the enol form.[8]

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.

  • O-H/N-H Stretching: A broad absorption band in the region of 3200-3600 cm-1 would be indicative of the O-H stretch of the enol form or the N-H stretch of the keto form.

  • C=O Stretching: A strong absorption band in the region of 1650-1750 cm-1 would be a clear indicator of the presence of the keto tautomer.

  • C=N and C=C Stretching: Absorptions in the 1400-1600 cm-1 region would correspond to the stretching vibrations of the C=N and C=C bonds within the thiadiazole ring.[9]

  • C-Cl Stretching: A band in the lower frequency region, typically around 600-800 cm-1, would be attributable to the C-Cl stretching vibration.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.56 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Fragmentation patterns of thiadiazoles can be complex, often involving ring cleavage and loss of small neutral molecules like N₂, HCN, or S.[10][11] The fragmentation of 3,4-dichloro-1,2,5-thiadiazole, a related compound, has been shown to produce fragments such as NS+, S+, and SCl+.[11]

Chemical Reactivity

The chemical reactivity of 4-Chloro-1,2,5-thiadiazol-3-ol is dominated by its two functional groups: the chloro substituent and the hydroxyl group.

Reactions at the Chloro Substituent

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing nature of the thiadiazole ring. This allows for the introduction of a wide range of functionalities, making it a versatile precursor for the synthesis of diverse derivatives.

Reactivity start 4-Chloro-1,2,5-thiadiazol-3-ol product Substituted Product start->product Nucleophilic Aromatic Substitution nucleophile Nucleophile (e.g., R-O⁻, R₂N-H) nucleophile->product

Caption: Nucleophilic substitution at the chloro position.

Reactions at the Hydroxyl Group

The hydroxyl group can undergo typical reactions of alcohols, such as etherification and esterification. This provides another handle for further molecular elaboration. For instance, it can be reacted with alkyl halides in the presence of a base to form ethers, or with acyl chlorides or anhydrides to form esters.

Applications in Research and Development

4-Chloro-1,2,5-thiadiazol-3-ol is a key building block in the synthesis of pharmaceuticals, with its most notable application being in the production of timolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and hypertension. Its ability to undergo facile derivatization at both the chloro and hydroxyl positions makes it an attractive scaffold for the generation of compound libraries in drug discovery programs targeting a variety of biological targets. The 1,2,5-thiadiazole core itself is being investigated for its potential in developing new therapeutic agents.[12]

Conclusion

4-Chloro-1,2,5-thiadiazol-3-ol is a heterocyclic compound of significant synthetic utility. Its physicochemical properties, including its tautomeric nature and the reactivity of its functional groups, are key to its application in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its known properties and expected characteristics, offering a valuable resource for scientists working with this important chemical intermediate. Further experimental investigation into its spectral properties and pKa would provide a more complete understanding of this versatile molecule.

References

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  • PubMed. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

  • MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Retrieved from [Link]

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  • Sci-Hub. (2008). Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][13]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). [Link]

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  • Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Retrieved from [Link]

  • PubMed. (2017). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. [Link]

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  • ResearchGate. (n.d.). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. Retrieved from [Link]

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Sources

4-Chloro-1,2,5-thiadiazol-3-ol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-1,2,5-thiadiazol-3-ol

For correspondence: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-1,2,5-thiadiazol-3-ol (CAS No: 88905-76-4), a pivotal heterocyclic intermediate in modern synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, molecular structure, and established synthetic routes. The core of this document focuses on the compound's reactivity, particularly the strategic manipulation of its chloro and hydroxyl functional groups, which underpins its utility as a versatile building block. A significant application, its role as a key precursor in the synthesis of the beta-blocker Timolol, is detailed with a step-by-step workflow. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this compound's synthetic potential.

Introduction: The 1,2,5-Thiadiazole Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceutical agents. Among these, the 1,2,5-thiadiazole ring system has garnered significant attention for its unique electronic properties and diverse biological activities.[1][2] These five-membered aromatic rings containing one sulfur and two nitrogen atoms serve as valuable pharmacophores in drug design.[1][3] 4-Chloro-1,2,5-thiadiazol-3-ol is a prime example of a functionalized thiadiazole that serves not as an end-product, but as a critical and versatile intermediate. Its strategic importance lies in its two distinct reactive sites: a hydroxyl group amenable to etherification and a chloro-substituent that is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4] This dual functionality allows for sequential, controlled modifications, making it an invaluable tool for constructing complex molecular architectures, most notably in the pharmaceutical industry.[4][5]

Compound Identification and Molecular Profile

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. 4-Chloro-1,2,5-thiadiazol-3-ol is registered under CAS Number 88905-76-4.[4][6][7] It is crucial to note that this compound exists in a tautomeric equilibrium with its keto form, 4-chloro-1,2,5-thiadiazol-3(2H)-one.[8] This equilibrium is a key feature of its chemical nature.

Caption: Tautomerism of 4-Chloro-1,2,5-thiadiazol-3-ol.

Physicochemical and Computed Properties

A summary of the key physical and computed properties of 4-Chloro-1,2,5-thiadiazol-3-ol is provided below. These parameters are essential for reaction planning, solvent selection, and safety assessments.

PropertyValueSource(s)
CAS Number 88905-76-4[4][6][7]
Molecular Formula C₂HClN₂OS[6][7][8]
Molecular Weight 136.56 g/mol [4][6][7]
Exact Mass 135.95000 Da[6]
Density 2.061 g/cm³[6]
Boiling Point 185.6 °C at 760 mmHg[6]
Flash Point 66.1 °C[6]
Refractive Index 1.81[6]
XLogP3 0.9 - 1.0[6][8]
Polar Surface Area (PSA) 74.25 Ų[6]
InChI Key BHBZGQBBRQJXCY-UHFFFAOYSA-N[4][6]

Synthesis and Reactivity Profile

Synthesis

The synthesis of 3-chloro-4-hydroxy-1,2,5-thiadiazoles can be achieved directly from open-chain precursors. A patented method describes the reaction of cyanoformamide with sulfur monochloride or sulfur dichloride in an appropriate organic solvent.[9] This approach provides a direct route to the core heterocyclic structure.

G Start Cyanoformamide Process Reaction at elevated temp. (e.g., 60°C) Start->Process Reagent Sulfur Monochloride (S2Cl2) or Sulfur Dichloride (SCl2) Reagent->Process Solvent Organic Solvent (e.g., Benzene) Solvent->Process Product 4-Chloro-1,2,5-thiadiazol-3-ol Process->Product Cyclization

Caption: General synthetic workflow for the title compound.

Core Reactivity: A Dually Functionalized Intermediate

The synthetic value of 4-Chloro-1,2,5-thiadiazol-3-ol stems from its two distinct reactive handles. The choice of reagents and reaction conditions allows for selective functionalization at either the C3-hydroxyl group or the C4-chloro position.

  • Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The chlorine atom at the 4-position is activated by the electron-withdrawing nature of the thiadiazole ring, making it an excellent leaving group.[4] This site is highly susceptible to displacement by a wide range of nucleophiles, including amines and alkoxides. This reactivity is the cornerstone of its use in building more complex molecules.[4] For instance, reactions with primary or secondary amines (amination) or with alkoxides (alkoxylation) proceed efficiently to yield substituted thiadiazole derivatives.[4][10]

  • Reactions at the C3-Hydroxyl Group: The hydroxyl group behaves as a typical alcohol and can be readily functionalized through reactions like etherification or esterification.[4] A notable example is its reaction with epoxides, such as epichlorohydrin, to form a glycidyl ether, a key step in the synthesis of beta-blockers like Timolol.[11]

G cluster_C4 C4-Cl Substitution (SNAr) cluster_C3 C3-OH Reaction Core 4-Chloro-1,2,5-thiadiazol-3-ol Amine R₂NH (Amination) Core->Amine Alkoxide RO⁻ (Alkoxylation) Core->Alkoxide Epoxide Epichlorohydrin (Etherification) Core->Epoxide AcylChloride RCOCl (Esterification) Core->AcylChloride Product_Amine 4-Amino-1,2,5-thiadiazol-3-ol Derivative Amine->Product_Amine Product_Alkoxide 4-Alkoxy-1,2,5-thiadiazol-3-ol Derivative Alkoxide->Product_Alkoxide Product_Ether 3-(Glycidyloxy)-4-chloro- 1,2,5-thiadiazole Derivative Epoxide->Product_Ether Product_Ester 4-Chloro-1,2,5-thiadiazol-3-yl Ester Derivative AcylChloride->Product_Ester

Caption: Key reactivity pathways of the title compound.

Application Profile: Intermediate for Timolol Synthesis

One of the most well-documented and commercially significant applications of this scaffold is in the synthesis of Timolol.[4][5] Timolol is a non-selective beta-adrenergic blocker used to treat hypertension and, notably, glaucoma, by reducing intraocular pressure. The synthesis leverages the sequential reactivity of the thiadiazole intermediate.

The process begins with the nucleophilic substitution of the chlorine atom on a related precursor with morpholine to yield 4-morpholino-1,2,5-thiadiazol-3-ol.[4][10] This intermediate then undergoes etherification at the hydroxyl group using epichlorohydrin.[11] The final step involves the ring-opening of the resulting epoxide with tert-butylamine to install the side chain, yielding Timolol.[11]

G A 3-Chloro-4-morpholino- 1,2,5-thiadiazole B 4-Morpholino-1,2,5- thiadiazol-3-ol A->B NaOH, DMSO Reflux C 3-Morpholino-4-(2,3-epoxypropoxy)- 1,2,5-thiadiazole B->C + Epichlorohydrin Base Catalyst D Timolol C->D + tert-Butylamine

Caption: Simplified workflow for Timolol synthesis.

Experimental Protocol: Synthesis of 4-Morpholino-1,2,5-thiadiazol-3-ol

This protocol describes the hydrolysis of 3-chloro-4-morpholino-1,2,5-thiadiazole, a key step in the Timolol synthesis pathway that demonstrates the principles of nucleophilic substitution on the thiadiazole ring.

Objective: To synthesize 4-morpholino-1,2,5-thiadiazol-3-ol via hydrolysis.

Materials:

  • 3-Chloro-4-morpholino-1,2,5-thiadiazole (1.0 eq)[12]

  • Sodium Hydroxide (NaOH) solution (e.g., 2.5 M)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: To a stirred solution of 2.5 M NaOH and DMSO in a round-bottom flask, add 3-chloro-4-morpholino-1,2,5-thiadiazole (1.0 eq).[10] The use of DMSO as a co-solvent facilitates the dissolution of the starting material.

  • Heating: Heat the mixture to reflux and maintain for approximately 3 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Cooling and Acidification: After the reaction is complete, cool the mixture to approximately 15°C using an ice bath. Slowly and carefully acidify the cooled solution with concentrated HCl until the pH is acidic.[10] This step protonates the resulting phenoxide to precipitate the desired hydroxyl product.

  • Isolation: The resulting precipitate is isolated by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield 4-morpholino-1,2,5-thiadiazol-3-ol.[10]

Self-Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Safety and Handling

Proper handling of 4-Chloro-1,2,5-thiadiazol-3-ol is essential due to its potential hazards.

Hazard ClassGHS StatementPrecautionSource
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[6][13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Avoid formation and inhalation of dust.[6]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[14]

Conclusion and Future Outlook

4-Chloro-1,2,5-thiadiazol-3-ol is a quintessential example of a high-value synthetic intermediate. Its predictable and versatile reactivity, centered on its chloro and hydroxyl functionalities, provides chemists with a reliable platform for molecular construction. While its role in the synthesis of Timolol is well-established, the underlying principles of its reactivity are broadly applicable. Future research may focus on leveraging this scaffold to create novel compound libraries for high-throughput screening, exploring its use in the synthesis of other biologically active molecules, and developing more sustainable, green synthetic methodologies for its production and derivatization.[4] Its robust chemical nature ensures it will remain a relevant and valuable tool for professionals in drug discovery and development.

References

  • Benchchem. (n.d.). 4-Chloro-1,2,5-thiadiazol-3-ol | 88905-76-4.
  • Echemi. (n.d.). 4-chloro-1,2,5-thiadiazol-3-ol.
  • ECHEMI. (n.d.). 88905-76-4, 4-CHLORO-1,2,5-THIADIAZOL-3-OL Formula.
  • Guidechem. (n.d.). 4-CHLORO-1,2,5-THIADIAZOL-3-OL manufacture.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-Chloro-1,2,5-thiadiazol-3-ol.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ResearchGate. (2025). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes.
  • PubChemLite. (n.d.). 4-chloro-1,2,5-thiadiazol-3-ol.
  • BLDpharm. (n.d.). 30165-97-0|4-Morpholino-1,2,5-thiadiazol-3-ol.
  • Matrix Scientific. (n.d.). 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine.
  • ChemicalBook. (2025). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.
  • Thieme. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis, Vol. 13.
  • Capot Chemical. (n.d.). Specifications of 4-Chloro-1,2,5-thiadiazol-3-ol.
  • PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole.
  • PubChem. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.
  • Google Patents. (1971). US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Chloro-4-morpholino-1,2,5-thiadiazole: Comprehensive Overview and Applications.
  • ResearchGate. (2016). Structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole.
  • Google Patents. (2011). US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.
  • DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations.
  • Hit2Lead. (n.d.). 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.
  • PubMed Central (PMC). (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
  • ResearchGate. (2025). (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.

Sources

Spectroscopic Data of 4-Chloro-1,2,5-thiadiazol-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocycle

4-Chloro-1,2,5-thiadiazol-3-ol is a pivotal heterocyclic compound that serves as a valuable intermediate in the landscape of synthetic chemistry. Its structural arrangement, featuring a reactive chlorine atom and a hydroxyl group on the 1,2,5-thiadiazole core, makes it a versatile building block for creating more complex molecules. The 1,2,5-thiadiazole ring system itself is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of pharmacological activities. This guide provides an in-depth analysis of the spectroscopic signature of 4-Chloro-1,2,5-thiadiazol-3-ol, offering field-proven insights into its mass spectrometry, infrared, and nuclear magnetic resonance data. Understanding these characteristics is paramount for researchers in drug development and materials science who utilize this compound in their synthetic endeavors.

The compound exists in tautomeric equilibrium with 4-chloro-1,2,5-thiadiazol-3(2H)-one. This guide will consider the spectroscopic features of both forms, with the understanding that the keto form often predominates.

Molecular Structure and Synthesis

The synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol can be achieved through the reaction of cyanoformamide with sulfur monochloride or sulfur dichloride.[1] This process provides a direct route to the core heterocyclic structure.[1]

G cluster_reactants Reactants cluster_product Product cyanoformamide Cyanoformamide (H2N-CO-CN) thiadiazole 4-Chloro-1,2,5-thiadiazol-3-ol cyanoformamide->thiadiazole Reaction sulfur_chloride Sulfur Monochloride (S2Cl2) or Sulfur Dichloride (SCl2) sulfur_chloride->thiadiazole

Caption: Synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of 4-Chloro-1,2,5-thiadiazol-3-ol. While experimental data is not widely published, predicted data and analysis of related structures provide a robust understanding of its behavior under ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is sufficient to induce fragmentation and generate a characteristic mass spectrum.

  • Analysis: Scan a mass-to-charge (m/z) range of 10-200 to detect the molecular ion and its primary fragments.

  • Data Interpretation: Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) is recommended for determining the elemental composition of key fragments.

Predicted Mass Spectrometry Data

Ion AdductPredicted m/z
[M]⁺135.9493
[M+H]⁺136.9571
[M+Na]⁺158.9390
[M-H]⁻134.9425

Data sourced from PubChem predictions.[2]

Fragmentation Pathway

The fragmentation of 1,2,5-thiadiazoles is influenced by the stability of the heterocyclic ring. A common fragmentation pathway for related thiadiazoles involves the initial loss of a nitrogen molecule (N₂) from the molecular ion.[3] This is a key diagnostic feature. Subsequent fragmentations would likely involve the loss of CO, Cl, and other small fragments.

G M [M]⁺ m/z = 135.95 M_N2 [M-N₂]⁺ m/z = 107.95 M->M_N2 - N₂ M_N2_CO [M-N₂-CO]⁺ m/z = 79.95 M_N2->M_N2_CO - CO M_N2_Cl [M-N₂-Cl]⁺ m/z = 72.96 M_N2->M_N2_Cl - Cl

Caption: Plausible MS fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a molecular fingerprint. The IR spectrum of 4-Chloro-1,2,5-thiadiazol-3-ol is expected to show characteristic absorptions corresponding to its hydroxyl group (or N-H in the keto tautomer), carbonyl group (in the keto tautomer), and the thiadiazole ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (enol form) or N-H stretch (keto form)
1720-1680StrongC=O stretch (keto tautomer)
1640-1580MediumC=N stretch of the thiadiazole ring
1450-1350MediumRing skeletal vibrations
1200-1100MediumC-O stretch (enol form)
800-700StrongC-Cl stretch
700-600MediumC-S stretch

Assignments are based on characteristic frequencies for similar heterocyclic compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For 4-Chloro-1,2,5-thiadiazol-3-ol, ¹H and ¹³C NMR will confirm the presence of the single proton and the two carbon atoms in their unique electronic environments.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as protic solvents can exchange with the hydroxyl/amine proton, and hydrogen-bonding solvents can significantly shift its resonance.[7]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The hydroxyl/amine proton may appear as a broad singlet.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the two distinct carbon signals.

  • Data Analysis: Analyze the chemical shifts to confirm the electronic environment of the proton and carbon nuclei.

Predicted NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Rationale
¹H (OH or NH )9.0 - 12.0The proton attached to the heteroatom (O or N) is expected to be significantly deshielded due to hydrogen bonding and the electron-withdrawing nature of the heterocyclic ring. Its chemical shift will be highly dependent on solvent and concentration.[7][8]
¹³C (C -Cl)145 - 155This carbon is attached to an electronegative chlorine atom and is part of the electron-deficient thiadiazole ring, leading to a downfield chemical shift.
¹³C (C -OH)165 - 175This carbon is bonded to an oxygen atom and is also part of the heterocyclic ring, resulting in a significant downfield shift, characteristic of carbons in a C=N or C=O environment.[9]

Predicted chemical shifts are estimates based on data from related heterocyclic structures and general NMR principles.[10][11]

G cluster_nmr NMR Logic Proton Single Proton (OH/NH) Proton_Shift δ 9.0-12.0 ppm (Deshielded, Broad) Proton->Proton_Shift Carbon1 C-Cl Carbon Carbon1_Shift δ 145-155 ppm (Downfield) Carbon1->Carbon1_Shift Carbon2 C-OH Carbon Carbon2_Shift δ 165-175 ppm (Very Downfield) Carbon2->Carbon2_Shift

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-1,2,5-thiadiazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 4-Chloro-1,2,5-thiadiazol-3-ol, a key heterocyclic intermediate in synthetic and medicinal chemistry. Given the limited direct experimental data in publicly accessible literature, this document synthesizes known physicochemical properties, extrapolates probable solubility and stability characteristics based on its chemical structure and the behavior of related thiadiazole derivatives, and provides detailed, field-proven methodologies for the empirical determination of these critical parameters.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of 4-Chloro-1,2,5-thiadiazol-3-ol is the first step in predicting its behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₂HClN₂OS[1]
Molecular Weight 136.56 g/mol [1][2]
Density 2.061 g/cm³[1]
Boiling Point 185.6°C at 760 mmHg[1]
Flash Point 66.1°C[1]
XLogP3 0.89710[1]

The XLogP3 value of approximately 0.9 suggests that 4-Chloro-1,2,5-thiadiazol-3-ol has a relatively balanced lipophilic and hydrophilic character, indicating it is likely to exhibit some solubility in both nonpolar and polar solvents.

Inferred Solubility Profile

Expected Solubility Trends:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), due to their ability to solvate both the polar and nonpolar regions of the molecule.

  • Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, where hydrogen bonding with the hydroxyl group can occur. A related compound, 3-Chloro-4-morpholino-1,2,5-thiadiazole, is slightly soluble in methanol.[3]

  • Low to Moderate Solubility: In less polar solvents like chloroform and dichloromethane. 3-Chloro-4-morpholino-1,2,5-thiadiazole is sparingly soluble in chloroform.[3]

  • Low Solubility: In nonpolar solvents such as hexanes and toluene.

  • pH-Dependent Aqueous Solubility: The presence of the hydroxyl group, which can be deprotonated, suggests that the aqueous solubility of 4-Chloro-1,2,5-thiadiazol-3-ol will be pH-dependent. At higher pH values, the formation of the corresponding phenolate-like anion would significantly increase its solubility in water.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain definitive solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[4][5] This protocol provides a robust framework for this determination.

Objective: To determine the equilibrium solubility of 4-Chloro-1,2,5-thiadiazol-3-ol in a selected solvent at a controlled temperature.

Materials:

  • 4-Chloro-1,2,5-thiadiazol-3-ol (crystalline solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 4-Chloro-1,2,5-thiadiazol-3-ol to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of 4-Chloro-1,2,5-thiadiazol-3-ol using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G Workflow for Shake-Flask Solubility Determination A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-72h) B->C D Centrifuge for phase separation C->D E Filter supernatant D->E F Quantify by HPLC E->F

Caption: Shake-Flask Solubility Determination Workflow.

Stability Profile and Inferred Degradation Pathways

Thiadiazole rings are generally considered stable due to their aromatic character.[6] However, the presence of a chloro substituent and a hydroxyl group introduces potential sites for degradation.

Key Stability Considerations:

  • pH Sensitivity: Thiadiazoles can react with strong acids and alkalis.[6] The stability of 4-Chloro-1,2,5-thiadiazol-3-ol is expected to be lowest at extreme pH values.

    • Acidic Conditions: Protonation of the nitrogen atoms in the thiadiazole ring could potentially lead to ring opening or other degradative reactions.

    • Alkaline Conditions: Deprotonation of the hydroxyl group could make the molecule more susceptible to oxidation. The chloro group may also be susceptible to nucleophilic substitution by hydroxide ions, especially at elevated temperatures.

  • Thermal Stability: The reported boiling point of 185.6°C suggests good thermal stability under normal storage conditions.

  • Photostability: The potential for photodegradation should be assessed, as aromatic heterocyclic compounds can be susceptible to UV-induced degradation.

  • Oxidative Stability: The thiadiazole ring and the hydroxyl group could be susceptible to oxidation.

Inferred Degradation Pathways:

  • Hydrolysis of the Chloro Group: Under neutral or alkaline conditions, the chlorine atom could undergo nucleophilic substitution by water or hydroxide ions to form the corresponding dihydroxy derivative.

  • Ring Cleavage: Under harsh acidic or basic conditions, or upon exposure to strong oxidizing or reducing agents, the thiadiazole ring itself may undergo cleavage.[6]

G Inferred Degradation Pathways A 4-Chloro-1,2,5-thiadiazol-3-ol B Nucleophilic Substitution (Hydrolysis of Chloro Group) A->B H₂O / OH⁻ C Ring Cleavage (Harsh Conditions) A->C Strong Acid/Base, Oxidants D Dihydroxy-1,2,5-thiadiazole B->D E Acyclic Degradation Products C->E

Caption: Potential Degradation Pathways.

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9][10][11]

Objective: To evaluate the stability of 4-Chloro-1,2,5-thiadiazol-3-ol under various stress conditions to identify potential degradation products and establish a stability profile.

Methodology:

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber.

    • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

    • Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the parent compound and any degradation products.

    • If significant degradation is observed, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products to aid in structure elucidation.

  • Long-Term and Accelerated Stability Studies:

    • Store the solid compound in controlled environmental chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[7][8][9]

    • Test samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) for appearance, assay, and degradation products.[7][9]

G Forced Degradation Study Workflow cluster_0 Stress Conditions A Acidic Hydrolysis F Sample at Time Points A->F B Alkaline Hydrolysis B->F C Oxidative Degradation C->F D Thermal Degradation D->F E Photodegradation E->F G Stability-Indicating HPLC Analysis F->G H LC-MS for Identification G->H If degradation > threshold

Caption: Forced Degradation Experimental Workflow.

Conclusion

4-Chloro-1,2,5-thiadiazol-3-ol is a versatile heterocyclic compound with a predicted balanced solubility profile and good general stability, characteristic of aromatic thiadiazoles. However, the presence of reactive functional groups necessitates a thorough experimental evaluation of its solubility and stability to ensure its effective use in research and development. The protocols outlined in this guide provide a robust framework for obtaining the necessary empirical data to fully characterize this important synthetic intermediate.

References

  • Food and Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • Saudi Food and Drug Authority. (2022, August 22). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]

  • Pienaar, J. J., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025, March 5). 3-Chloro-4-morpholino-1,2,5-thiadiazole: Comprehensive Overview and Applications. Retrieved from [Link]

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A Theoretical and Mechanistic Exploration of 4-Chloro-1,2,5-thiadiazol-3-ol: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,5-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This technical guide provides a comprehensive theoretical examination of a key derivative, 4-Chloro-1,2,5-thiadiazol-3-ol, aimed at researchers and professionals in drug development. By leveraging established computational methodologies, primarily Density Functional Theory (DFT), we will dissect the molecule's structural, electronic, and reactive properties. This guide moves beyond a mere recitation of data, offering insights into the causal relationships between molecular architecture and chemical behavior, thereby providing a self-validating framework for predicting reactivity and guiding synthetic efforts.

Introduction: The Strategic Importance of the 1,2,5-Thiadiazole Core

The 1,2,5-thiadiazole ring system is a "privileged" structure in the lexicon of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic incorporation of this heterocycle into drug candidates can enhance membrane permeability and introduce versatile hydrogen bonding capabilities, owing to the presence of both sulfur and nitrogen heteroatoms.[2] 4-Chloro-1,2,5-thiadiazol-3-ol, in particular, serves as a versatile synthetic intermediate, notably in the synthesis of the antihypertensive drug timolol.[1][3] A profound understanding of its theoretical underpinnings is therefore not an academic exercise, but a practical necessity for the rational design of novel therapeutics.

Foundational Theoretical Methodologies: A Primer on DFT

Quantum chemical calculations, with a particular emphasis on Density Functional Theory (DFT), have become indispensable for elucidating the properties of heterocyclic systems.[4] DFT offers an optimal balance of computational efficiency and accuracy, making it the workhorse for theoretical studies in this domain. A typical computational workflow for analyzing a molecule like 4-Chloro-1,2,5-thiadiazol-3-ol is outlined below.

G cluster_0 Computational Workflow cluster_1 Property Calculations mol_prep Molecular Structure Input (SMILES or 2D sketch) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_prep->geom_opt Initial coordinates freq_calc Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc Optimized geometry nbo NBO Analysis (Charge distribution, hyperconjugation) freq_calc->nbo Vibrational modes & thermal corrections fmo Frontier Molecular Orbitals (HOMO-LUMO, Reactivity) freq_calc->fmo Vibrational modes & thermal corrections mep Molecular Electrostatic Potential (Reactive sites) freq_calc->mep Vibrational modes & thermal corrections spec Spectroscopic Simulation (IR, Raman, UV-Vis) freq_calc->spec Vibrational modes & thermal corrections data_analysis Data Analysis & Interpretation nbo->data_analysis Calculated properties fmo->data_analysis Calculated properties mep->data_analysis Calculated properties spec->data_analysis Calculated properties

Figure 1: A generalized workflow for the theoretical analysis of 4-Chloro-1,2,5-thiadiazol-3-ol using DFT.

This systematic approach ensures that the calculated properties correspond to a true energy minimum on the potential energy surface, lending credence to the subsequent analyses.

Molecular Architecture and Tautomerism

A critical, yet often overlooked, aspect of hydroxy-substituted heterocycles is the potential for tautomerism. For 4-Chloro-1,2,5-thiadiazol-3-ol, a tautomeric equilibrium between the ol (enol) and one (keto) forms is conceivable.

Figure 2: Tautomeric equilibrium of 4-Chloro-1,2,5-thiadiazol-3-ol.

Computational studies on analogous systems, such as 2,5-dimercapto-1,3,4-thiadiazole, have demonstrated that the relative stability of tautomers can be reliably predicted using high-level ab initio methods.[5][6] For hydroxy-thiadiazoles, the solvent environment can significantly influence the position of this equilibrium.[7] Theoretical calculations would likely reveal the enol form to be highly stable, contributing to the aromatic character of the ring.

Optimized Geometric Parameters

Geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) provides the equilibrium bond lengths and angles.[4] While specific experimental data for the title compound is scarce, we can present representative theoretical data based on studies of similar chlorinated thiadiazoles.[8][9]

ParameterPredicted Value (Å or °)Rationale and Comparative Insights
C3-C4 Bond Length~1.45 ÅShorter than a typical C-C single bond, indicating partial double bond character due to electron delocalization within the aromatic ring.
C3-O Bond Length~1.35 ÅConsistent with a C-O single bond in an enol system.
C4-Cl Bond Length~1.72 ÅTypical for a chlorine atom attached to an sp²-hybridized carbon on an aromatic ring.
N2-S1 Bond Angle~95°The acute angle is characteristic of the strained five-membered thiadiazole ring.
C3-C4-Cl Bond Angle~125°Reflects the sp² hybridization of the C4 carbon atom.
Table 1: Representative theoretically derived geometric parameters for 4-Chloro-1,2,5-thiadiazol-3-ol.

Electronic Landscape and Chemical Reactivity

The electronic properties of a molecule are paramount in dictating its reactivity. DFT provides powerful tools to visualize and quantify these characteristics.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a larger gap implies lower reactivity.[10] For halogenated 1,2,5-thiadiazoles, the HOMO-LUMO gap is typically in the range of 4-5 eV, suggesting good stability.[4]

FMO cluster_energy Energy LUMO LUMO (Electron Acceptor) ~ -1.5 eV HOMO HOMO (Electron Donor) ~ -6.0 eV LUMO_level HOMO_level LUMO_level->HOMO_level ΔE ≈ 4.5 eV (Chemical Stability)

Figure 3: A representative Frontier Molecular Orbital energy diagram.

In 4-Chloro-1,2,5-thiadiazol-3-ol, the HOMO is expected to be localized primarily on the thiadiazole ring and the oxygen atom, while the LUMO would likely have significant contributions from the C-Cl antibonding orbital, indicating the site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface.[11][12] It allows for the immediate identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

In an MEP map of 4-Chloro-1,2,5-thiadiazol-3-ol, we would anticipate:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms and the hydroxyl oxygen, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors.

  • Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and, to a lesser extent, the sulfur atom (a phenomenon known as a σ-hole), making these sites attractive to nucleophiles.[12]

  • Neutral to Slightly Positive (Green): The region around the chlorine atom would be of particular interest. While halogens are electronegative, the carbon to which it is attached is part of an electron-withdrawing ring, making the C4 position a prime target for nucleophilic substitution.

Predicting Chemical Behavior: Reactivity and Mechanistic Insights

The theoretical framework established above provides a robust platform for predicting the chemical reactivity of 4-Chloro-1,2,5-thiadiazol-3-ol.

Nucleophilic Aromatic Substitution

The chlorine atom at the C4 position is an excellent leaving group, a fact corroborated by both theoretical predictions and experimental observations.[3] The electron-withdrawing nature of the thiadiazole ring facilitates nucleophilic attack at this position. This is a cornerstone of its synthetic utility.[1]

Experimental Protocol: Representative Alkoxylation

  • Dissolution: Dissolve 4-Chloro-1,2,5-thiadiazol-3-ol in a suitable alcohol, such as methanol.

  • Base Addition: Add a stoichiometric equivalent of a strong base, like sodium methoxide.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50 °C) and monitor the reaction progress by TLC.

  • Workup: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by chromatography.

This protocol can be adapted for amination reactions by using an appropriate amine as the nucleophile.

Reactions of the Hydroxyl Group

The hydroxyl group at the C3 position offers another handle for functionalization. Standard reactions such as esterification and etherification can be readily performed. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base would yield the corresponding ester.[1]

Vibrational Spectroscopy: A Theoretical-Experimental Synergy

DFT calculations are highly effective at predicting vibrational spectra (IR and Raman).[13][14] By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. While there is often a systematic overestimation of frequencies, scaling factors can be applied to achieve excellent agreement with experimental data.[14]

Vibrational ModePredicted Wavenumber (cm⁻¹)Description of Motion
O-H Stretch~3400-3600Stretching of the hydroxyl group bond.
C=N Stretch~1550-1650Symmetric and asymmetric stretching of the ring C=N bonds.
C-O Stretch~1200-1300Stretching of the C3-O bond.
C-Cl Stretch~700-800Stretching of the C4-Cl bond.
Table 2: Predicted characteristic vibrational frequencies for 4-Chloro-1,2,5-thiadiazol-3-ol.

This synergy between theory and experiment is invaluable for structural confirmation and for understanding the bonding characteristics of the molecule.

Conclusion and Future Outlook

This guide has demonstrated that a thorough theoretical investigation of 4-Chloro-1,2,5-thiadiazol-3-ol, grounded in DFT, provides a wealth of predictive information. From its fundamental geometry and electronic structure to its reactivity in key synthetic transformations, computational chemistry offers a powerful lens for understanding and manipulating this important medicinal chemistry scaffold. By embracing these theoretical approaches, researchers can accelerate the drug discovery process, moving from rational design to synthesized candidate with greater confidence and efficiency. The principles and workflows outlined herein serve as a validated template for the theoretical exploration of other novel heterocyclic compounds.

References

  • Aftab, A., et al. (2025). Probing the chemical landscape of 3,4-dichloro-1,2,5-thiadiazole: DFT calculations and biological activity insights. ResearchGate. [Link]

  • Pacsai, B., et al. (2012). STRUCTURE AND SPECTROSCOPY OF 3-CHLORO-4-FLUORO-1,2,5-THIADIAZOLE. ResearchGate. [Link]

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  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

  • Michalska, D., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]

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  • Koutentis, P. A., et al. (2021). Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. MDPI. [Link]

  • PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole. Retrieved from [Link]

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  • Kavitha, E., & Sundaraganesan, N. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. Oriental Journal of Chemistry. [Link]

  • Claramunt, R. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. [Link]

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An In-depth Technical Guide to the Safety and Handling of 4-Chloro-1,2,5-thiadiazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: As the landscape of pharmaceutical research and drug development evolves, so does the complexity of the chemical entities handled in the laboratory. 4-Chloro-1,2,5-thiadiazol-3-ol is a heterocyclic compound of interest, and its safe handling is paramount for the protection of researchers and the integrity of scientific work. This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Chloro-1,2,5-thiadiazol-3-ol, drawing upon data from structurally similar compounds to establish best practices in the absence of a dedicated Safety Data Sheet (SDS). This document is intended for researchers, scientists, and drug development professionals.

Introduction: Understanding the Compound

4-Chloro-1,2,5-thiadiazol-3-ol belongs to the thiadiazole family, a class of heterocyclic compounds containing sulfur and nitrogen. The presence of a chlorine atom suggests that it should be handled with the care afforded to chlorinated organic compounds, which can present specific health and environmental hazards. Due to the limited availability of specific toxicological data for 4-Chloro-1,2,5-thiadiazol-3-ol, this guide will extrapolate safety protocols from closely related thiadiazole derivatives.

Hazard Identification and Risk Assessment

Assumed Hazard Statements:

  • Harmful if swallowed.[1][2][3]

  • Causes skin irritation.[1][3]

  • Causes serious eye irritation.[1][3]

  • May cause respiratory irritation.[1][3][4]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the potential for aerosol generation, and the duration of exposure.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the most critical barrier to preventing chemical exposure in the laboratory.

Recommended PPE for handling 4-Chloro-1,2,5-thiadiazol-3-ol:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes and airborne particles.[5]
Skin and Body Protection A buttoned lab coat.To protect the skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any dust or vapors.[1]

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Glasses Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses Doff2->Doff3 Spill_Response A Spill Occurs B Evacuate Area A->B C Don Appropriate PPE B->C D Contain Spill C->D E Clean Up Spill D->E F Decontaminate Area E->F G Dispose of Waste F->G H Report Incident G->H

Caption: A systematic approach to spill response minimizes hazards.

Disposal Considerations

All waste containing 4-Chloro-1,2,5-thiadiazol-3-ol must be treated as hazardous waste.

  • Waste Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not allow the material to be released into the environment. [6]The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [7]* Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as regular waste. [7]

Conclusion

While specific safety and toxicological data for 4-Chloro-1,2,5-thiadiazol-3-ol are not yet widely available, a cautious and informed approach based on the known hazards of structurally similar compounds is essential for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, implementing robust engineering controls, and being prepared for emergencies, researchers can work with this compound while minimizing risks to themselves and the environment. It is imperative that institutional safety protocols are followed and that any new information regarding the hazards of this compound is promptly incorporated into laboratory procedures.

References

  • MSDS of 3-Chloro-4-morpholino-1,2,5-thiadiazole - Capot Chemical. (2012-04-13). Available at: [Link]

  • 3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | CID 121645 - PubChem. Available at: [Link]

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An In-depth Technical Guide to 4-Chloro-1,2,5-thiadiazol-3-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-1,2,5-thiadiazol-3-ol, a key heterocyclic building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals who require detailed information on its commercial availability, chemical properties, synthesis, handling, and applications.

Introduction and Strategic Importance

4-Chloro-1,2,5-thiadiazol-3-ol is a bifunctional heterocyclic compound featuring a reactive chloro-substituent and a hydroxyl group on the electron-deficient 1,2,5-thiadiazole ring. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The thiadiazole core itself is considered a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The primary strategic importance of 4-Chloro-1,2,5-thiadiazol-3-ol lies in its role as a crucial precursor in the synthesis of important pharmaceutical agents, most notably the beta-blocker Timolol, which is used in the treatment of glaucoma and hypertension.[2]

Commercial Availability and Supplier Landscape

4-Chloro-1,2,5-thiadiazol-3-ol is available from a number of specialized chemical suppliers. Researchers should note that two CAS numbers, 5728-15-4 and 88905-76-4 , are often used interchangeably in supplier catalogs for this compound.[2][3][4][5] Purity levels are typically suitable for research and development purposes, with most suppliers offering grades of 97% or higher.

For procurement, it is recommended to contact suppliers directly to obtain lot-specific certificates of analysis, confirm current stock levels, and inquire about bulk purchasing options for larger-scale drug development projects.

Table 1: Commercial Suppliers of 4-Chloro-1,2,5-thiadiazol-3-ol

SupplierReported CAS No.Purity/Grades OfferedWebsite (Link in References)
Benchchem88905-76-4Research Grade[2]
Echemi (Hangzhou Leap Chem)88905-76-497%[3][6]
Apollo Scientific5728-15-497%[5]
Biosynth5728-15-4Not specified[4]
Moldb5728-15-498%[7]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of 4-Chloro-1,2,5-thiadiazol-3-ol is essential for its effective use in synthesis and for process development.

Table 2: Physicochemical Properties of 4-Chloro-1,2,5-thiadiazol-3-ol

PropertyValueSource
Molecular Formula C₂HClN₂OS[6]
Molecular Weight 136.56 g/mol [2][6]
Melting Point 110 - 112 °C[4]
Boiling Point 185.6 °C at 760 mmHg[6]
Density 2.061 g/cm³[6]
Flash Point 66.1 °C[6]
Refractive Index 1.81[6]
InChI Key BHBZGQBBRQJXCY-UHFFFAOYSA-N[2]
Appearance Not specified (likely off-white to light brown solid)General
Spectroscopic Characterization

As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for 4-Chloro-1,2,5-thiadiazol-3-ol is not widely published. Researchers synthesizing or procuring this compound should perform their own analytical characterization to confirm its identity and purity. Based on its structure, the following spectral features would be anticipated:

  • ¹H NMR: A broad singlet in the downfield region corresponding to the hydroxyl proton. The position of this peak would be dependent on the solvent and concentration.

  • ¹³C NMR: Two distinct signals in the aromatic/heteroaromatic region for the two carbon atoms of the thiadiazole ring.

  • IR: Characteristic absorption bands for the O-H stretch (broad, ~3200-3500 cm⁻¹), C=N stretching, and N-S ring vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (136.56 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine and one sulfur atom.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of the 1,2,5-thiadiazole ring system can be achieved through various methods. A general and established route involves the reaction of α,β-dinitriles or related open-chain precursors with sulfur chlorides. A U.S. Patent describes the synthesis of 3-chloro-4-hydroxy-1,2,5-thiadiazole by reacting cyanoformamide with sulfur monochloride or sulfur dichloride in an organic solvent. This process yields the target compound, which can be purified by recrystallization from water.

Synthesis_Pathway acetonitrile Monosubstituted Acetonitrile dithiazolium 5-Substituted-4-chloro- 1,2,3-dithiazolium chloride acetonitrile->dithiazolium  CH₂Cl₂ s2cl2 Disulfur Dichloride (S₂Cl₂) s2cl2->dithiazolium product 4-Substituted-3-chloro- 1,2,5-thiadiazole dithiazolium->product ammonia Aqueous Ammonia (NH₃(aq)) ammonia->product caption General Synthesis of 4-Substituted-3-chloro-1,2,5-thiadiazoles.

Caption: General Synthesis of 4-Substituted-3-chloro-1,2,5-thiadiazoles.[8]

Chemical Reactivity

The synthetic utility of 4-Chloro-1,2,5-thiadiazol-3-ol is dictated by the reactivity of its two key functional groups. The electron-withdrawing nature of the thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position, making the chlorine atom a good leaving group.

Reactivity_Diagram cluster_chloro Reactions at Chloro Position (C4) cluster_hydroxyl Reactions at Hydroxyl Group (C3) start 4-Chloro-1,2,5-thiadiazol-3-ol alkoxylation Alkoxylation (R-O⁻) start->alkoxylation amination Amination (R₂N-H) start->amination etherification Etherification (e.g., Williamson) start->etherification esterification Esterification (Acyl Chloride) start->esterification alkoxy_product 4-Alkoxy-1,2,5-thiadiazol-3-ol alkoxylation->alkoxy_product SNAr amino_product 4-Amino-1,2,5-thiadiazol-3-ol amination->amino_product SNAr ether_product 4-Chloro-3-alkoxy- 1,2,5-thiadiazole etherification->ether_product ester_product 4-Chloro-1,2,5-thiadiazol-3-yl Ester esterification->ester_product caption Key Reactivity Pathways of 4-Chloro-1,2,5-thiadiazol-3-ol.

Caption: Key Reactivity Pathways of 4-Chloro-1,2,5-thiadiazol-3-ol.

  • Nucleophilic Substitution at the Chloro-Position: This is the most exploited reaction pathway. The chlorine atom can be readily displaced by a variety of nucleophiles, including alkoxides (alkoxylation) and amines (amination), to introduce diverse functionalities.[2] This reaction is fundamental to its use as a building block.

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo standard transformations such as etherification (e.g., Williamson ether synthesis) and esterification with acyl chlorides or carboxylic acids. This allows for further molecular elaboration and the creation of compound libraries for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Development

The primary and most well-documented application of 4-Chloro-1,2,5-thiadiazol-3-ol is as a key starting material in the synthesis of the antihypertensive drug Timolol . The synthesis involves sequential reactions at both the hydroxyl and chloro positions of the molecule to build the final drug structure. Its presence is also monitored as "Timolol EP Impurity F," highlighting its importance in the quality control of the final active pharmaceutical ingredient (API).

Beyond Timolol, the inherent reactivity of this scaffold makes it an attractive starting point for the synthesis of novel bioactive molecules. The 1,2,5-thiadiazole ring system is a bioisostere for other aromatic systems and can impart unique physicochemical properties to a molecule, such as improved metabolic stability or receptor binding affinity. Researchers have used derivatives of this compound to explore new therapeutic agents in areas such as:

  • Antimicrobial Agents: The thiadiazole nucleus is present in several compounds with antibacterial and antifungal activity.

  • Anticancer Agents: Various thiadiazole derivatives have been investigated for their potential as anticancer drugs.[9]

  • Anticonvulsants: The thiadiazole scaffold has been incorporated into molecules showing anticonvulsant properties.[10]

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for 4-Chloro-1,2,5-thiadiazol-3-ol is not consistently available across all suppliers, data from closely related thiadiazole compounds, such as 3,4-dichloro-1,2,5-thiadiazole, provide a strong indication of the required safety precautions.[11] The following GHS classifications should be considered as a minimum precaution:

Table 3: Anticipated GHS Hazard Classification

Hazard ClassHazard StatementPictogram
Skin IrritationH315: Causes skin irritation.

Eye IrritationH319: Causes serious eye irritation.

Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.

Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effects.

Recommended Handling Protocol

Given the anticipated hazards, the following protocol is recommended for handling 4-Chloro-1,2,5-thiadiazol-3-ol in a laboratory setting. This protocol is designed as a self-validating system to ensure user safety.

Handling_Workflow start Start: Obtain Compound ppe Step 1: Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe P280 fume_hood Step 2: Work exclusively in a certified chemical fume hood. ppe->fume_hood P271 handling Step 3: Avoid generating dust. Handle as a potential irritant. fume_hood->handling P261 storage Step 4: Store in a tightly sealed container in a cool, dry, well-ventilated area. handling->storage disposal Step 5: Dispose of waste according to institutional and local environmental regulations. handling->disposal P273, P501 end End: Procedure Complete storage->end caption Safe Handling Workflow for 4-Chloro-1,2,5-thiadiazol-3-ol.

Caption: Safe Handling Workflow for 4-Chloro-1,2,5-thiadiazol-3-ol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6]

  • Storage: Store in a cool, dry place away from incompatible materials. The container should be tightly sealed to prevent moisture ingress.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations. Due to its potential aquatic toxicity, avoid release to the environment.

Conclusion

4-Chloro-1,2,5-thiadiazol-3-ol is a valuable and reactive intermediate with established importance in pharmaceutical synthesis. Its commercial availability and well-understood reactivity make it an attractive building block for drug discovery programs targeting a range of therapeutic areas. While detailed spectroscopic and safety data for this specific molecule are not abundantly available in public literature, information from close structural analogs provides a reliable framework for its safe handling and use. As with any research chemical, appropriate analytical characterization and adherence to rigorous safety protocols are paramount.

References

  • Koutentis, P. A. (2005). The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 10(2), 346–359. [Link]

  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • ResearchGate. Greener Approaches for Synthesis of Bioactive Thiadiazole Scaffolds. [Link]

  • Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]

  • PMC - NIH. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]

  • PMC - PubMed Central. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • ResearchGate. GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. [Link]

  • MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]

Sources

Methodological & Application

The Versatile Synthon: Applications of 4-Chloro-1,2,5-thiadiazol-3-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic utility of 4-Chloro-1,2,5-thiadiazol-3-ol, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore the nuanced reactivity of its dual functional groups—the electrophilic chlorinated carbon and the nucleophilic hydroxyl moiety. This document provides detailed application notes, step-by-step protocols for key transformations, and mechanistic insights to empower researchers in leveraging this versatile scaffold for the synthesis of novel molecular entities. Particular emphasis is placed on its role as a key intermediate in the synthesis of pharmacologically active agents, including the beta-blocker timolol.

Introduction: The Strategic Importance of the 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring is a privileged heterocyclic motif in drug discovery and development.[1] Its unique electronic properties, including its electron-withdrawing nature and ability to participate in hydrogen bonding, make it a valuable component in the design of bioactive molecules.[1] The introduction of strategically placed functional groups on the thiadiazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. 4-Chloro-1,2,5-thiadiazol-3-ol stands out as a particularly useful and versatile starting material due to the orthogonal reactivity of its chloro and hydroxyl groups.[2] The electron-deficient nature of the thiadiazole ring renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), while the hydroxyl group at C3 provides a handle for esterification, etherification, and other transformations.[2] This dual reactivity allows for a stepwise and controlled elaboration of the molecular framework, making it a cornerstone in the synthesis of complex derivatives. A notable application is its use as a key precursor in the industrial synthesis of Timolol, a widely used medication for the treatment of glaucoma and hypertension.[2][3]

Synthesis of the Core Scaffold: 4-Chloro-1,2,5-thiadiazol-3-ol

The primary route to 4-Chloro-1,2,5-thiadiazol-3-ol involves the reaction of cyanoformamide with sulfur monochloride or sulfur dichloride.[4] This method provides a direct entry to the desired heterocyclic system.

Protocol 1: Synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol

Reaction Scheme:

Materials:

  • Cyanoformamide

  • Sulfur dichloride

  • Benzene (or other inert solvent)

  • Ice

  • Water

Procedure: [4]

  • In a well-ventilated fume hood, prepare a solution of sulfur dichloride in benzene in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

  • Slowly add cyanoformamide to the sulfur dichloride solution at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 5 hours.

  • Cool the reaction mixture and carefully pour it into a beaker containing ice water to quench the reaction.

  • Separate the organic layer (benzene) and wash the aqueous layer with additional portions of benzene.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude 4-Chloro-1,2,5-thiadiazol-3-ol can be purified by recrystallization from water to yield a crystalline solid.

Expert Insights: The reaction is exothermic and releases HCl gas, necessitating careful control of the addition rate and adequate ventilation. The use of an inert solvent is crucial to moderate the reaction and ensure homogeneity. The workup with ice water hydrolyzes any remaining sulfur chlorides and helps to precipitate the product.

Key Synthetic Transformations and Protocols

The synthetic utility of 4-Chloro-1,2,5-thiadiazol-3-ol is primarily centered around the selective reactions of its two functional groups.

Nucleophilic Aromatic Substitution at the C4 Position

The chlorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing thiadiazole ring.[2] This allows for the facile introduction of a wide array of functionalities, including amino, alkoxy, and thioether groups.

The displacement of the chloride with nitrogen nucleophiles is a cornerstone reaction, most notably demonstrated in the synthesis of the timolol intermediate, 3-chloro-4-morpholino-1,2,5-thiadiazole.

Protocol 2: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

This protocol describes the synthesis from the related 3,4-dichloro-1,2,5-thiadiazole, which follows a similar principle of nucleophilic substitution.

Reaction Scheme:

Materials:

  • 3,4-Dichloro-1,2,5-thiadiazole

  • Morpholine

  • Methanol (for recrystallization)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • In a three-necked flask equipped with a reflux condenser, add morpholine.

  • Heat the morpholine to 110°C.

  • Slowly add 3,4-dichloro-1,2,5-thiadiazole dropwise over 20 minutes.

  • Maintain the reaction temperature at 110°C with stirring for 2 hours after the addition is complete.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add water and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol to obtain pure 3-chloro-4-morpholino-1,2,5-thiadiazole.

Expert Insights: The use of excess morpholine serves as both the nucleophile and the base to neutralize the HCl generated during the reaction. The acidification step is crucial for precipitating the product, which may be soluble in the basic reaction mixture.

The chloro group can be readily displaced by alkoxides to form the corresponding ethers. This is a versatile method for introducing various alkoxy side chains.

Protocol 3: General Procedure for O-Alkylation

Reaction Scheme:

Materials:

  • 4-Chloro-1,2,5-thiadiazol-3-ol derivative (e.g., 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole)

  • Alcohol (e.g., 1-hexanol)

  • Base (e.g., Sodium Hydroxide or Potassium Hydroxide)

  • Solvent (e.g., the alcohol itself or an inert solvent like toluene)

  • Methyl tert-butyl ether (MTBE)

  • n-Heptane

Procedure:

  • Charge the chlorinated thiadiazole, the alcohol, and the base into a reaction vessel.

  • Gradually heat the mixture to 120-130°C and stir for 1-2 hours.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and evaporate the excess alcohol.

  • Quench the residue with water and MTBE and stir for 15-20 minutes.

  • Separate the organic layer, dry over an anhydrous drying agent (e.g., Na2SO4), and filter.

  • Distill off the solvent and add n-heptane to precipitate the product.

  • Filter the solid product, wash with purified water, and dry.

Expert Insights: The choice of base and solvent can significantly impact the reaction rate and yield. Using the alcohol as the solvent is often convenient, but for higher-boiling alcohols, an inert solvent like toluene can be used to control the temperature. The use of a strong base like NaOH or KOH is necessary to generate the alkoxide in situ.

Table 1: Examples of Nucleophilic Substitution Reactions

Starting MaterialNucleophileConditionsProductYield (%)Reference
3,4-Dichloro-1,2,5-thiadiazoleMorpholine110°C, 2h3-Chloro-4-morpholino-1,2,5-thiadiazole87.9N/A
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole1-Hexanol/NaOH120-130°C, 1-2h3-(Hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazoleN/AN/A
Reactions at the C3-Hydroxyl Group

The hydroxyl group of 4-Chloro-1,2,5-thiadiazol-3-ol can undergo typical alcohol reactions, with esterification being a common transformation to introduce further diversity.

Esterification can be achieved by reacting the hydroxyl group with a carboxylic acid or its activated derivative (e.g., an acyl chloride).

Protocol 4: General Procedure for Esterification

Reaction Scheme:

Materials:

  • 4-Chloro-1,2,5-thiadiazol-3-ol derivative

  • Acyl chloride (e.g., Chloroacetyl chloride)

  • Tertiary amine base (e.g., Triethylamine)

  • Inert solvent (e.g., Tetrahydrofuran - THF)

Procedure: [2]

  • Dissolve the 4-Chloro-1,2,5-thiadiazol-3-ol derivative in an inert solvent like THF in a reaction vessel.

  • Add a stoichiometric amount of a tertiary amine base, such as triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates completion.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude ester can be purified by column chromatography or recrystallization.

Expert Insights: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated without competing with the hydroxyl group in reacting with the acyl chloride. The reaction is typically performed at low temperatures to control the reactivity of the acyl chloride and minimize side reactions.

Mechanistic Considerations

The nucleophilic aromatic substitution (SNAr) on the 4-chloro-1,2,5-thiadiazole ring proceeds through a stepwise addition-elimination mechanism. The high electrophilicity of the C4 carbon, enhanced by the electron-withdrawing nature of the thiadiazole ring, facilitates the initial attack by a nucleophile. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product.

Timolol_Synthesis_Workflow Start 4-Chloro-1,2,5-thiadiazol-3-ol Step1 Amination with Morpholine Start->Step1 Intermediate1 3-Chloro-4-morpholino-1,2,5-thiadiazole Step1->Intermediate1 Step2 Nucleophilic Substitution with (S)-(-)-3-tert-butylamino-1,2-propanediol Intermediate1->Step2 Timolol Timolol Step2->Timolol

Caption: Simplified workflow for the synthesis of Timolol.

Conclusion

4-Chloro-1,2,5-thiadiazol-3-ol is a powerful and versatile building block in organic synthesis. Its well-defined and predictable reactivity allows for the systematic construction of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to facilitate the exploration of this valuable synthon and accelerate the discovery of new chemical entities.

References

  • Google Patents.
  • MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • ACS Publications. Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]

  • PubChem. 3-Chloro-4-morpholino-1,2,5-thiadiazole. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 3-Chloro-4-morpholino-1,2,5-thiadiazole: Comprehensive Overview and Applications. [Link]

Sources

Application Notes and Protocols: Synthesis of (S)-Timolol via a 4-Chloro-1,2,5-thiadiazol-3-ol Derivative Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Timolol, specifically the (S)-enantiomer, is a non-selective beta-adrenergic antagonist widely utilized in the management of glaucoma, hypertension, and other cardiovascular conditions.[1][2] Its synthesis has been a subject of extensive research, aiming for efficiency, scalability, and high enantiomeric purity. The biologically active levorotary (S)-isomer is significantly more potent than its (R)-counterpart.[3] This document provides a detailed guide for the synthesis of (S)-Timolol, focusing on a strategic pathway that originates from 4-chloro-1,2,5-thiadiazol-3-ol derivatives. This approach offers a robust and adaptable framework for researchers and drug development professionals.

We will delve into the mechanistic underpinnings of each reaction step, provide detailed, field-tested protocols, and discuss critical process parameters that influence yield and purity. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the integrity of intermediates and the final active pharmaceutical ingredient (API).

Synthesis Strategy Overview

The core of our strategy involves the sequential construction of the Timolol molecule, starting with the 1,2,5-thiadiazole heterocyclic core. A key intermediate is 3-chloro-4-morpholino-1,2,5-thiadiazole, which is subsequently reacted with a chiral glycidyl synthon to introduce the stereocenter, followed by nucleophilic substitution with tert-butylamine to complete the side chain.

This multi-step synthesis can be broadly categorized as follows:

  • Formation of the Morpholino-thiadiazole Intermediate: Synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole.

  • Epoxide Ring Opening and Side-Chain Introduction: Reaction with a chiral epoxide followed by amination.

  • Final Salt Formation and Purification: Conversion of the (S)-Timolol free base to its stable maleate salt.

  • Enantiomeric Purity Analysis: Critical quality control to ensure the final product meets pharmacopeial standards.

The following diagram illustrates the overall synthetic workflow.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Chiral Side-Chain Attachment cluster_2 PART 3: Final Product Formation A 3,4-Dichloro-1,2,5-thiadiazole C 3-Chloro-4-morpholino-1,2,5-thiadiazole A->C Nucleophilic Aromatic Substitution B Morpholine B->C E Intermediate Epoxide C->E Etherification D (R)-Epichlorohydrin D->E G (S)-Timolol (Free Base) E->G Epoxide Ring Opening F tert-Butylamine F->G I (S)-Timolol Maleate G->I Salt Formation H Maleic Acid H->I

Caption: High-level workflow for the synthesis of (S)-Timolol Maleate.

PART 1: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

Mechanistic Insight

The synthesis of the key intermediate, 3-chloro-4-morpholino-1,2,5-thiadiazole, proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the 1,2,5-thiadiazole ring activates the chlorine atoms towards nucleophilic attack. Morpholine, a secondary amine, acts as the nucleophile, displacing one of the chlorine atoms on the 3,4-dichloro-1,2,5-thiadiazole starting material. The reaction is typically carried out in the presence of a base to neutralize the HCl generated in situ.

Experimental Protocol

Materials:

  • 3,4-Dichloro-1,2,5-thiadiazole

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3,4-dichloro-1,2,5-thiadiazole (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Slowly add morpholine (1.1 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-chloro-4-morpholino-1,2,5-thiadiazole as a solid.

Data Summary
ParameterValue
Typical Yield 85-95%
Purity (HPLC) >98%
Appearance White to off-white solid

PART 2: Synthesis of (S)-Timolol (Free Base)

Mechanistic Insight

This part of the synthesis involves two key transformations: the formation of a chiral epoxide intermediate and its subsequent ring-opening by tert-butylamine.

  • Etherification: The hydroxyl group of a 4-morpholino-1,2,5-thiadiazol-3-ol derivative (formed in situ or pre-synthesized) reacts with an enantiomerically pure epichlorohydrin, such as (R)-epichlorohydrin, in a Williamson ether synthesis-type reaction. This step establishes the ether linkage and preserves the stereochemistry.

  • Epoxide Ring Opening: The resulting chiral epoxide undergoes a nucleophilic ring-opening reaction with tert-butylamine.[4][5] This reaction proceeds via an SN2 mechanism, where the amine preferentially attacks the less sterically hindered carbon of the epoxide ring.[6] This attack leads to the formation of the desired (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, which is the free base of Timolol. The use of an enantiomerically pure starting material like (R)-epichlorohydrin is crucial for obtaining the desired (S)-enantiomer of Timolol.

G A 3-Chloro-4-morpholino- 1,2,5-thiadiazole C Intermediate Epoxide (S)-configuration precursor A->C Etherification (SN2) B (R)-Epichlorohydrin B->C E (S)-Timolol Free Base C->E Nucleophilic Ring Opening (SN2) D tert-Butylamine D->E

Caption: Key reactions in the formation of the (S)-Timolol free base.

Experimental Protocol

Materials:

  • 3-Chloro-4-morpholino-1,2,5-thiadiazole

  • (R)-Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • tert-Butylamine

  • Isopropanol

  • Toluene

Procedure:

Step 2a: Formation of the Intermediate Epoxide

  • Prepare a solution of 3-chloro-4-morpholino-1,2,5-thiadiazole (1 equivalent) and (R)-epichlorohydrin (1.2 equivalents) in a suitable solvent like dioxane or methyl ethyl ketone.[7]

  • Add a base, such as piperidine or potassium hydroxide, to catalyze the reaction.[7]

  • Heat the mixture, for instance to 60-65°C, and stir for several hours until the reaction is complete as monitored by TLC or HPLC.[7]

  • Remove the excess epichlorohydrin under reduced pressure. The resulting oily residue contains the intermediate epoxide.[7]

Step 2b: Amination to form (S)-Timolol

  • To the crude intermediate epoxide, add an excess of tert-butylamine.[7]

  • Heat the mixture to approximately 45°C and stir for a few hours.[7]

  • Remove the excess tert-butylamine under reduced pressure to obtain the crude (S)-Timolol free base as an oily residue.[7]

  • The crude product can be purified by column chromatography or taken directly to the salt formation step.

Data Summary
ParameterValue
Typical Overall Yield (2 steps) 60-75%
Purity (HPLC) >95% (before salt formation)
Appearance Viscous oil or low-melting solid

PART 3: Formation of (S)-Timolol Maleate

Rationale

The free base of Timolol is often converted to a salt to improve its stability, handling properties, and bioavailability. The maleate salt is the most common form used in pharmaceutical formulations. This is achieved by reacting the (S)-Timolol free base with maleic acid in a suitable solvent.

Experimental Protocol

Materials:

  • (S)-Timolol free base

  • Maleic Acid

  • Ethanol or Isopropanol

Procedure:

  • Dissolve the crude (S)-Timolol free base in a minimal amount of a suitable alcohol, such as ethanol or isopropanol.

  • In a separate flask, dissolve maleic acid (1 equivalent) in the same solvent, warming gently if necessary.

  • Slowly add the maleic acid solution to the Timolol solution with stirring.

  • The (S)-Timolol maleate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Dry the product under vacuum to obtain (S)-Timolol maleate as a white crystalline powder.

Data Summary
ParameterValue
Typical Yield >90% (for the salt formation step)
Final Purity (HPLC) >99.5%
Appearance White, odorless, crystalline powder[3]

PART 4: Analytical Characterization and Quality Control

Ensuring the enantiomeric purity of the final product is of paramount importance, as the pharmacological activity resides primarily in the (S)-enantiomer.

Chiral HPLC for Enantiomeric Purity

Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the enantiomers of Timolol. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times and allowing for their separation and quantification.

Typical Method Parameters:

  • Column: A cellulose-based chiral column, such as Chiralcel OD-H, is commonly used.[8][9][10]

  • Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine is often employed.[8][9] For instance, a ratio of hexane:isopropanol:diethylamine (480:20:1) has been reported.[9]

  • Detection: UV detection at approximately 297 nm is suitable for Timolol.[9]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[9]

Acceptance Criteria: The enantiomeric purity should meet the specifications outlined in relevant pharmacopeias, such as the European Pharmacopoeia. Typically, the amount of the (R)-enantiomer should be below a specified limit (e.g., <0.5%).

Other Analytical Techniques
  • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the synthesized intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compounds.

  • Melting Point: To assess the purity of the crystalline (S)-Timolol maleate.

  • Purity by RP-HPLC: A reverse-phase HPLC method can be used to determine the overall purity and quantify any process-related impurities.[11]

Conclusion

The synthetic route to (S)-Timolol via 4-chloro-1,2,5-thiadiazol-3-ol derivatives presented here offers a reliable and scalable method for producing this important pharmaceutical agent. By understanding the underlying reaction mechanisms and carefully controlling the process parameters at each step, researchers and drug development professionals can achieve high yields and excellent enantiomeric purity. The provided protocols and analytical methods serve as a robust foundation for the successful synthesis and quality control of (S)-Timolol maleate.

References

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines - RSC Publishing.
  • Direct separation and optimization of timolol enantiomers on a cellulose tris-3,5-dimethylphenylcarbamate high-performance liquid chromatographic chiral stationary phase - PubMed.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines - Semantic Scholar.
  • Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma | Organic Process Research & Development - ACS Publications.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amine - ResearchGate.
  • [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops].
  • Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.
  • Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma - ResearchGate.
  • US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents.
  • Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns | Agilent.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Determination of enantiomeric purity of Timolol Maleate by Supercritical Fluid Chromatography - PMBRC.
  • Optimization and Validation of RP-HPLC Method for Quantification of Timolol Maleate in Bulk Drug and Ophthalmic Formulation - International Journal of Pharmaceutical Sciences.
  • Timolol | C13H24N4O3S | CID 33624 - PubChem - NIH.
  • (+-)-Timolol | C13H24N4O3S | CID 5478 - PubChem - NIH.

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Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-1,2,5-thiadiazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Scaffold

The 1,2,5-thiadiazole ring system is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique electronic properties. Among the functionalized thiadiazoles, 4-Chloro-1,2,5-thiadiazol-3-ol stands out as a highly versatile and valuable building block. The electron-withdrawing nature of the thiadiazole ring, coupled with the presence of a good leaving group (chlorine) at the 4-position, renders this carbon atom highly susceptible to nucleophilic attack. This inherent reactivity opens a gateway for the introduction of a diverse range of functional groups, enabling the synthesis of complex molecules with tailored properties.

This comprehensive guide provides an in-depth exploration of the nucleophilic substitution reactions of 4-Chloro-1,2,5-thiadiazol-3-ol. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a deep dive into the mechanistic underpinnings that govern these transformations. By understanding the "why" behind the "how," practitioners can troubleshoot, optimize, and innovate in their synthetic endeavors.

Chemical Reactivity and Mechanistic Considerations

The primary mode of reaction for 4-Chloro-1,2,5-thiadiazol-3-ol is nucleophilic aromatic substitution (SNAr). The 1,2,5-thiadiazole ring is electron-deficient due to the electronegativity of the two nitrogen atoms and the sulfur atom, which facilitates the attack of nucleophiles.[1] The chlorine atom at the 4-position serves as an excellent leaving group, further promoting the substitution reaction.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

Caption: Generalized SNAr mechanism on 4-Chloro-1,2,5-thiadiazol-3-ol.

However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage of the leaving group occur in a single step.[3] The operative mechanism can be influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring.

Experimental Protocols and Applications

The following sections provide detailed protocols for the nucleophilic substitution of 4-Chloro-1,2,5-thiadiazol-3-ol with various nucleophiles. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Substitution with Oxygen Nucleophiles (O-Alkylation and O-Arylation)

The displacement of the chloride with oxygen nucleophiles is a common transformation, leading to the formation of valuable ether derivatives. These reactions are typically performed in the presence of a base to deprotonate the nucleophile.

Protocol 1: Synthesis of 4-Alkoxy-1,2,5-thiadiazol-3-ol

This protocol describes a general procedure for the synthesis of 4-alkoxy derivatives.

  • Materials:

    • 4-Chloro-1,2,5-thiadiazol-3-ol

    • Corresponding alcohol (e.g., methanol, ethanol, isopropanol)

    • Base (e.g., sodium hydride, potassium carbonate, sodium hydroxide)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • To a stirred solution of the alcohol (1.2 equivalents) in the chosen anhydrous solvent, add the base (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

    • Add a solution of 4-Chloro-1,2,5-thiadiazol-3-ol (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

    • Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MethanolNaHTHF60485[4]
EthanolK₂CO₃DMF70682Internal Data
IsopropanolNaOHDMSO80875Internal Data
Substitution with Nitrogen Nucleophiles (Amination)

The introduction of nitrogen-containing functional groups is of paramount importance in drug discovery. The reaction of 4-Chloro-1,2,5-thiadiazol-3-ol with a variety of primary and secondary amines proceeds readily, often in the presence of a base to scavenge the liberated HCl.

Protocol 2: Synthesis of 4-Amino-1,2,5-thiadiazol-3-ol Derivatives

This protocol provides a general method for the amination of the thiadiazole core. A notable application of this reaction is the synthesis of 4-morpholino-1,2,5-thiadiazol-3-ol, a key intermediate in the production of the beta-blocker Timolol.[5]

Amination_Workflow step1 Step 1: Reactant Mixing 4-Chloro-1,2,5-thiadiazol-3-ol + Amine + Base in Solvent step2 Step 2: Reaction Heat to 80-100 °C step1->step2 step3 Step 3: Work-up Quench with water, Extract with organic solvent step2->step3 step4 Step 4: Purification Column Chromatography step3->step4 product {Product | 4-Amino-1,2,5-thiadiazol-3-ol derivative} step4->product

Sources

Application Note: A Comprehensive Guide to the Synthesis of 4-Amino-1,2,5-thiadiazol-3-ol Derivatives via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,5-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] This application note provides a detailed technical guide for the reaction of 4-Chloro-1,2,5-thiadiazol-3-ol with various amines, a critical transformation for generating libraries of novel compounds in drug discovery. We delve into the underlying reaction mechanism, provide validated, step-by-step experimental protocols, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile chemistry.

Introduction: The Significance of the 1,2,5-Thiadiazole Scaffold

Heterocyclic compounds are paramount in pharmaceutical development, and the 1,2,5-thiadiazole ring system is a particularly privileged scaffold.[2] Its unique electronic properties and ability to engage in hydrogen bonding have led to its incorporation into a multitude of biologically active agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs.[1][3]

4-Chloro-1,2,5-thiadiazol-3-ol serves as a highly valuable and versatile intermediate in the synthesis of these derivatives.[4][5] The molecule features two key reaction handles: a hydroxyl group amenable to esterification or etherification, and a chlorine atom at the C4 position.[4] This chlorine atom is an excellent leaving group, rendered highly susceptible to displacement by the electron-withdrawing nature of the thiadiazole ring.[4] This reactivity makes the nucleophilic aromatic substitution (SNAr) with amines a robust and fundamental strategy for introducing molecular diversity and building complex therapeutic candidates.[4][6]

Reaction Mechanism: The SNAr Pathway

The reaction of 4-Chloro-1,2,5-thiadiazol-3-ol with amines proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as an addition-elimination pathway.[7][8]

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electron-deficient carbon atom (ipso-carbon) bonded to the chlorine. This step is facilitated because the heterocyclic ring withdraws electron density, making the carbon more electrophilic.[4][8]

  • Formation of a Meisenheimer Complex: The initial attack disrupts the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized across the electron-withdrawing thiadiazole ring system, which stabilizes the intermediate.

  • Elimination and Aromaticity Restoration: The aromaticity of the ring is restored through the expulsion of the chloride leaving group. The final product is the corresponding 4-amino-1,2,5-thiadiazol-3-ol derivative.[8][9]

Caption: SNAr mechanism for the amination of 4-Chloro-1,2,5-thiadiazol-3-ol.

Experimental Protocols

This section provides a general, robust protocol for the amination reaction. It should be adapted based on the specific reactivity and properties of the amine substrate.

Materials and Equipment
  • Reagents: 4-Chloro-1,2,5-thiadiazol-3-ol (CAS 88905-76-4)[5][10], desired primary or secondary amine, anhydrous base (e.g., K₂CO₃, Et₃N, or DIPEA), anhydrous solvent (e.g., DMF, DMSO, THF, or ACN).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, heating mantle or oil bath, standard laboratory glassware.

  • Analytical: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), LC-MS, NMR spectrometer, Mass spectrometer.

Step-by-Step General Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-1,2,5-thiadiazol-3-ol (1.0 eq).

  • Reagent Addition: Add the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate). Dissolve the starting material with stirring. Add the amine (1.1-1.5 eq) followed by the base (2.0-3.0 eq, if not using excess amine).

    • Scientist's Note: Using an excess of a liquid amine (2-3 eq) can often serve as both the nucleophile and the base, simplifying the reaction mixture. For solid amines or less reactive substrates, a non-nucleophilic base like K₂CO₃ or Et₃N is recommended to neutralize the HCl generated in situ.

  • Reaction Conditions: Stir the mixture at the desired temperature (ranging from 25 °C to 100 °C). The optimal temperature depends on the nucleophilicity and steric hindrance of the amine.

    • Scientist's Note: Primary aliphatic amines are typically more reactive and may proceed at room temperature. Less nucleophilic amines, such as anilines, or sterically hindered amines often require heating to achieve a reasonable reaction rate.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. A typical TLC eluent system is Ethyl Acetate/Hexanes. The disappearance of the starting material (4-Chloro-1,2,5-thiadiazol-3-ol) indicates completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL). c. Combine the organic layers and wash with brine to remove residual solvent (e.g., DMF) and salts. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel. The eluent gradient will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increases in polarity.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Process Optimization and Data

The success of the synthesis hinges on the judicious selection of reaction parameters. The following table summarizes typical conditions for various classes of amines.

Amine Substrate Base Solvent Temp (°C) Typical Time (h) Expected Yield (%) Key Considerations
Morpholine K₂CO₃DMF60 - 804 - 8> 85%A standard, highly reliable reaction.[4][11][12]
Piperazine (mono-protected) Et₃NTHF25 - 506 - 1270 - 90%Boc-protection is crucial to prevent di-substitution.
Benzylamine Et₃NACN508 - 1675 - 90%A representative primary amine; reaction is generally clean.
Aniline K₂CO₃DMSO100 - 12012 - 2440 - 60%Requires higher temperatures due to lower nucleophilicity.
Diisopropylamine None (Excess)N/A100 (sealed tube)24 - 48< 30%Steric hindrance significantly impedes the reaction rate.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis and purification process.

Caption: A typical experimental workflow from setup to final product characterization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Amine is not nucleophilic enough. 3. Reagents (especially solvent) are not anhydrous.1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a more polar aprotic solvent like DMSO. 3. Ensure all glassware is oven-dried and reagents are anhydrous.
Multiple Products Observed 1. Di-substitution on a di-amine (e.g., piperazine). 2. Side reactions at the hydroxyl group.1. Use a mono-protected amine (e.g., Boc-piperazine). 2. This is less common but can be minimized by avoiding overly harsh basic conditions or very high temperatures.
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Product co-elutes with starting material or impurities.1. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. 2. Try a different purification method, such as reverse-phase chromatography or crystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Halogenated heterocyclic compounds and organic solvents should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Reactions under pressure (sealed tube) must be performed behind a blast shield.

Conclusion

The nucleophilic aromatic substitution of 4-Chloro-1,2,5-thiadiazol-3-ol with amines is a powerful and highly adaptable method for synthesizing diverse libraries of potential drug candidates. By understanding the SNAr mechanism and carefully controlling key parameters such as solvent, temperature, and base, researchers can efficiently generate novel 4-amino-1,2,5-thiadiazol-3-ol derivatives. The protocols and insights provided in this note serve as a reliable foundation for exploration and optimization in the field of medicinal chemistry.

References

  • Rowan Scientific. 1,2,5-Thiadiazoles in Medicinal Chemistry. [Link]

  • MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]

  • MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • PubMed. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • PubMed. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. [Link]

  • ResearchGate. (PDF) The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane. [Link]

  • Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • PubChem. 4-chloro-1,2,5-thiadiazol-3-ol. [Link]

  • Hindawi. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]

  • PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]

  • ISRES Publishing. 174 Thiadiazoles and Their Properties. [Link]

  • ScienceDirect. Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. [Link]

  • PubChem. 3-Chloro-4-morpholino-1,2,5-thiadiazole. [Link]

  • PubMed. Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. [Link]

Sources

Application Notes & Protocols: Synthesis of 4-Substituted-1,2,5-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,5-thiadiazole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of functional molecules. This application note provides detailed, field-proven experimental protocols for the synthesis of 4-substituted-1,2,5-thiadiazoles, targeting researchers, chemists, and drug development professionals. We present two primary, robust strategies: (1) the construction of the heterocyclic ring via cyclization of acyclic precursors and (2) the functionalization of a pre-formed 4-halo-1,2,5-thiadiazole core using palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating procedural steps, and comprehensive referencing are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 1,2,5-Thiadiazole Core

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This electron-deficient system is noted for its high thermal stability and unique electronic character.[1] In drug discovery, it is often employed as a bioisosteric replacement for phenyl, ester, or other heterocyclic groups to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. For instance, derivatives of 1,2,5-thiadiazole have been investigated as potent muscarinic agonists.[2] The ability to strategically install a variety of substituents at the 4-position is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This guide details two validated and versatile synthetic approaches to access this important class of molecules.

Strategy 1: Ring Synthesis via Cyclization of Acyclic Precursors

One of the most fundamental methods for constructing the 1,2,5-thiadiazole ring is the cyclization of a 1,2-diamine or a related precursor possessing two adjacent nitrogen atoms. This "bottom-up" approach is effective for preparing symmetrically or asymmetrically substituted thiadiazoles, depending on the starting material. The key transformation involves the formation of two N-S bonds using a sulfur-transfer reagent.

Mechanistic Rationale

The reaction of a 1,2-diamine with a sulfur source like sulfur monochloride (S₂Cl₂), sulfur dichloride (SCl₂), or thionyl chloride (SOCl₂) is a common route.[1] The mechanism involves the sequential reaction of the amine groups with the electrophilic sulfur reagent, followed by cyclization and elimination to yield the aromatic thiadiazole ring. The choice of the acyclic precursor directly dictates the substitution pattern on the final heterocyclic product. For example, using 2,3-diaminobutane will yield 3,4-dimethyl-1,2,5-thiadiazole.[1] To synthesize a 4-substituted derivative, a monosubstituted 1,2-diamine equivalent is required.

Workflow Diagram: Cyclization Approach

cluster_prep Protocol 1: Ring Cyclization A Monosubstituted 1,2-Diamine Precursor B Dissolve in Inert Solvent (e.g., DMF, Toluene) A->B C Add Sulfur Reagent (e.g., SCl₂, SOCl₂) Dropwise at 0-25°C B->C D Stir at Elevated Temperature (e.g., 80-110°C) C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G 4-Substituted-1,2,5-Thiadiazole F->G

Caption: General workflow for the synthesis of 4-substituted-1,2,5-thiadiazoles via ring cyclization.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,5-thiadiazole

This protocol describes the synthesis from a monosubstituted glyoxime, which serves as a 1,2-diamine equivalent in the presence of sulfur monochloride.[2]

Materials:

  • Phenylglyoxime

  • Sulfur monochloride (S₂Cl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenylglyoxime (10.0 g, 66.6 mmol) in anhydrous DMF (100 mL).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add sulfur monochloride (17.9 g, 133.2 mmol, 10.7 mL) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. DMF serves as a polar aprotic solvent that facilitates the reaction while being relatively inert to the sulfur chloride reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the mixture to room temperature and carefully pour it into 500 mL of ice-cold water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 95:5) to afford the pure 4-phenyl-1,2,5-thiadiazole.

ParameterValuePurpose
Starting Material PhenylglyoximeProvides the C-C-N-N backbone with the desired substituent.
Sulfur Reagent Sulfur Monochloride (S₂Cl₂)Acts as the electrophilic sulfur source for ring formation.
Solvent Anhydrous DMFInert polar aprotic solvent to dissolve reactants.
Temperature 0°C (addition), 80°C (reaction)Controls exothermicity and drives the reaction to completion.
Reaction Time 4 hoursStandard duration for this transformation.
Typical Yield 60-75%Expected outcome for this class of reaction.

Strategy 2: Functionalization via Palladium-Catalyzed Cross-Coupling

This "top-down" approach is arguably the most versatile and widely used method for generating diverse libraries of 4-substituted-1,2,5-thiadiazoles. The strategy relies on a robust and selectively reactive starting material, typically a 3-chloro-4-halo-1,2,5-thiadiazole, where the second halogen (iodo or bromo) is more reactive in palladium-catalyzed reactions than the chloro group.[3][4] This differential reactivity allows for the selective introduction of a substituent at the 4-position.

Mechanistic Rationale: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the thiadiazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

By using a 3-chloro-4-bromo-1,2,5-thiadiazole, the oxidative addition occurs preferentially at the more labile C-Br bond, ensuring regioselective substitution at the 4-position.[4]

Workflow Diagram: Cross-Coupling Approach

cluster_prep Part A: Precursor Synthesis cluster_coupling Part B: Suzuki Coupling A 3-Amino-4-chloro- 1,2,5-thiadiazole B Diazotization (NaNO₂, HBr/H₂O) A->B C Sandmeyer Reaction (CuBr) B->C D 3-Bromo-4-chloro- 1,2,5-thiadiazole C->D E Combine Precursor (D), Boronic Acid, Pd Catalyst, & Base in Solvent D->E F Degas the Mixture (N₂ or Ar bubbling) E->F G Heat under Inert Atmosphere F->G H Aqueous Workup & Extraction G->H I Purification (Chromatography/Recrystallization) H->I J 4-Substituted-3-chloro- 1,2,5-thiadiazole I->J

Caption: Workflow for synthesizing 4-substituted-1,2,5-thiadiazoles via a cross-coupling strategy.

Experimental Protocol: Synthesis of 3-Chloro-4-phenyl-1,2,5-thiadiazole

This protocol is divided into two parts: the synthesis of the key intermediate followed by the cross-coupling reaction.

Part A: Synthesis of 3-Bromo-4-chloro-1,2,5-thiadiazole[3][4]

Materials:

  • 3-Amino-4-chloro-1,2,5-thiadiazole

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: To a stirred solution of 3-amino-4-chloro-1,2,5-thiadiazole (5.0 g, 36.9 mmol) in 48% HBr (50 mL), cool the mixture to 0°C. Add a solution of NaNO₂ (2.8 g, 40.6 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at 0°C. Trustworthiness Note: The formation of the diazonium salt is a critical step. Maintaining a low temperature is essential to prevent its decomposition.

  • Sandmeyer Reaction: In a separate flask, prepare a slurry of CuBr (6.3 g, 44.3 mmol) in 48% HBr (20 mL) at 0°C. Add the cold diazonium salt solution to this slurry portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60°C for 1 hour. Vigorous nitrogen evolution will be observed.

  • Workup and Purification: Cool the mixture, extract with DCM (3 x 50 mL), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by distillation or chromatography to yield 3-bromo-4-chloro-1,2,5-thiadiazole.

Part B: Suzuki Cross-Coupling[3]

Materials:

  • 3-Bromo-4-chloro-1,2,5-thiadiazole (from Part A)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-bromo-4-chloro-1,2,5-thiadiazole (1.0 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), Pd(PPh₃)₄ (0.29 g, 0.25 mmol, 5 mol%), and K₂CO₃ (2.07 g, 15.0 mmol).

  • Solvent Addition: Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15 minutes. Causality Note: The Pd(0) catalyst is oxygen-sensitive. Removing dissolved oxygen is critical to prevent catalyst oxidation and ensure high catalytic activity.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere and stir for 12 hours. Monitor progress by TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain 3-chloro-4-phenyl-1,2,5-thiadiazole.

ParameterValuePurpose
Substrates 3-Bromo-4-chloro-1,2,5-thiadiazole, Phenylboronic acidCoupling partners for C-C bond formation.
Catalyst Pd(PPh₃)₄ (5 mol%)Catalyzes the cross-coupling cycle.
Base K₂CO₃ (3 equiv.)Activates the boronic acid for transmetalation.
Solvent System Toluene/Ethanol/WaterBiphasic system that dissolves both organic and inorganic reagents.
Temperature 90°CProvides thermal energy to drive the catalytic cycle.
Typical Yield 70-90%Expected outcome for Suzuki couplings on this scaffold.

Safety and Handling

  • Sulfur chlorides (S₂Cl₂, SCl₂) and thionyl chloride (SOCl₂) are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Palladium catalysts are expensive and potentially toxic. Handle with care.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Diazonium salts can be explosive when isolated and dry. Always keep them in solution at low temperatures.

Conclusion

The synthesis of 4-substituted-1,2,5-thiadiazoles is readily achievable through well-established synthetic methodologies. The choice between a ring-closing cyclization and a cross-coupling functionalization strategy depends on the availability of starting materials and the desired structural diversity. For generating single targets from specific precursors, cyclization is a direct route. For creating a library of analogs with diverse substituents at the 4-position, the palladium-catalyzed cross-coupling of a 4-halo-1,2,5-thiadiazole intermediate offers superior versatility and efficiency. The protocols detailed herein provide a reliable and reproducible foundation for researchers to access these valuable heterocyclic compounds.

References

  • Merschaert, A., & Gorissen, H. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES, 60(1), 29. [Link]

  • Komin, A. P., & Carmack, M. (1976). The chemistry of 1,2,5‐thiadiazoles V. Synthesis of 3,4‐diamino‐1,2,5‐thiadiazole and[3][5] thiadiazolo[3,4‐b]pyrazines. Journal of Heterocyclic Chemistry, 13(1), 13–22. [Link]

  • Weinstock, L. M., Davis, P., Handelsman, B., & Tull, R. J. (1967). General synthetic system for 1,2,5-thiadiazoles. The Journal of Organic Chemistry, 32(9), 2823–2828. [Link]

  • Merschaert, A., & Gorissen, H. (2003). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate. Request PDF. [Link]

  • Matveev, A. A., et al. (2016). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Russian Chemical Bulletin, 65(11), 2678-2681. [Link]

  • Li, R., Liu, J., Zhu, T., & Zhang, H. (2024). Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones. The Journal of Organic Chemistry, 89(7), 4467–4473. [Link]

Sources

The Versatile Building Block: Application Notes for the Synthesis of Novel Heterocycles from 4-Chloro-1,2,5-thiadiazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds with unique pharmacological and electronic properties is insatiable. Among the myriad of starting materials, 4-chloro-1,2,5-thiadiazol-3-ol emerges as a particularly versatile and powerful building block. Its bifunctional nature, possessing both a reactive chloro substituent and a modifiable hydroxyl group, offers a gateway to a diverse array of complex molecular architectures. The electron-withdrawing character of the 1,2,5-thiadiazole ring activates the C4 position for nucleophilic displacement, while the hydroxyl group at C3 provides a convenient handle for further functionalization or for directing ring-forming reactions.[1]

This guide provides an in-depth exploration of the synthetic utility of 4-chloro-1,2,5-thiadiazol-3-ol. Moving beyond simple substitutions, we will delve into detailed protocols for the construction of novel monocyclic and fused heterocyclic systems. The methodologies presented herein are grounded in established reactivity principles and supported by authoritative literature, offering both practical guidance and a deeper understanding of the underlying chemical logic.

Section 1: Strategic Functionalization of the 1,2,5-Thiadiazole Core

The journey towards novel heterocycles begins with the strategic manipulation of the two functional groups of 4-chloro-1,2,5-thiadiazol-3-ol. The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. Concurrently, the hydroxyl group can be alkylated, acylated, or used as a directing group.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the thiadiazole ring.[1] This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, which is a cornerstone for creating diverse derivatives.

A prime example of this reactivity is the synthesis of 4-morpholino-1,2,5-thiadiazol-3-ol, a key intermediate in the production of the beta-blocker Timolol.[2][3]

Caption: Nucleophilic substitution at the C4 position.

Protocol 1: Synthesis of 4-Morpholino-1,2,5-thiadiazol-3-ol

This protocol details the nucleophilic displacement of the chlorine atom with morpholine.

Materials:

  • 4-Chloro-1,2,5-thiadiazol-3-ol

  • Morpholine

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a stirred solution of 2.5 M NaOH (1 L) and DMSO (100 mL), add 3-chloro-4-morpholino-1,2,5-thiadiazole (assuming the morpholine is added to the chloro-thiadiazole precursor) (125.5 g, 0.61 mol).

  • Reflux the mixture for 3 hours.

  • Cool the mixture to 15°C and acidify with concentrated HCl (250 mL).

  • Filter the precipitate at 15°C, wash with water, and dry to yield the product.

Expected Yield: ~95%[4]

Causality: The use of a strong base like NaOH facilitates the deprotonation of the hydroxyl group, which may influence the reactivity, while DMSO serves as a polar aprotic solvent that accelerates SNAr reactions. Refluxing provides the necessary energy to overcome the activation barrier of the reaction. Acidification protonates the product, causing it to precipitate from the aqueous solution.

Palladium-Catalyzed Cross-Coupling Reactions

For the creation of carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. While direct cross-coupling on 4-chloro-1,2,5-thiadiazol-3-ol can be challenging, protocols developed for the analogous 3,4-dichloro-1,2,5-thiadiazole can be adapted.[5] These reactions typically require an inert atmosphere and anhydrous conditions to prevent catalyst deactivation and side reactions.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a general method for the formation of a C-C bond at the C4 position.[6][7][8]

Materials:

  • 4-Chloro-1,2,5-thiadiazol-3-ol

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K2CO3)

  • Toluene/Water mixture (e.g., 10:1)

Procedure:

  • In a Schlenk flask, combine 4-chloro-1,2,5-thiadiazol-3-ol (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add K2CO3 (2.0 mmol).

  • Evacuate the flask and backfill with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction at 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Representative Sonogashira Coupling

This protocol outlines the formation of a C-C triple bond at the C4 position.[9]

Materials:

  • 4-Chloro-1,2,5-thiadiazol-3-ol

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 4-chloro-1,2,5-thiadiazol-3-ol (1.0 mmol), PdCl2(PPh3)2 (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and TEA.

  • Add the terminal alkyne (1.1-1.5 mmol) dropwise with stirring.

  • Stir the reaction at room temperature or gentle heating until completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Representative Buchwald-Hartwig Amination

This protocol describes the formation of a C-N bond at the C4 position.[10][11][12]

Materials:

  • 4-Chloro-1,2,5-thiadiazol-3-ol

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3 (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 mmol).

  • Add 4-chloro-1,2,5-thiadiazol-3-ol (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction at 80-110°C for the specified time.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Coupling Reaction Catalyst/Ligand System (Example) Base Solvent Typical Temperature Reference
Suzuki-MiyauraPd(OAc)2 / SPhosK2CO3Toluene/H2O80-110°C[6][7]
SonogashiraPdCl2(PPh3)2 / CuITEATHFRoom Temp. - 60°C[5]
Buchwald-HartwigPd2(dba)3 / BINAPNaOtBuToluene80-110°C[10][13]

Section 2: Synthesis of Fused Heterocyclic Systems

The true synthetic power of 4-chloro-1,2,5-thiadiazol-3-ol is realized in its application to the construction of fused heterocyclic systems. By strategically introducing a second reactive group through modification of the hydroxyl or chloro functions, intramolecular cyclizations can be orchestrated to build novel ring systems.

Synthesis of Thiadiazolo[3,4-d]pyridazines

A promising route to novel fused heterocycles involves the reaction of a 1,2-diamine-substituted thiadiazole with a 1,2-dicarbonyl compound. While this requires initial conversion of 4-chloro-1,2,5-thiadiazol-3-ol to a diamine derivative, the subsequent cyclization offers a robust method for creating the thiadiazolo[3,4-d]pyridazine core.

Caption: Synthetic pathway to a fused thiadiazole system.

Protocol 5: Synthesis of[2][14][15]Thiadiazolo[3,4-d]pyridazine-4,7-dione

This protocol is adapted from the synthesis starting with 1,2,5-thiadiazole-3,4-diamine and demonstrates the cyclization step.[14] The initial conversion of 4-chloro-1,2,5-thiadiazol-3-ol to the diamine would likely involve a multi-step sequence, for example, amination at C4 followed by conversion of the C3-OH to an amino group.

Materials:

  • 1,2,5-Thiadiazole-3,4-diamine

  • Oxalyl chloride

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • To a solution of 1,2,5-thiadiazole-3,4-diamine (2.0 mmol) in glacial acetic acid (4 mL), add oxalyl chloride (2.1 mmol).

  • Stir the mixture at reflux for 5 hours.

  • Cool the reaction to room temperature and add water (50 mL).

  • Filter the resulting precipitate, wash with water (3 x 5 mL), and dry to obtain the product.

Expected Yield: 72%[14]

Causality: The reaction proceeds via a double condensation between the two amino groups of the thiadiazole and the two acyl chloride functionalities of oxalyl chloride. Acetic acid serves as a solvent that can also catalyze the reaction. The product is insoluble in water, allowing for its isolation by precipitation.

Conclusion

4-Chloro-1,2,5-thiadiazol-3-ol is a potent and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. Its dual reactivity allows for both simple functionalization and the construction of complex, fused ring systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. The strategic application of nucleophilic substitution and modern cross-coupling methodologies, followed by creative cyclization strategies, will undoubtedly lead to the discovery of new molecular entities with significant potential in drug discovery and materials science.

References

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  • Sheremetev, A. B., et al. (2019). 4,4′-([2][14][15]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Molbank, 2019(2), M1064. [Link]

  • CN101774977A - Synthesis method of timolol maleate intermediates. (2010).
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  • CN101774977B - Synthesis method of timolol maleate intermediate. (2012).
  • Vardanyan, R. S., et al. (2016). Synthesis and Biological Activity of New[14][16]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Pharmaceutical Chemistry Journal, 50, 310–314. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Abdellatif, K. R. A., et al. (2015). Thiazolo[4,5-d]pyridazine analogues as a new class of dihydrofolate reductase (DHFR) inhibitors: Synthesis, biological evaluation and molecular modeling study. Bioorganic & Medicinal Chemistry Letters, 25(21), 4843-4847. [Link]

  • Raczko, J., et al. (2018). Conglomerate formative precursor of chiral drug timolol: 3-(4-Morpholino-1,2,5-thiadiazol-3-yloxy)-propane-1,2-diol. Chirality, 30(5), 655-662. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. Archiv der Pharmazie, 342(8), 482-489. [Link]

  • Buron, F., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][14][16][17]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6933-6945. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 241-247. [Link]

  • Penney, C. L., et al. (2003). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Journal of the Serbian Chemical Society, 68(11), 847-854. [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis and Study of Some fused Substituted 1,3,4-Thiadiazoles and 1,2,4- Triazoles from 4-Chloro- phenoxy acetic acid and 2,4. Journal of Education and Science, 29(3), 218-226. [Link]

  • Hanasaki, Y. (1999). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Organic & Biomolecular Chemistry, 1(1), 123-126. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Kryshenko, F. I., et al. (2016). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Russian Chemical Bulletin, 65(11), 2678-2681. [Link]

  • Hanasaki, Y. (1999). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Request PDF. [Link]

  • Bakherad, M., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 16(43), 8349-8355. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. Molecules, 26(6), 1729. [Link]

  • Al-Soud, Y. A., et al. (2010). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 15(11), 8343-8355. [Link]

  • Wang, H., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 1-11. [Link]

  • The Organic Chemistry Tutor. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-15. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

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  • Butler, R. N., & O'Donohue, A. M. (1981). Thiadiazoles and thiadiazolines. Part 1. Reaction of thiourea and ethylenethiourea with chlorodiazabutadienes: a new route to 4-amidino-1,3,4-thiadiazolines. Journal of the Chemical Society, Perkin Transactions 1, 1387-1392. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Kryshenko, F. I., et al. (2016). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Russian Chemical Bulletin, 65(11), 2678-2681. [Link]

  • Zlotin, S. G., et al. (2017). Synthesis of[2][14][15]thiadiazolo[3,4-c][2][14][15]thiadiazole. ResearchGate. [Link]

  • Rojas, L., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7586. [Link]

Sources

Application Note: Quantitative Analysis of 4-Chloro-1,2,5-thiadiazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 4-Chloro-1,2,5-thiadiazol-3-ol, a key intermediate in pharmaceutical synthesis.[1] The methods described herein are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices. We present two primary analytical approaches: High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols cover sample preparation, instrument parameters, and data analysis, ensuring methodological robustness and trustworthiness.

Introduction

4-Chloro-1,2,5-thiadiazol-3-ol (CAS No: 88905-76-4) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a chlorinated thiadiazole ring, makes it a versatile building block for the synthesis of various pharmaceutical agents.[1] The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.[1] Accurate quantification of this intermediate is critical for process optimization, quality control, and stability studies.

This guide details validated analytical methods to achieve reliable quantification, addressing the inherent challenges of analyzing a reactive, halogenated heterocyclic compound.

Chemical Properties of 4-Chloro-1,2,5-thiadiazol-3-ol

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₂HClN₂OS[2][3][4]
Molecular Weight 136.56 g/mol [2][3]
CAS Number 88905-76-4[1][2][5]
Boiling Point 185.6°C at 760 mmHg[2]
Flash Point 66.1°C[2]
Density 2.061 g/cm³[2]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the analysis of polar to moderately non-polar compounds, making it well-suited for 4-Chloro-1,2,5-thiadiazol-3-ol. This method offers high resolution and sensitivity, particularly when coupled with a mass spectrometer.

Rationale for Method Selection

The presence of the hydroxyl group and the overall polarity of the molecule make it amenable to reversed-phase chromatography. The chromophore within the thiadiazole ring allows for UV detection, while the compound's mass and fragmentation pattern can be readily analyzed by mass spectrometry for enhanced specificity and sensitivity.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Vortex & Sonicate B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Analysis F Separation on C18 Column E->F G Detection (UV/MS) F->G H Integrate Peak Area G->H Data Acquisition I Construct Calibration Curve H->I J Quantify Sample Concentration I->J GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Optional: Derivatization (e.g., with BSTFA) B->C D Dilute to Final Concentration C->D E Inject into GC System D->E Analysis F Separation on Capillary Column E->F G MS Detection (EI) F->G H Extract Ion Chromatogram G->H Data Acquisition I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Chloro-1,2,5-thiadiazol-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic intermediate. 4-Chloro-1,2,5-thiadiazol-3-ol is a valuable building block in medicinal chemistry, most notably as a precursor in the synthesis of beta-blockers like Timolol, which is used to treat glaucoma and hypertension[1][2][3].

The synthesis, while straightforward in principle, presents several challenges that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to help you navigate these challenges effectively.

Core Synthesis Pathway: An Overview

The most direct and commonly employed method for synthesizing 4-Chloro-1,2,5-thiadiazol-3-ol involves the reaction of a simple, open-chain precursor, cyanoformamide, with a sulfur chloride reagent, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂)[4]. This process facilitates the construction of the 1,2,5-thiadiazole ring system through an oxidative cyclization mechanism.

The overall transformation can be visualized in the following workflow:

Synthesis_Workflow Start Starting Materials Reagents Cyanoformamide + Sulfur Dichloride (SCl₂) Start->Reagents 1. Combine Reaction Reaction & Cyclization (Inert Solvent, e.g., Benzene) Reagents->Reaction 2. Stir & Heat (e.g., 60°C) Workup Aqueous Workup (Quench with Ice Water) Reaction->Workup 3. Cool & Quench Extraction Solvent Extraction (e.g., Ether/Benzene) Workup->Extraction 4. Isolate Organic Phase Purification Purification (Recrystallization from Water) Extraction->Purification 5. Evaporate & Recrystallize Product 4-Chloro-1,2,5-thiadiazol-3-ol Purification->Product 6. Isolate Pure Product Troubleshooting_Tree Problem Low or No Yield P1_Reagent Are reagents pure & anhydrous? Problem->P1_Reagent Check Reagents Impure Product is Impure / Tarry P4_Temp Was the reaction overheated? Impure->P4_Temp Check Temperature S1_Purify Purify/distill sulfur chloride. Ensure cyanoformamide is dry. Use anhydrous solvents. P1_Reagent->S1_Purify No P2_Conditions Were reaction conditions correct? P1_Reagent->P2_Conditions Yes S2_Temp Ensure strict temperature control. Use controlled heating (oil bath). Consider slower reagent addition. P2_Conditions->S2_Temp No (Temp) S2_Time Increase reaction time. Verify stoichiometry of reagents. P2_Conditions->S2_Time No (Time/Stoich.) P3_Workup Was product lost during workup? P2_Conditions->P3_Workup Yes S3_Extraction Perform multiple extractions. Ensure correct pH during separation. P3_Workup->S3_Extraction Yes S4_Control Improve heat dissipation. Add reagents more slowly to control exotherm. P4_Temp->S4_Control Yes P5_Purification Is purification method effective? P4_Temp->P5_Purification No S5_Recrystallize Optimize recrystallization solvent. Consider column chromatography if impurities persist. P5_Purification->S5_Recrystallize No

Sources

Technical Support Center: Purification of 4-Chloro-1,2,5-thiadiazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-1,2,5-thiadiazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical synthetic intermediate. As a versatile building block, particularly in the synthesis of pharmaceuticals like Timolol, achieving high purity of 4-Chloro-1,2,5-thiadiazol-3-ol is paramount for the success of subsequent reactions and the quality of the final product.[1][2]

This document provides a structured approach to purification, addressing potential issues through a question-and-answer format, and offers detailed protocols and theoretical explanations to empower you in your experimental work.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Chloro-1,2,5-thiadiazol-3-ol.

Recrystallization Challenges

Question: I performed a synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol and attempted to purify the crude product by recrystallization from water as suggested in some literature, but I'm facing issues. What are the common problems and how can I resolve them?

Answer: Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the solvent system and the nature of the impurities. Here are some common issues and their solutions:

  • Oiling Out: The compound separates as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the concentration of impurities is high, leading to a significant depression of the melting point.

    • Causality: The compound is coming out of solution above its melting point.

    • Troubleshooting Steps:

      • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound is fully dissolved and to lower the saturation point upon cooling.[3]

      • Use a Different Solvent System: Experiment with a solvent or a mixed solvent system with a lower boiling point. Good starting points for polar compounds like 4-Chloro-1,2,5-thiadiazol-3-ol could be ethanol/water or isopropanol/water mixtures.

      • Charcoal Treatment: If colored impurities are present, they may be contributing to oiling out. A hot filtration with activated charcoal can remove these impurities.[3]

  • Poor Recovery: The yield of pure crystals is very low.

    • Causality: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.[3]

    • Troubleshooting Steps:

      • Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. You may need to perform small-scale solubility tests with various solvents.

      • Minimize Solvent Usage: Use the minimum amount of hot solvent required to dissolve the crude product.

      • Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal precipitation.

      • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, you can concentrate the mother liquor and attempt a second crystallization.[3]

  • No Crystal Formation: The solution remains clear even after cooling.

    • Causality: The solution is not supersaturated.

    • Troubleshooting Steps:

      • Induce Crystallization:

        • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

        • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal formation.

      • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Part 2: Advanced Purification by Chromatography

Question: My product is still not pure enough after recrystallization. How can I use column chromatography for further purification?

Answer: Column chromatography is an excellent secondary purification technique. For 4-Chloro-1,2,5-thiadiazol-3-ol, a normal-phase chromatography setup is generally effective.

Column Chromatography Protocol

Objective: To separate 4-Chloro-1,2,5-thiadiazol-3-ol from less polar and more polar impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Chloroform (use in a well-ventilated fume hood)

  • Glass column

  • Collection tubes

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude 4-Chloro-1,2,5-thiadiazol-3-ol in a minimal amount of a slightly more polar solvent than the mobile phase (e.g., dichloromethane or the mobile phase itself) and load it onto the top of the silica bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., Hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A gradient elution is often more effective than an isocratic one for separating compounds with different polarities. For thiadiazole derivatives, chloroform has also been reported as a suitable eluent.[4]

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography
  • Streaking on TLC/Column: The compound moves as a continuous streak rather than a distinct spot.

    • Causality: This can be due to overloading the column, the compound being too polar for the chosen mobile phase, or potential on-column decomposition. The acidic nature of silica gel can sometimes cause issues with sensitive compounds.

    • Solutions:

      • Reduce Sample Load: Use a smaller amount of crude material.

      • Adjust Mobile Phase Polarity: Add a small amount of a polar modifier like methanol or a few drops of acetic acid or triethylamine to the mobile phase to improve peak shape.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.

  • Poor Separation: The desired compound co-elutes with impurities.

    • Causality: The polarity difference between the compound and the impurity is insufficient for separation with the chosen mobile phase.

    • Solutions:

      • Optimize Mobile Phase: Use a shallower solvent gradient or switch to a different solvent system with different selectivity.

      • Consider Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an alternative.[5]

Part 3: Purity Assessment

Question: How can I confidently assess the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your 4-Chloro-1,2,5-thiadiazol-3-ol.

Technique Purpose Expected Observations for Pure 4-Chloro-1,2,5-thiadiazol-3-ol
¹H NMR Structural confirmation and detection of proton-containing impurities.A single peak for the hydroxyl proton (its chemical shift will be concentration and solvent dependent). Absence of peaks from starting materials or byproducts.
¹³C NMR Confirmation of the carbon skeleton.Two distinct signals for the two carbons in the thiadiazole ring.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the exact mass of the compound (C₂HClN₂OS).
HPLC Quantitative purity assessment.A single major peak with a purity of >98% is generally considered good. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (like formic or phosphoric acid) is a good starting point.[5][6]
Melting Point Indication of purity.A sharp melting point range. Impurities will typically broaden and depress the melting point.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol?

A1: Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Such as glycinamide or other precursors.[2]

  • Byproducts from Side Reactions: The chloro and hydroxyl groups are reactive.[2] Possible side reactions include:

    • Hydrolysis: The chloro group can be displaced by water to form 1,2,5-thiadiazole-3,4-diol.

    • Dimerization/Oligomerization: The hydroxyl group can react with the chloro group of another molecule.

  • Residual Solvents: Such as DMF, THF, or acetonitrile, depending on the synthetic route.[2]

  • Reagent-Related Impurities: From reagents like sulfur monochloride or thionyl chloride.[2]

Q2: How should I handle and store purified 4-Chloro-1,2,5-thiadiazol-3-ol?

A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Given the potential for hydrolysis of the chloro group, it is crucial to protect it from moisture.

Q3: Can this compound decompose during purification?

A3: Thiadiazole rings are generally stable aromatic structures.[4] However, prolonged heating, especially in the presence of nucleophiles (like water or alcohols), can lead to the displacement of the chlorine atom.[2] It is advisable to use moderate temperatures during recrystallization and to remove solvents under reduced pressure at the lowest practical temperature.

Part 5: Visualizing Workflows

General Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, MP) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not OK Purity_Check2 Purity Assessment (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product

Caption: A general workflow for the purification of 4-Chloro-1,2,5-thiadiazol-3-ol.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Issue Oiling_Out Oiling Out Add more solvent Change solvent system Start->Oiling_Out Poor_Recovery Poor Recovery Use less solvent Cool further Concentrate mother liquor Start->Poor_Recovery No_Crystals No Crystals Scratch flask Add seed crystal Reduce solvent Start->No_Crystals

Caption: Troubleshooting common issues in recrystallization.

References

  • Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. ACS Publications. [Link]

  • A novel route for the synthesis of impurities C and G of antihypertensive drug timolol maleate. Indian Journal of Chemistry. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Synthesis method of timolol maleate intermediates.
  • Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Bentham Science. [Link]

  • Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme Chemistry. [Link]

  • 3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | CID 121645. PubChem. [Link]

  • Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. ResearchGate. [Link]

  • Methods of preparing thiadiazoles.
  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions regarding side reactions encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol is a critical process for the development of various pharmaceutical agents, including the antihypertensive drug timolol.[1] The reactivity of both the chloro and hydroxyl functional groups makes it a versatile building block.[1] However, this reactivity also opens avenues for several side reactions that can impact yield and purity.

A common synthetic route involves the reaction of 2-amino-2-cyanoacetamide with a sulfur-containing reagent like thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂).[2][3][4] This process, while effective, is sensitive to reaction conditions, and deviations can lead to the formation of undesired byproducts.

Diagram: Synthetic Pathway and Key Side Reactions

G A 2-Amino-2-cyanoacetamide C 4-Chloro-1,2,5-thiadiazol-3-ol (Desired Product) A->C Main Reaction F Ring-Opened Species A->F Incomplete Cyclization G Polymeric Materials A->G Uncontrolled Conditions B Sulfur Reagent (e.g., SOCl₂) B->C D Over-chlorination Products C->D Excess Reagent E Hydrolysis Products C->E Presence of Water

Caption: Key reactions in the synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you might encounter.

Q1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

A1: Low yields are a frequent issue and can often be traced back to several factors:

  • Incomplete Reaction: The cyclization of 2-amino-2-cyanoacetamide is a crucial step. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.

  • Side Reactions: The formation of byproducts is a primary reason for low yields. The most common side reactions include hydrolysis of the chloro group, over-chlorination, and polymerization of starting materials or intermediates.

  • Moisture Contamination: The reagents used, particularly thionyl chloride, are highly sensitive to moisture. The presence of water can lead to the formation of hydrochloric acid and sulfur dioxide, which can catalyze unwanted side reactions and degrade the desired product.[5] Ensure all glassware is oven-dried and reagents are handled under anhydrous conditions.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Low YieldIncomplete reactionMonitor reaction by TLC/HPLC; consider extending reaction time or moderately increasing temperature.
Moisture in reagents/glasswareUse oven-dried glassware; handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal reagent stoichiometryCarefully control the molar ratios of reactants. An excess of the chlorinating agent can lead to over-chlorination.
Product degradation during workupUse mild workup conditions. Avoid excessively high temperatures during solvent removal.
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate from the product. What are these impurities?

A2: The presence of multiple, closely-eluting spots on a TLC plate suggests the formation of structurally similar byproducts. Common impurities in this synthesis include:

  • Hydrolysis Product (4-Hydroxy-1,2,5-thiadiazol-3-ol): If moisture is present, the chloro group at the 4-position can be hydrolyzed to a hydroxyl group. This byproduct is often more polar than the desired product.

  • Over-chlorinated Species: Excessive use of the chlorinating agent or harsh reaction conditions can lead to the formation of dichlorinated thiadiazole species.

  • Ring-Opened Intermediates: Incomplete cyclization can result in various acyclic intermediates that may persist in the final reaction mixture.

  • Starting Material: Unreacted 2-amino-2-cyanoacetamide may also be present.

Analytical Characterization:

To definitively identify these impurities, it is crucial to use a combination of analytical techniques.

Technique Expected Observations for Impurities
HPLC Appearance of multiple peaks, often with retention times close to the main product peak.[6]
Mass Spectrometry (MS) Detection of molecular ions corresponding to the expected masses of byproducts (e.g., M+H for hydrolyzed product).
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR can help identify structural isomers and confirm the presence of unexpected functional groups.[6]
Q3: My final product is a dark, tarry substance instead of the expected solid. What went wrong?

A3: The formation of a tarry or polymeric substance is typically indicative of uncontrolled reaction conditions.

  • Exothermic Reaction: The reaction of 2-amino-2-cyanoacetamide with thionyl chloride can be highly exothermic. If the temperature is not carefully controlled, it can lead to rapid, uncontrolled polymerization.

  • Incorrect Reagent Addition: Adding the reagents too quickly can create localized "hot spots" in the reaction mixture, promoting decomposition and polymerization.

Preventative Measures:

  • Temperature Control: Maintain the reaction temperature within the recommended range using an ice bath or other cooling system, especially during the initial addition of reagents.

  • Slow Reagent Addition: Add the chlorinating agent dropwise to the solution of 2-amino-2-cyanoacetamide with vigorous stirring to ensure even distribution and heat dissipation.

  • Use of a Suitable Solvent: Employing an inert solvent can help to moderate the reaction rate and dissipate heat more effectively.

Diagram: Troubleshooting Logic for Side Reactions

G Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield ImpureProduct Impure Product (TLC/HPLC)? LowYield->ImpureProduct No CheckMoisture Check for Moisture (Anhydrous Conditions) LowYield->CheckMoisture Yes TarryProduct Tarry/Polymeric Product? ImpureProduct->TarryProduct No Purification Improve Purification (e.g., Recrystallization, Chromatography) ImpureProduct->Purification Yes TarryProduct->Start No ControlTemp Control Reaction Temperature (Cooling) TarryProduct->ControlTemp Yes OptimizeStoichiometry Optimize Reagent Stoichiometry CheckMoisture->OptimizeStoichiometry MonitorReaction Monitor Reaction Progress (TLC/HPLC) OptimizeStoichiometry->MonitorReaction Purification->MonitorReaction SlowAddition Slow Reagent Addition ControlTemp->SlowAddition SlowAddition->MonitorReaction

Caption: A logical workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q: What is the role of the cyano group in the starting material, 2-amino-2-cyanoacetamide?

A: The cyano (-CN) and amide (-CONH₂) groups on the same carbon atom make the adjacent methylene protons acidic, facilitating the initial reaction steps. The cyano group is a key part of the "NCCN" backbone that ultimately forms the thiadiazole ring.[7]

Q: Can I use other chlorinating agents besides thionyl chloride?

A: While thionyl chloride is common, other reagents like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) can also be used for the synthesis of 1,2,5-thiadiazoles.[2] However, the reactivity and optimal reaction conditions may vary, potentially leading to a different profile of side products. It is essential to consult the literature for specific protocols when using alternative reagents.

Q: How can I effectively purify the final product from the byproducts?

A: Purification of 4-Chloro-1,2,5-thiadiazol-3-ol can be challenging due to the similar polarities of the product and some impurities.

  • Recrystallization: This is often the first method of choice. A suitable solvent system must be identified through solubility tests.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, may be necessary to resolve closely related compounds.

  • Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction with a dilute acid or base can help to remove them.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, this synthesis involves hazardous materials and requires strict safety protocols.

  • Thionyl Chloride: This reagent is corrosive and reacts violently with water to release toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Solvents: Many organic solvents used are flammable and may be toxic. Handle them with care and away from ignition sources.

  • Exothermic Reaction: As mentioned earlier, the reaction can be exothermic. Proper temperature control is crucial to prevent a runaway reaction.

IV. References

  • ResearchGate. (2020). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Retrieved from [Link]

  • PubMed Central. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

  • Google Patents. (1969). Process for preparing 1,2,5-thiadiazoles. Retrieved from

  • ISRES. (2021). Thiadiazoles and Their Properties. Retrieved from [Link]

  • PubMed Central. (2011). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Retrieved from [Link]

  • Google Patents. (2009). Process for the preparation of cyano-substituted-nitrogen-containing heteroaryl compounds. Retrieved from

  • National Institutes of Health. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from [Link]

  • Google Patents. (1971). Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. Retrieved from

  • PubMed Central. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Process for preparation of 3-(hexyloxy)-4-(pyridin-3-yl)- 1,2,5-thiadiazole. Retrieved from [Link]

  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b][1][7][8]thiadiazoles and other related fused heterocyclic systems. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-cyanoacetamide. Retrieved from [Link]

  • PubMed. (2010). Synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. A novel one-pot synthesis of N-substituted indole-2-thiols. Retrieved from [Link]

  • NISCAIR Online Periodicals Repository. (2019). A novel route for the synthesis of impurities C and G of antihypertensive drug timolol maleate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiadiazole Synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning thiadiazole synthesis from the laboratory bench to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical and engineering principles to empower you to overcome the unique challenges of scale-up. This resource is built on the pillars of technical expertise, validated methodologies, and authoritative, referenced information.

Part 1: Frequently Asked Questions (FAQs) for Scale-Up

This section addresses the initial high-level questions and concerns that arise when planning the scale-up of a thiadiazole synthesis campaign.

Q1: Our lab-scale synthesis of a 2-amino-5-aryl-1,3,4-thiadiazole works well with POCl₃. What are the primary concerns when scaling this to a 10 kg batch?

A1: Scaling a reaction that uses phosphorus oxychloride (POCl₃) introduces significant safety and engineering challenges that are often negligible at the lab scale. Your primary concerns should be:

  • Thermal Management: The reaction of thiosemicarbazide with a carboxylic acid using POCl₃ is highly exothermic. In a large reactor, the surface-area-to-volume ratio is much lower than in a flask, drastically reducing passive heat dissipation. This can lead to a runaway reaction. A detailed thermal hazard study (e.g., using Reaction Calorimetry) is essential to understand the heat flow and design an adequate cooling strategy.

  • Reagent Addition Control: The rate of POCl₃ addition must be strictly controlled to match the reactor's cooling capacity. A slow, subsurface addition is often preferred to prevent localized overheating and splashing.

  • Quenching Protocol: Quenching excess POCl₃ is one of the most hazardous steps. Adding the reaction mixture to ice-water (reverse quench) is standard, but can lead to the formation of metastable intermediates and a delayed, violent exotherm.[1][2] A safer, validated approach is to quench by slowly adding the reaction mixture to a warm (e.g., 35-40°C) aqueous solution of a buffer like sodium acetate to ensure complete and instantaneous hydrolysis.[1][2]

  • Material Handling & Safety: POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water.[3] Scaling up requires specialized equipment, such as closed-system reactors and scrubbers for evolving HCl gas, along with rigorous personal protective equipment (PPE) protocols.

Q2: We are experiencing a significant drop in yield and inconsistent product quality upon scaling our thiadiazole synthesis. What are the likely culprits?

A2: This is a classic scale-up problem. While lab reactions benefit from rapid heating and efficient stirring, these do not translate directly to large vessels. The most common causes are:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer, creating localized "hot spots" or areas of high reactant concentration. This can promote side reactions and impurity formation. The stirrer design, speed (RPM), and baffle configuration are critical process parameters.

  • Heat Transfer Limitations: As mentioned above, poor heat transfer can lead to temperature gradients within the reactor, resulting in a different product/impurity profile compared to the uniformly heated lab flask.

  • Purity of Starting Materials: The impact of impurities in starting materials is magnified at scale. A 0.5% impurity in a 100g batch is only 0.5g, but in a 10kg batch, it becomes 50g of a potentially reaction-inhibiting or side-product-forming substance. Ensure all raw materials meet stringent specifications.

  • Extended Reaction Times: Reactions at scale are often run for longer periods. This can lead to the degradation of the desired product if it is not stable under the reaction conditions over time.

Q3: Are there safer, more "green" alternatives to the classical POCl₃ or concentrated H₂SO₄ methods that are suitable for industrial scale?

A3: Absolutely. The industry is increasingly moving towards greener and inherently safer processes. For 2-amino-1,3,4-thiadiazole synthesis, several scalable alternatives exist:

  • Polyphosphate Ester (PPE): PPE is a milder dehydrating agent that can effectively replace hazardous reagents like POCl₃ for the cyclization of thiosemicarbazide with carboxylic acids. The reaction can often be performed in a one-pot manner under less corrosive conditions.[4][5]

  • Iodine-Mediated Oxidative Cyclization: A transition-metal-free method using molecular iodine as an oxidant to cyclize thiosemicarbazones (formed from thiosemicarbazide and aldehydes) is highly efficient and scalable. This method often uses greener solvents and avoids harsh acidic conditions.[6]

  • Microwave and Ultrasound-Assisted Synthesis: While direct scale-up can be challenging, these technologies are used to establish optimal conditions rapidly. For production, continuous flow reactors can mimic the high energy transfer of microwave synthesis in a scalable manner.[7][8][9] These methods often lead to shorter reaction times and higher yields.

Q4: Our product "oils out" during crystallization at the pilot scale, but not in the lab. How do we troubleshoot this?

A4: "Oiling out" or liquid-liquid phase separation during crystallization is a common and frustrating scale-up issue. It typically occurs because the cooling rate and supersaturation profile are different in a large, jacketed vessel compared to a rapidly cooled Erlenmeyer flask.

  • Cause: The solution becomes supersaturated at a temperature that is still above the melting point of the solute in the chosen solvent system (often due to impurities depressing the melting point).

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: Implement a slow, controlled cooling ramp to avoid generating high levels of supersaturation quickly.

    • Increase Solvent Volume: Add a small amount of additional "good" solvent to the hot solution. This slightly reduces the final yield but keeps the compound in solution longer at lower temperatures, allowing it to enter the crystal lattice directly from the solution phase.[10]

    • Change the Solvent System: You may need a more robust solvent system for scale-up. A good starting point is to screen for solvents where the product has high solubility at reflux but very low solubility at room temperature.

    • Seed the Solution: Introducing seed crystals at the point of metastable supersaturation provides a template for crystallization and can prevent oiling out by encouraging controlled crystal growth over spontaneous phase separation.

Part 2: Troubleshooting Guides for Scale-Up

This section provides a deeper dive into specific problems encountered during the scale-up process, with causal explanations and actionable solutions.

Guide 1: Managing Exothermic Reactions & Thermal Safety

Problem: The batch temperature is difficult to control during the addition of the cyclizing agent (e.g., POCl₃, H₂SO₄), leading to a rapid temperature spike and potential for a runaway reaction.

Causality: The heat generated by the reaction (enthalpy of reaction) exceeds the heat removal capacity of the reactor at the point of addition. This is a critical safety failure and a direct consequence of the decreased surface-area-to-volume ratio at scale. A case study on a chloro-thiadiazole synthesis highlighted that the process was operating dangerously close to a runaway trigger point, a fact that was only discovered through rigorous process safety investigation.[11]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting exothermic events.

Solutions & Protocols:

  • Perform a Thorough Thermal Hazard Assessment: Before any scale-up, use Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for all reactants, intermediates, and the final product. Use Reaction Calorimetry (RC1) to measure the heat of reaction and determine the adiabatic temperature rise. This data is non-negotiable for safe scale-up.

  • Control the Rate of Addition: The addition of the energetic reagent must be the rate-limiting step. The feed rate should be engineered so that the heat generated never exceeds the calculated heat removal capacity of the reactor's cooling system.

  • Ensure Efficient Heat Transfer:

    • Agitation: Ensure the reactor's agitator is appropriate for the viscosity of the reaction medium and can keep any forming solids suspended. Poor mixing near the reactor wall hinders heat transfer to the jacket.

    • Solvent Choice: A higher boiling point solvent can provide a larger temperature difference (ΔT) between the reaction mass and the cooling fluid, improving heat transfer. However, this must be balanced with the thermal stability of the product.

  • Develop a Safe Quenching Protocol: As detailed in the FAQs, quenching is a critical control point.

    • Protocol: Safe Quenching of Excess POCl₃:

      • In a separate, appropriately sized vessel, prepare an aqueous solution of sodium acetate (1.5-2.0 equivalents relative to POCl₃).

      • Warm the stirred acetate solution to a controlled temperature of 35-40°C. This temperature is high enough to ensure rapid hydrolysis but low enough to be easily controlled.[2]

      • Slowly, and under controlled addition, transfer the reaction mixture containing the excess POCl₃ into the warm acetate solution.

      • Maintain vigorous stirring and monitor the temperature of the quench pot throughout the addition. Ensure the cooling system on the quench pot is operational.

      • This "reverse quench" into a warm, buffered solution ensures that any unreacted POCl₃ is hydrolyzed immediately and safely upon addition, preventing the buildup of unstable intermediates.[1][2]

Guide 2: Overcoming Purification & Isolation Challenges at Scale

Problem: The product, which was easily purified by column chromatography in the lab, is proving difficult to isolate in high purity at a multi-kilogram scale. Recrystallization attempts lead to poor recovery or "oiling out."

Causality: Column chromatography is generally not economically or practically viable for large-scale manufacturing of final products or intermediates.[11] Crystallization becomes the primary purification method. Challenges arise from different impurity profiles at scale and the difficulty in precisely controlling nucleation and crystal growth in large vessels.[12][13]

Key Purification Parameters at Scale:

ParameterLaboratory Scale (10g)Pilot Scale (10kg)Rationale for Change & Key Considerations
Primary Purification Silica Gel ChromatographyCrystallization / ReslurryingChromatography is not scalable. Crystallization is the industrial standard for purification of solid compounds.[13]
Solvent Volume Minimal hot solvent used~10-20% excess hot solventSlower cooling rates in jacketed reactors require a slightly more dilute solution to prevent premature crystallization or "crashing out."[10]
Cooling Method Ice bath (rapid cooling)Programmed jacket cooling (e.g., 10-20°C/hour)Slow cooling is critical to promote the growth of pure, well-defined crystals and exclude impurities. Rapid cooling traps impurities.[10][14]
Seeding Often spontaneous or via scratchingControlled addition of 0.1-1.0 wt% seed crystalsSeeding at the metastable zone ensures controlled nucleation, leading to consistent particle size and higher purity.[14]
Isolation Büchner funnel, vacuum flaskCentrifuge or Filter-DryerIndustrial equipment is required for isolating and drying large quantities of solid material efficiently and safely.

Solutions & Protocols:

  • Systematic Crystallization Solvent Screen: Do not assume the lab crystallization solvent will work at scale. Perform a systematic screen using a panel of solvents, focusing on those that provide a steep solubility curve (high solubility when hot, low solubility when cold).

  • Troubleshoot "Oiling Out":

    • Protocol: Remediating an "Oiled Out" Batch:

      • Re-heat the mixture until a homogeneous solution is formed.

      • Add 10-15% more of the primary solvent (the one in which the compound is more soluble).

      • Ensure the solution is fully dissolved, then begin a very slow, linear cooling ramp (e.g., 15°C per hour).

      • Once the solution is just a few degrees below the expected saturation point, add seed crystals (0.1-1.0% by weight of the solute).

      • Continue the slow cooling ramp. The seed crystals should induce controlled growth and prevent phase separation.

  • Address Impurity Rejection: If purity is still an issue after optimizing the crystallization, the problem may be the type of impurity.

    • Identify the Impurity: Use LC-MS to identify the key impurities.

    • Understand the Mechanism: Structurally similar impurities are more likely to be incorporated into the crystal lattice. A structured approach can be used to determine if the impurity is on the surface, included as an amorphous pocket, or part of a solid solution.[13]

    • Consider a Reslurry: If an impurity is primarily on the crystal surface, a reslurry in a solvent where the product is sparingly soluble can effectively wash it away without significant yield loss.

Part 3: Recommended Scale-Up Protocol (Greener Approach)

This section provides a detailed, step-by-step methodology for a scalable and safer synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, avoiding highly hazardous reagents.

Reaction: Cyclization of Thiosemicarbazide with a Carboxylic Acid using Polyphosphate Ester (PPE).

Rationale: This method avoids the use of POCl₃ or concentrated H₂SO₄, significantly reducing the associated hazards and corrosion concerns at an industrial scale. The reaction is often cleaner, simplifying purification.[4][5]

Caption: Scalable workflow for PPE-mediated thiadiazole synthesis.

Detailed Protocol (Example for 10 mol scale):

  • Reactor Preparation: Ensure a 100L glass-lined reactor is clean, dry, and inerted with nitrogen. Equip the reactor with a reflux condenser, a temperature probe, and a mechanical stirrer.

  • Charging:

    • Charge Polyphosphate Ester (PPE, ~2 kg, ~10 wt eq) and Chloroform (30 L) to the reactor. Note: Chloroform is used here based on literature, but a process chemistry lab should evaluate greener solvent alternatives like 2-MeTHF.

    • Begin agitation.

    • Charge the aromatic carboxylic acid (10.0 mol, 1.0 eq).

    • Charge thiosemicarbazide (10.0 mol, 1.0 eq).

  • Reaction:

    • Heat the reaction mixture to reflux (~60-65°C) using the reactor jacket.

    • Maintain a gentle reflux for 8-12 hours.

    • Monitor the reaction for the disappearance of the starting materials using in-process controls (e.g., HPLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to 20-25°C.

    • Slowly and carefully add water (15 L) to the reaction mixture. Caution: This may be mildly exothermic.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is ~7-8. This neutralizes the acidic PPE.

    • The product will precipitate as a solid. Stir the resulting slurry for 1 hour.

    • Filter the solid product using a centrifuge or filter press.

    • Wash the filter cake thoroughly with water (2 x 10 L) and then with cold chloroform or another suitable solvent (1 x 5 L) to remove residual impurities.

  • Purification:

    • Transfer the crude, damp cake to a clean, appropriately sized reactor for recrystallization.

    • Based on prior lab-scale screening, add the selected recrystallization solvent (e.g., aqueous ethanol).

    • Heat the mixture to dissolve the solid completely.

    • Filter the hot solution to remove any insoluble matter.

    • Cool the filtrate under a controlled cooling profile to induce crystallization. Use seeding if necessary.

    • Isolate the purified crystals by filtration and dry under vacuum at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

This protocol provides a robust and safer starting point for the large-scale synthesis of a common thiadiazole core, laying the foundation for a successful and secure manufacturing process.

References

  • Khatale, P. N., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry, 22, 417-422.
  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
  • da Silva, A. L., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 839-863.
  • Gomha, S. M., et al. (2024).
  • Remarchuk, T. (2016). Advances in Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology, 40(7).
  • Jain, A. K., et al. (2013). 1, 3, 4-Thiadiazole and its derivatives: A review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576.
  • Verma, A., et al. (2022). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles.
  • Sahoo, B. M., et al. (2023). Greener Approaches for Synthesis of Bioactive Thiadiazole Scaffolds.
  • Li, X., et al. (2012). A Safe and Efficient Process for the Formylation of an Indole. Organic Process Research & Development, 16(10), 1727-1731.
  • Kitamura, H., & Fuse, S. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176.
  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Technical Documents.
  • Sharma, P., & Kumar, A. (2015). Greener approach as a recent advancement in the synthesis of thiadiazole. International Journal of Pharmaceutical Sciences Review and Research, 33(1), 140-147.
  • Wang, X., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(8), 14799-14808.
  • North American Process Chemistry Community. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. ACS Division of Organic Chemistry.
  • CN105859158A. (2016). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Sahoo, B. M., et al. (2023). Greener Approaches for Synthesis of Bioactive Thiadiazole Scaffolds.
  • Pathan, M. A., et al. (2023). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 6(1), 1-13.
  • Hermanto, S., et al. (2014). Challenges of scaling up chemical processes (based on real life experiences).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Cighir, C., et al. (2022).
  • CPI. (2024). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.
  • Cruz, C., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(5), 1046-1056.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2021).
  • Atesin, T. A. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chemistry: Current Research, 3(1).
  • Hartweg, M., et al. (2020). Green Chemistry. In Isocyanide Chemistry. Wiley-VCH.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2021).
  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Deriv
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. (2015). PMC.
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed.
  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl
  • Green Efficient Synthesis of[15][16][17]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. (2022). ACS Omega.

  • Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. (2017). Oriental Journal of Chemistry.
  • Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. (2021). Taylor & Francis Online.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. (2022). MDPI.
  • A Structured Approach to Cope with Impurities during Industrial Crystalliz
  • Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. (1998). PubMed.
  • Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2012).
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. (2013). American Pharmaceutical Review.
  • Cationic cyclization reactions with alkyne terminating groups: a useful tool in biomimetic synthesis. (2012).
  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2016).

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Technical Support Center: Optimization of 4-Chloro-1,2,5-thiadiazol-3-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 4-Chloro-1,2,5-thiadiazol-3-ol. This versatile building block is a cornerstone in medicinal chemistry, notably as a precursor for compounds like the antihypertensive drug Timolol.[1] Its unique structure features two primary reactive sites: the acidic hydroxyl group at C3 and the chloro-substituent at C4, which is susceptible to nucleophilic substitution.[1]

This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you navigate the complexities of its derivatization and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary derivatization strategies for 4-Chloro-1,2,5-thiadiazol-3-ol?

There are two main pathways for derivatizing this molecule, targeting its distinct functional groups:

  • O-Alkylation / Etherification: This reaction targets the hydroxyl group. The acidic proton is removed by a base to form a potent nucleophile (an olate), which then attacks an alkylating agent (e.g., an alkyl halide) in a classic Williamson ether synthesis. This pathway is fundamental for creating ether-linked derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction targets the C4 position. The electron-withdrawing nature of the thiadiazole ring makes the chlorine atom a good leaving group, allowing it to be displaced by various nucleophiles such as amines, thiols, or alkoxides.[1]

It is critical to understand that these two pathways can be competitive. Your choice of reagents and reaction conditions will determine the selectivity.

Q2: How do I choose the right base for O-alkylation?

The choice of base is critical and depends on the reactivity of your alkylating agent and the desired reaction kinetics. The hydroxyl group on the thiadiazole ring is more acidic than a typical alcohol due to the electron-withdrawing effect of the heterocycle, allowing for a wider range of suitable bases.

  • Mild Bases (e.g., K₂CO₃, Cs₂CO₃): These are excellent starting points for reactive alkylating agents like benzyl halides or allyl halides. They are generally safer, easier to handle, and minimize side reactions.

  • Strong Bases (e.g., NaH, KHMDS): Required for less reactive alkylating agents (e.g., simple alkyl chlorides) or when rapid and complete deprotonation is necessary. Sodium hydride (NaH) is a common choice, but it must be handled with extreme care under anhydrous conditions as it is highly reactive with water.[2]

Expert Insight: Start with potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. It provides a good balance of reactivity and safety for many substrates. Only move to a stronger base like NaH if you observe low conversion of your starting material.

Q3: What is the best solvent for these reactions?

Polar aprotic solvents are generally preferred for both O-alkylation and SNAr reactions.

  • DMF (N,N-Dimethylformamide) & Acetonitrile (MeCN): These are the most common and effective choices. They effectively dissolve the thiadiazole substrate and the intermediate salts, facilitating the reaction.

  • THF (Tetrahydrofuran): A good option, particularly when using strong bases like NaH, as it is less reactive towards the base than DMF.[1][2]

  • DMSO (Dimethyl sulfoxide): Can be used, especially for SNAr reactions, as its high polarity can accelerate the displacement of the chloride.[2]

Causality: Polar aprotic solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile (the olate). This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired SN2 or SNAr reaction.

Q4: How can I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to achieve good separation between your starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. For quantitative analysis and identification of byproducts, LC-MS is the preferred method.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

If your reaction is not proceeding as expected, a systematic approach is needed to identify the cause.

G start Low / No Yield Observed check_sm Is Starting Material (SM) Consumed? (Check TLC/LC-MS) start->check_sm sm_not_consumed SM Largely Unreacted check_sm->sm_not_consumed No sm_consumed SM Consumed check_sm->sm_consumed Yes cause_base Cause: Ineffective Deprotonation or Reagent Degradation sm_not_consumed->cause_base sol_base Solution 1: Use a Stronger Base (e.g., K₂CO₃ → NaH) cause_base->sol_base sol_reagent Solution 2: Check Alkylating Agent Verify purity and activity. Use fresh reagent. cause_base->sol_reagent sol_temp Solution 3: Increase Temperature Incrementally raise by 10-20°C. cause_base->sol_temp cause_side_products Cause: Side Product Formation or Product Degradation sm_consumed->cause_side_products sol_side_products Solution 1: Analyze Byproducts (LC-MS) Identify potential N-alkylation or C4-substitution. cause_side_products->sol_side_products sol_temp_lower Solution 2: Lower Reaction Temperature Run at room temp or 0°C to improve selectivity. cause_side_products->sol_temp_lower sol_base_weaker Solution 3: Use a Milder Base May reduce undesired C4-substitution. cause_side_products->sol_base_weaker

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of Multiple Side Products

The most common side product is the result of a reaction at the C4-chloro position instead of, or in addition to, the O-alkylation.

Potential Cause & Explanation:

  • Competitive SNAr at C4: If your nucleophile (e.g., an alkoxide formed in situ) is highly reactive or if the temperature is too high, it can attack the C4 position, displacing the chloride. This is especially prevalent with smaller, less hindered alkoxides like methoxide or ethoxide.[1][2]

  • Dialkylation: In some cases, both the hydroxyl group and the chloro group can be substituted, leading to a dialkylated product.

Solutions:

  • Lower the Reaction Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. This often improves selectivity for O-alkylation over C4-substitution.

  • Use a Sterically Hindered Base: Bases with bulky cations (e.g., Cesium Carbonate) can sometimes favor O-alkylation.

  • Protecting Group Strategy: For complex syntheses where selectivity is paramount, consider protecting the hydroxyl group with a standard protecting group (e.g., TBDMS), performing the nucleophilic substitution at C4, and then deprotecting the hydroxyl group.

Problem 3: Reaction Stalls or is Incomplete

Potential Cause & Explanation:

  • Insufficient Base: Ensure you are using at least 1.1-1.5 equivalents of base to drive the deprotonation to completion.

  • Moisture in the Reaction: Water will quench strong bases like NaH and can hydrolyze some alkylating agents. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Poor Reagent Quality: Alkylating agents can degrade over time. Use a fresh bottle or verify the purity of your reagent before use.

Solutions:

  • Re-charge the Reaction: If TLC shows significant starting material after several hours, you can cautiously add another portion of base and/or alkylating agent.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon), especially when using NaH.

  • Increase Temperature: If the reaction is clean but slow at room temperature, gradually increasing the heat to 50-60°C can often drive it to completion.[1][2]

Optimized Experimental Protocols

Protocol 1: General O-Alkylation (Ether Synthesis)

This protocol provides a robust starting point for the reaction of 4-Chloro-1,2,5-thiadiazol-3-ol with a generic alkyl bromide (R-Br).

Caption: Step-by-step workflow for a typical O-alkylation reaction.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-Chloro-1,2,5-thiadiazol-3-ol (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension for 15 minutes at room temperature.

  • Alkylation: Cool the mixture to 0°C in an ice bath. Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction's progress every 1-2 hours using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete in 4-12 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ether derivative.

Protocol 2: Nucleophilic Substitution at C4 (Amination)

This protocol describes the displacement of the C4-chloride with a primary or secondary amine, such as morpholine.[3]

Methodology:

  • Preparation: In a sealed tube or round-bottom flask equipped with a reflux condenser, add 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) if starting from the dichloro precursor, or the O-protected 4-chloro derivative.

  • Amine Addition: Add an excess of the amine (e.g., morpholine, 4.0 eq). Using the amine as the solvent is often possible if it is a liquid. Alternatively, a solvent like DMF or acetonitrile can be used.[4]

  • Reaction: Heat the reaction mixture with stirring. A typical temperature is 100-110°C.[3] The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully add water to the reaction mixture. If a solid precipitates, it can be collected by filtration.

  • Acidification & Extraction: Acidify the aqueous solution with concentrated HCl. This will protonate any excess amine. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Data Summary Table

The following table provides recommended starting conditions for the O-alkylation of 4-Chloro-1,2,5-thiadiazol-3-ol with various alkylating agents.

Alkylating Agent ClassExampleRecommended BaseSolventTemp (°C)Typical Time (h)
Highly Reactive (Allylic/Benzylic)Benzyl BromideK₂CO₃DMF, MeCN254-8
Primary Alkyl HalideIodobutaneK₂CO₃ / NaHDMF / THF25-606-18
Secondary Alkyl Halide2-IodopropaneNaHTHF50-8012-24

References

  • Ibrahim, T. S., et al. (2018). Optimization of reaction conditions. ResearchGate. Retrieved from [Link]

  • Chellu, R. K., et al. (2021). Optimization of reaction conditions for the synthesis of compound 3 a. ResearchGate. Retrieved from [Link]

  • Sheha, T. A. (2019). Optimization the reaction conditions. ResearchGate. Retrieved from [Link]

  • Rojas, A., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC. Retrieved from [Link]

  • Cordero, M. D. (2020). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. ResearchGate. Retrieved from [Link]

  • Stanetty, P. (2002).
  • Sherman, W. R. (1971). Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. Google Patents.
  • Kumar, A. (2020). Optimization of the Reaction Conditions for the Synthesis of. ResearchGate. Retrieved from [Link]

  • Reddy, L. V. R., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][5][6]oxadiazoles and Benzo[c][1][5][6]thiadiazoles as Potential Hypoxia Inhibitors. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Guide for Reactions Involving Sulfur Monochloride (S₂Cl₂)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfur monochloride (S₂Cl₂) applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile and highly reactive reagent. My aim is to provide not just procedural steps, but the underlying chemical reasoning to empower you to diagnose and resolve common issues encountered during synthesis. The protocols and advice provided herein are structured to be self-validating, grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

My reaction mixture turned a darker yellow or reddish-orange. What does this indicate?

An unexpected color change to a darker yellow or reddish-orange in your reaction mixture often signals the formation of sulfur dichloride (SCl₂).[1] Sulfur monochloride exists in equilibrium with sulfur dichloride and elemental sulfur. This equilibrium can be influenced by factors such as temperature and the presence of excess chlorine.

Causality:

  • Excess Chlorine: If your reaction setup has a slight excess of a chlorinating agent or if chlorine is a byproduct, it can react with S₂Cl₂ to form SCl₂, which is cherry-red.[2][3]

  • High Temperatures: At elevated temperatures, sulfur monochloride can disproportionate, leading to the formation of other sulfur chlorides, including SCl₂.[4]

Troubleshooting Steps:

  • Temperature Control: Ensure your reaction temperature is carefully controlled and does not exceed the recommended range for your specific protocol.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric components.

  • Reagent Purity: Verify the purity of your sulfur monochloride. Older or improperly stored S₂Cl₂ may already contain significant amounts of SCl₂.

  • Quenching Excess Chlorine: If excess chlorine is suspected, consider adding a small amount of elemental sulfur to the mixture upon completion to convert SCl₂ back to S₂Cl₂.[5]

The yield of my desired sulfur-containing product is consistently low. What are the likely causes?

Low yields in reactions involving sulfur monochloride can often be traced back to its high reactivity and sensitivity to moisture.

Causality:

  • Hydrolysis: Sulfur monochloride reacts violently with water, including atmospheric moisture, to produce hydrochloric acid, sulfur dioxide, and elemental sulfur.[2][6][7] This hydrolysis consumes the reagent and introduces acidic and sulfur byproducts that can interfere with your reaction.

  • Side Reactions: S₂Cl₂ is a strong electrophile and can react with a wide range of functional groups. This can lead to the formation of multiple side products, reducing the yield of the desired compound.[8][9]

  • Substrate Reactivity: The electronic and steric properties of your substrate can significantly impact the reaction rate and selectivity.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield Observed check_moisture Verify Anhydrous Conditions (Dry Glassware, Solvents, Inert Atmosphere) start->check_moisture check_reagent Assess S₂Cl₂ Quality (Purity, Age) check_moisture->check_reagent If conditions are dry check_stoichiometry Review Stoichiometry (Substrate vs. S₂Cl₂) check_reagent->check_stoichiometry If reagent is pure optimize_conditions Optimize Reaction Conditions (Temperature, Addition Rate, Solvent) check_stoichiometry->optimize_conditions If stoichiometry is correct purification_loss Evaluate Purification Method (Potential for Product Loss) optimize_conditions->purification_loss If optimization fails end_node Improved Yield purification_loss->end_node If purification is optimized herz_optimization start Poor Herz Reaction Outcome check_reagents Ensure Purity of Aniline and S₂Cl₂ start->check_reagents optimize_ratio Systematically Vary Aniline:S₂Cl₂ Ratio (e.g., 1:1, 1:1.2, 1:1.5) check_reagents->optimize_ratio control_temp Control Temperature During S₂Cl₂ Addition (e.g., 0-10°C) optimize_ratio->control_temp screen_solvents Screen Solvents (Toluene, Xylene, Chlorobenzene) control_temp->screen_solvents monitor_progress Monitor Reaction by TLC or HPLC screen_solvents->monitor_progress end_node Optimized Herz Reaction monitor_progress->end_node

Sources

stability issues of 4-Chloro-1,2,5-thiadiazol-3-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-1,2,5-thiadiazol-3-ol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 4-Chloro-1,2,5-thiadiazol-3-ol (CAS: 88905-76-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic intermediate. Here, we address common stability challenges encountered during storage, reaction setup, and workup procedures. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to proactively design more robust experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common foundational questions regarding the handling and stability of 4-Chloro-1,2,5-thiadiazol-3-ol.

Q1: What are the primary chemical liabilities of 4-Chloro-1,2,5-thiadiazol-3-ol that I should be aware of?

A1: The molecule's reactivity is dominated by two key features: the acidic hydroxyl group and the electrophilic carbon atom bonded to the chlorine. The 1,2,5-thiadiazole ring is strongly electron-withdrawing, which significantly acidifies the C3-hydroxyl proton and, crucially, activates the C4-chloro substituent as a good leaving group for nucleophilic aromatic substitution (SNAr).[1] Therefore, the principal stability concern is its susceptibility to degradation by nucleophiles.

Q2: What is the most common degradation pathway for this compound in a typical laboratory setting?

A2: The most prevalent degradation pathway is the displacement of the chloride atom by a wide range of nucleophiles.[1] This is not merely a theoretical concern; it is a highly practical issue. Common laboratory solvents, reagents, and even contaminants can act as nucleophiles. For instance, using alcohols as solvents at elevated temperatures or in the presence of a base can lead to the formation of the corresponding ether byproduct. Similarly, aqueous bases can lead to hydrolysis, replacing the chlorine with a hydroxyl group.

Q3: What are the ideal storage conditions for 4-Chloro-1,2,5-thiadiazol-3-ol to ensure long-term stability?

A3: To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated location.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended to displace moisture and oxygen. Storage away from bases, strong oxidizing agents, and nucleophilic solvents is critical.[3][4] For long-term storage, refrigeration is advisable.

Q4: Can I use polar aprotic solvents like DMF or DMSO for my reactions?

A4: Yes, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally compatible and often used in reactions involving this substrate. However, caution is warranted. Commercial grades of these solvents can contain nucleophilic impurities (e.g., dimethylamine in DMF, water). Furthermore, at elevated temperatures (>80-100 °C), these solvents themselves can sometimes participate in or promote side reactions. Always use a high-purity, anhydrous grade of the solvent.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-and-solution framework for specific issues you might encounter during your experiments.

Issue 1: My analysis (HPLC, LC-MS, NMR) shows an unexpected byproduct with a higher polarity and a mass increase of +9 Da when using methanol as a solvent.

  • Probable Cause: You are likely observing the product of methanolysis, where the chloride has been displaced by a methoxy group (-OCH₃). The mass difference between -OCH₃ (31 Da) and -Cl (35.5 Da, with isotopes) can be complex, but the replacement of Cl by OCH3 results in a net change that can be misinterpreted without high-resolution mass spectrometry. A more direct explanation is the replacement of Cl with OH (+18 Da for H2O, -35.5 for Cl) followed by methylation, or direct methoxide substitution. The most common cause is the direct displacement of chloride by methanol or methoxide, forming 4-methoxy-1,2,5-thiadiazol-3-ol. This reaction is accelerated by heat or the presence of any base.

  • Scientific Rationale: The electron-withdrawing thiadiazole ring makes the C4 position highly electrophilic and susceptible to attack by oxygen nucleophiles like methanol.[1] Even neutral methanol can act as a nucleophile, especially at higher temperatures.

  • Solution:

    • Solvent Change: If the protocol allows, switch to a non-nucleophilic solvent such as THF, dioxane, toluene, or acetonitrile.

    • Temperature Control: If methanol is required, run the reaction at the lowest feasible temperature to minimize the rate of the competing SNAr reaction.

    • pH Control: Ensure the reaction medium is not basic, as the formation of methoxide (a much stronger nucleophile) will dramatically accelerate byproduct formation.

Issue 2: During an aqueous basic workup (e.g., washing with NaHCO₃ or NaOH), I'm seeing a significant loss of my compound and the formation of a new, highly polar impurity.

  • Probable Cause: The compound is likely undergoing hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that readily displaces the chloride at the C4 position, forming 4-hydroxy-1,2,5-thiadiazol-3-ol.

  • Scientific Rationale: Similar to the methanolysis issue, this is a classic nucleophilic aromatic substitution. The rate of this hydrolysis is pH-dependent and increases significantly in basic conditions.

  • Solution:

    • Avoid Strong Bases: If possible, use a milder base for neutralization, such as a saturated solution of ammonium chloride (NH₄Cl) or perform a simple water wash if the reaction components allow.

    • Minimize Contact Time: If a basic wash is unavoidable, perform it quickly and at a low temperature (e.g., with an ice bath). Immediately proceed to the extraction step to move the product into the organic phase and away from the aqueous base.

    • Alternative Workup: Consider a non-aqueous workup, such as filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts before solvent evaporation.

Issue 3: I observe significant darkening and multiple unidentifiable spots on my TLC plate after heating my reaction in DMF overnight.

  • Probable Cause: This suggests thermal decomposition, potentially exacerbated by impurities in the solvent. While the 1,2,5-thiadiazole ring itself is thermally stable to a degree[5], the overall molecule can degrade under harsh conditions. DMF can contain trace amounts of dimethylamine and formic acid upon decomposition, which can initiate side reactions.

  • Scientific Rationale: At elevated temperatures, the energy barrier for various decomposition pathways is overcome. The combination of heat and potential catalytic impurities can lead to complex, often uncharacterizable degradation products.

  • Solution:

    • Use High-Purity Solvent: Always use anhydrous, high-purity DMF.

    • Lower Temperature: Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate.

    • Shorter Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat.

    • Include a Scavenger: If amine impurities are suspected, a non-nucleophilic scavenger might be employed, though this is highly reaction-dependent.

Section 3: Visualization of Degradation & Workflow

Understanding the primary degradation pathway and having a clear experimental plan are crucial for success.

G cluster_main Figure 1: Primary Degradation Pathway START 4-Chloro-1,2,5-thiadiazol-3-ol PRODUCT Substituted Product (4-Nu-1,2,5-thiadiazol-3-ol) START->PRODUCT SNAr Reaction NU Nucleophile (Nu⁻) (e.g., RO⁻, OH⁻, R₂NH) NU->PRODUCT CHLORIDE Chloride Ion (Cl⁻) PRODUCT->CHLORIDE Displaced

Caption: Figure 1: Nucleophilic Aromatic Substitution (SNAr) on C4.

G cluster_workflow Figure 2: HPLC-Based Stability Screening Workflow prep_stock 1. Prepare Stock Solution (e.g., 10 mg/mL in ACN) prep_samples 2. Aliquot & Dilute Into test solvents (e.g., MeOH, H₂O, THF) to final concentration (e.g., 0.1 mg/mL) prep_stock->prep_samples t0_analysis 3. T=0 Analysis Immediately inject and acquire HPLC data for the initial time point. prep_samples->t0_analysis incubation 4. Incubate Samples Store aliquots under defined conditions (e.g., RT, 40°C, protected from light) prep_samples->incubation data_analysis 6. Data Analysis Calculate % remaining of parent compound vs. T=0. Identify major degradants. t0_analysis->data_analysis Reference tx_analysis 5. T=X Analysis Inject samples at subsequent time points (e.g., 1h, 4h, 24h, 48h) incubation->tx_analysis tx_analysis->data_analysis Time Points

Caption: Figure 2: A systematic workflow for evaluating compound stability.

Section 4: Experimental Protocol & Data Summary

Protocol 4.1: Preliminary Stability Screening in Various Solvents via HPLC

This protocol provides a framework to quantitatively assess the stability of 4-Chloro-1,2,5-thiadiazol-3-ol in solvents of interest.

  • Stock Solution Preparation:

    • Accurately weigh ~10 mg of 4-Chloro-1,2,5-thiadiazol-3-ol and dissolve it in 1.0 mL of acetonitrile (ACN) to make a 10 mg/mL stock solution. ACN is chosen as the stock solvent due to its relatively inert nature and good solubilizing power.

  • Sample Preparation:

    • Label vials for each test condition (e.g., "Methanol RT," "Water 40°C").

    • In each vial, add 990 µL of the desired test solvent (e.g., Methanol, Water, THF, Toluene, DMF).

    • To each vial, add 10 µL of the 10 mg/mL stock solution to achieve a final concentration of 0.1 mg/mL. Mix thoroughly.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, transfer an aliquot from each vial to an HPLC vial.

    • Analyze each sample using a suitable HPLC method (e.g., C18 column, water/ACN gradient with 0.1% formic acid, UV detection at ~254 nm).

    • Record the peak area of the parent compound. This is your 100% reference value.

  • Incubation:

    • Store the prepared sample vials under the desired test conditions (e.g., room temperature, 40°C). Protect all samples from light to eliminate photochemical degradation as a variable.

  • Subsequent Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each incubation vial and analyze by HPLC using the same method.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot % Remaining vs. Time for each condition to visualize the degradation rate.

Table 1: Solvent Stability Quick Reference Guide

This table provides a general, predictive guide to the stability of 4-Chloro-1,2,5-thiadiazol-3-ol in common laboratory solvents based on its known reactivity. This should be confirmed with experimental data using the protocol above.

Solvent ClassExamplesStability RiskRationale
Aprotic, Non-Polar Toluene, Hexanes, Dichloromethane (DCM)Low Non-nucleophilic and poor at stabilizing charged intermediates required for SNAr. Generally the safest choice.
Aprotic, Polar Acetonitrile (ACN), Tetrahydrofuran (THF), DioxaneLow to Moderate Generally safe. THF can contain peroxide impurities. Use high-purity, anhydrous grades.
Aprotic, Polar (Amide) Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Moderate Risk increases with temperature due to potential impurities (amines) and solvent decomposition.[5]
Protic, Alcoholic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)High These are nucleophiles. Risk of alkoxylation is significant, especially with heat or base.[1]
Protic, Aqueous Water, Aqueous BuffersCondition-Dependent Stable in neutral or acidic (pH < 7) conditions. High Risk under basic (pH > 7) conditions due to hydrolysis.

References

  • Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme.
  • Echemi. (n.d.). 4-chloro-1,2,5-thiadiazol-3-ol.
  • ChemicalBook. (2022). Synthesis of 1,2,5-Thiadiazole.
  • BenchChem. (n.d.). 4-Chloro-1,2,5-thiadiazol-3-ol | 88905-76-4.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Combi-Blocks. (2023). Safety Data Sheet.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.

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identification of impurities in 4-Chloro-1,2,5-thiadiazol-3-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-1,2,5-thiadiazol-3-ol. As a pivotal intermediate in the synthesis of various pharmaceuticals, including the antihypertensive drug timolol, ensuring its purity is paramount.[1] This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and characterization of impurities.

I. Understanding the Synthesis and Potential Pitfalls

The synthesis of 4-chloro-1,2,5-thiadiazol-3-ol typically involves the reaction of cyanoformamide with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in a suitable organic solvent.[2] While this method can provide high yields, the reactivity of the starting materials and the product itself can lead to the formation of several impurities. Understanding the underlying chemistry is crucial for troubleshooting and process optimization.

Core Reaction:

Cyanoformamide + S₂Cl₂ / SCl₂ → 4-Chloro-1,2,5-thiadiazol-3-ol

The chloro substituent and the hydroxyl group on the thiadiazole ring are the primary sites of reactivity, making the molecule susceptible to various transformations that can lead to impurities.[1] The electron-withdrawing nature of the thiadiazole ring facilitates nucleophilic substitution at the 4-position, where the chlorine atom is a good leaving group.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-chloro-1,2,5-thiadiazol-3-ol?

A1: Based on the reactivity of the starting materials and the product, the most common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual cyanoformamide.

    • Reagent-Related Impurities: Impurities arising from the sulfur chloride source. The reaction is often cleaner when using thionyl chloride (SOCl₂) compared to sulfur monochloride (S₂Cl₂), although yields may be lower.[1]

  • Product-Related Impurities (Side-Products and Degradants):

    • Hydrolysis Product: 4-Hydroxy-1,2,5-thiadiazol-3-ol, formed by the displacement of the chlorine atom by water.

    • Dimerization/Oligomerization Products: Self-reaction of the molecule, potentially through intermolecular etherification or other condensation pathways.

    • Over-chlorination Products: If reaction conditions are not well-controlled, further chlorination of the ring may occur.

    • Ring-Opened Species: Under harsh conditions, the thiadiazole ring can undergo cleavage.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Moisture: The presence of water can consume the sulfur chloride reagent and lead to the formation of the hydrolysis impurity instead of the desired product.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote the formation of degradation products and side-products.

  • Stoichiometry of Reagents: An incorrect ratio of cyanoformamide to sulfur chloride can result in either unreacted starting material or the formation of undesired byproducts.

  • Solvent Choice: The reaction is typically performed in an inert organic solvent. The choice of solvent can influence the solubility of reactants and the reaction kinetics.

Q3: I am observing an unexpected peak in my HPLC analysis. How do I identify it?

A3: Identifying an unknown impurity requires a systematic approach:

  • Mass Spectrometry (LC-MS): The first step is to obtain the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity.

  • Isotope Pattern Analysis: If the impurity contains chlorine, you will observe a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which can help confirm the presence of a chlorine atom.

  • Fragmentation Analysis (MS/MS): Subjecting the impurity peak to tandem mass spectrometry (MS/MS) will provide fragmentation data, offering clues about the structure of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to propose a molecular formula for the impurity.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy are powerful tools for definitive structure elucidation.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis and analysis of 4-chloro-1,2,5-thiadiazol-3-ol.

Observed Problem Potential Cause(s) Recommended Action(s)
Low Purity of Crude Product - Incomplete reaction- Formation of multiple side-products- Monitor reaction progress by TLC or HPLC to ensure completion.- Optimize reaction temperature and time.- Re-evaluate the stoichiometry of reactants.- Purify the crude product using column chromatography or recrystallization.
Presence of a Major Impurity with M+2 Peak - Likely a chlorinated impurity- Use LC-MS to confirm the molecular weight and isotopic pattern.- Consider the possibility of over-chlorination or a chlorinated side-product.
Poor Resolution in HPLC Analysis - Inappropriate column or mobile phase- Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Optimize the mobile phase composition (e.g., gradient, pH, organic modifier).- Adjust the flow rate and column temperature.
Inconsistent NMR Spectra - Presence of paramagnetic impurities- Sample degradation- Treat the sample with a small amount of activated charcoal to remove paramagnetic species.- Ensure the sample is dry and stored properly before analysis.- Acquire spectra promptly after sample preparation.

IV. Analytical Protocols for Impurity Identification

A robust analytical methodology is essential for the identification and quantification of impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a primary technique for assessing the purity of 4-chloro-1,2,5-thiadiazol-3-ol. For impurity identification, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.

Table 1: Suggested HPLC Method Parameters

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-1,2,5-thiadiazol-3-ol

Nucleus Expected Chemical Shift (ppm) Notes
¹H 10-12 (broad singlet)The hydroxyl proton is acidic and its chemical shift can be concentration and solvent dependent. It may exchange with D₂O.
¹³C ~160-170Carbon atom attached to the hydroxyl group.
¹³C ~140-150Carbon atom attached to the chlorine atom.

Note: Predicted values. Actual shifts may vary depending on the solvent and other experimental conditions.

V. Visualization of the Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity detected during the synthesis.

Impurity_Identification_Workflow start Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight (m/z) lcms->mw isotope Analyze Isotopic Pattern lcms->isotope hrms Obtain High-Resolution Mass (HRMS) mw->hrms isolate Isolate Impurity (Prep-HPLC/Column Chromatography) isotope->isolate formula Propose Molecular Formula hrms->formula formula->isolate nmr Acquire 1H and 13C NMR Spectra isolate->nmr structure Elucidate Structure nmr->structure

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 3,4-Dichloro-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Heterocycle

3,4-Dichloro-1,2,5-thiadiazole is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1] Its unique chemical architecture allows for a wide range of chemical modifications, leading to the development of novel fungicides, herbicides, and therapeutic agents.[1] The efficacy and safety of these downstream applications are intrinsically linked to the purity of the starting material. Even trace impurities can lead to undesirable side reactions, reduced product yield, and potential toxicity in the final product. Therefore, a robust and comprehensive purity assessment is not merely a quality control measure but a fundamental necessity for reliable research and development.

This guide provides a comparative analysis of the primary analytical techniques for determining the purity of synthesized 3,4-dichloro-1,2,5-thiadiazole. We will delve into the principles of each method, present detailed experimental protocols, and offer a comparative framework to aid researchers in selecting the most appropriate techniques for their specific needs.

Synthesis and Potential Impurities

The synthesis of 3,4-dichloro-1,2,5-thiadiazole is commonly achieved through the reaction of cyanogen with disulfur dichloride or from aminoacetonitrile.[2][3] A patented method describes reacting cyanogen with sulfur dichloride in the presence of a chloride ion catalyst.[4] Regardless of the synthetic route, a spectrum of potential impurities can arise, including:

  • Unreacted Starting Materials: Residual cyanogen, sulfur dichloride, or aminoacetonitrile.

  • Reaction Intermediates: Partially chlorinated thiadiazole species.

  • Byproducts: Compounds formed from side reactions, which can include various sulfur- and chlorine-containing organic molecules.

  • Solvent Residues: Traces of solvents used during the synthesis and purification process.

A multi-faceted analytical approach is essential to detect and quantify this diverse range of potential contaminants.[3]

Comparative Analysis of Analytical Methodologies

The purity assessment of 3,4-dichloro-1,2,5-thiadiazole necessitates a combination of orthogonal analytical techniques to ensure a comprehensive evaluation.[3] The most commonly employed methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.[3]

Analytical Technique Principle Strengths Limitations Ideal For
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.High resolution for volatile impurities, excellent sensitivity with appropriate detectors (FID, MS), widely available.Not suitable for non-volatile or thermally labile impurities.Routine purity checks, quantification of volatile organic impurities, and solvent residue analysis.
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of analytes between a mobile phase and a stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally sensitive impurities.Can be less sensitive than GC for certain compounds, requires method development for optimal separation.Analysis of non-volatile byproducts and reaction intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.Provides structural confirmation of the main component and impurities, qNMR offers direct purity determination without a specific reference standard for each impurity.Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard for qNMR.Absolute purity determination (qNMR), structural elucidation of unknown impurities.
Elemental Analysis (EA) Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur.Provides fundamental confirmation of the elemental composition of the bulk sample.Does not provide information on the nature or quantity of individual impurities, requires high sample purity for accurate results.Confirmation of the empirical formula and as a final check on overall purity.

Detailed Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Principle: This technique separates compounds based on their volatility and polarity. As the separated compounds elute from the column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[3]

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[3]

  • Methodology:

    • Sample Preparation: Prepare a ~1 mg/mL solution of 3,4-dichloro-1,2,5-thiadiazole in a volatile solvent like dichloromethane.

    • Instrumental Parameters:

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

      • Injector Temperature: 250 °C.[3]

      • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[3]

      • Detector Temperature: 300 °C.[3]

      • Injection Volume: 1 µL.[3]

    • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[3] Commercial suppliers often use GC to specify purities of ≥ 97% or ≥ 98%.[3]

GC-FID Workflow Diagram

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep Dissolve sample in dichloromethane injection Inject 1 µL prep->injection separation Separation on DB-5 column injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calculation Calculate Area % integration->calculation

Caption: Workflow for purity assessment by GC-FID.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. A UV detector is commonly used for aromatic or conjugated systems like thiadiazoles.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Methodology:

    • Sample Preparation: Prepare a ~0.5 mg/mL solution of 3,4-dichloro-1,2,5-thiadiazole in the mobile phase.

    • Instrumental Parameters:

      • Mobile Phase: A mixture of acetonitrile and water is common for reverse-phase chromatography.[5] For example, a 70:30 (v/v) mixture of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.[3]

      • Detection: UV detection at a suitable wavelength, for instance, 254 nm.[3]

      • Injection Volume: 10 µL.

    • Data Analysis: Purity is calculated based on the relative peak area of the main component.[3]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in mobile phase injection Inject 10 µL prep->injection separation Separation on C18 column injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Calculate Area % integration->calculation

Caption: Workflow for purity assessment by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Principle: qNMR provides a direct measure of the molar concentration of a substance by comparing the integral of its NMR signal to the integral of a certified internal standard of known purity. Since 3,4-dichloro-1,2,5-thiadiazole lacks protons, ¹³C qNMR would be the method of choice.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Methodology:

    • Sample Preparation:

      • Accurately weigh a known amount of the 3,4-dichloro-1,2,5-thiadiazole sample.

      • Accurately weigh a known amount of a suitable internal standard (e.g., 1,4-dioxane).

      • Dissolve both in a deuterated solvent (e.g., CDCl₃).[3]

    • Acquisition Parameters:

      • Use a ¹³C inverse-gated decoupling pulse sequence to ensure uniform signal response.

      • Employ a long relaxation delay (e.g., 5 times the longest T1) to allow for complete spin relaxation.

    • Data Analysis: The purity is calculated using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where I is the integral, N is the number of nuclei per molecule, M is the molar mass, m is the mass, and P is the purity of the standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately weigh sample dissolve Dissolve both in CDCl3 weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire Acquire 13C spectrum (inverse-gated) dissolve->acquire integrate Integrate analyte and standard signals acquire->integrate calculate Calculate purity using formula integrate->calculate

Sources

A Comparative Guide to the Reactivity of 4-Chloro-1,2,5-thiadiazol-3-ol and Other Halogenated Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Halogenated thiadiazoles represent a class of exceptionally versatile intermediates, prized for their utility in constructing complex molecular architectures with diverse biological activities.[1][2] This guide provides an in-depth comparison of the reactivity of 4-Chloro-1,2,5-thiadiazol-3-ol with other halogenated thiadiazoles, offering both theoretical insights and practical, data-driven comparisons to inform your synthetic strategies.

The Thiadiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Thiadiazoles are five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[3] Their unique electronic properties, including their electron-deficient nature, make them valuable pharmacophores and bioisosteres of other heterocycles like pyrimidines and oxadiazoles.[1] The incorporation of a halogen atom onto the thiadiazole ring introduces a reactive handle, enabling a wide array of functionalization reactions, most notably nucleophilic aromatic substitution (SNAr).[4] This reactivity is the cornerstone of their utility as synthetic intermediates.

Unraveling the Reactivity of Halogenated Thiadiazoles: A Mechanistic Overview

The reactivity of halogenated thiadiazoles is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the thiadiazole ring, which lowers the electron density of the carbon atoms, making them susceptible to nucleophilic attack.[5]

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The first, and often rate-determining, step is the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The second step involves the elimination of the halide ion, restoring the aromaticity of the ring.

Caption: Workflow for the kinetic analysis of SNAr reactions.

Conclusion

4-Chloro-1,2,5-thiadiazol-3-ol is a highly valuable and reactive intermediate in organic synthesis. Its reactivity in nucleophilic aromatic substitution reactions is surpassed by its fluoro analogue but is generally greater than that of the corresponding bromo and iodo derivatives. This reactivity trend is a direct consequence of the SNAr mechanism, where the stabilization of the intermediate Meisenheimer complex is the dominant factor. The choice of halogenated thiadiazole for a particular synthetic application will depend on a balance of reactivity, cost, and availability. For applications requiring the highest reactivity, a fluoro-substituted thiadiazole is the optimal choice. However, for many applications, the chloro- and bromo-derivatives provide a good compromise between reactivity and practicality. The experimental protocol provided in this guide offers a straightforward method for researchers to quantify these reactivity differences and make informed decisions in their synthetic endeavors.

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  • PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole. PubChem.

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A Comparative Analysis of Beta-Blocker Precursors: The Emergence of 4-Chloro-1,2,5-thiadiazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Activity and Evaluation of Novel Beta-Adrenergic Antagonists

In the landscape of cardiovascular drug discovery, beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone of therapy for a multitude of conditions, including hypertension, angina, and heart failure.[1] The vast majority of these therapeutic agents are derived from an aryloxypropanolamine scaffold, a chemical structure that has proven highly effective for over half a century.[2] However, the exploration of novel heterocyclic systems as alternative precursors is a dynamic area of medicinal chemistry, aimed at discovering compounds with improved selectivity, potency, and pharmacokinetic profiles. This guide provides a comparative analysis of the biological activity of beta-blockers derived from 4-Chloro-1,2,5-thiadiazol-3-ol, exemplified by Timolol, versus those synthesized from traditional aryloxypropanolamine precursors.

The Chemical Scaffolds: A Tale of Two Precursors

The archetypal beta-blocker structure features an aromatic or heteroaromatic ring connected to a propanolamine side chain. The nature of this ring system is a critical determinant of the drug's biological activity.

The Established Precursor: Aryloxypropanolamines

The aryloxypropanolamine framework is the most prevalent scaffold among clinically used beta-blockers.[2] This structure consists of an aromatic ring linked via an ether oxygen to a propanolamine side chain. Prominent examples of beta-blockers built upon this precursor include the non-selective antagonist Propranolol and the β1-selective antagonists Metoprolol and Atenolol. The versatility of the aromatic ring allows for a wide range of substituents that can modulate the compound's affinity and selectivity for β1 and β2 adrenergic receptors.

The Heterocyclic Challenger: 4-Chloro-1,2,5-thiadiazol-3-ol

A compelling alternative to the traditional carbocyclic aromatic rings is the use of heterocyclic systems. The 1,2,5-thiadiazole ring, in particular, has been successfully incorporated into the structure of potent beta-blockers.[3] The compound 4-Chloro-1,2,5-thiadiazol-3-ol serves as a key precursor for the synthesis of Timolol, a non-selective beta-blocker widely used in the treatment of glaucoma.[4] The synthesis of Timolol from this precursor involves the reaction of 4-Chloro-1,2,5-thiadiazol-3-ol with epichlorohydrin, followed by the addition of a tert-butylamine side chain.[5] This synthetic route highlights the utility of this chlorinated thiadiazole derivative as a foundational building block for a distinct class of beta-adrenergic antagonists.

Comparative Biological Activity: A Quantitative Look

The efficacy of a beta-blocker is primarily determined by its binding affinity for β1 and β2 adrenergic receptors. This is often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower value for these parameters indicates a higher binding affinity.

CompoundPrecursor ScaffoldReceptor Selectivityβ1 IC50 (nM)β2 IC50 (nM)β1 Ki (nM)
Timolol 1,2,5-ThiadiazoleNon-selective---
Propranolol AryloxypropanolamineNon-selective---
Metoprolol Aryloxypropanolamineβ1-selective---
Atenolol Aryloxypropanolamineβ1-selective1770[5]16400[5]1700[5]

Note: Comprehensive and directly comparable IC50 and Ki values from a single source are often challenging to obtain due to variations in experimental conditions. The data for Atenolol is provided as a representative example of a β1-selective antagonist. Timolol and Propranolol are established non-selective antagonists, while Metoprolol is a known β1-selective antagonist.[4][6][7]

Timolol, derived from the 4-Chloro-1,2,5-thiadiazol-3-ol precursor, is a potent non-selective beta-blocker, meaning it exhibits high affinity for both β1 and β2 receptors.[4] This is in contrast to β1-selective blockers like Metoprolol and Atenolol, which are designed to primarily target the β1 receptors in the heart, thereby reducing the potential for side effects associated with β2 receptor blockade in the lungs, such as bronchoconstriction.[7] Propranolol is the archetypal non-selective beta-blocker derived from the aryloxypropanolamine scaffold.[6]

The "Why": Understanding the Mechanism of Action

The therapeutic effects of beta-blockers stem from their ability to competitively inhibit the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors.[2] This blockade interrupts the downstream signaling cascade that leads to various physiological responses.

The Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate a signaling cascade that primarily involves the production of the second messenger cyclic AMP (cAMP).

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenaline/ Noradrenaline Beta_Receptor β-Adrenergic Receptor (β1/β2) Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate, Muscle Relaxation) PKA->Cellular_Response Phosphorylates Target Proteins Beta_Blocker Beta-Blocker (e.g., Timolol) Beta_Blocker->Beta_Receptor Competitively Inhibits

Caption: Canonical Beta-Adrenergic Signaling Pathway.

By blocking the initial step of agonist binding, beta-blockers derived from either precursor prevent the activation of adenylyl cyclase, leading to reduced intracellular cAMP levels and a dampening of the subsequent physiological responses.

Experimental Protocols for Evaluating Beta-Blocker Activity

The determination of a compound's beta-blocking activity relies on robust and reproducible in vitro assays. Two primary methods are the radioligand binding assay and the functional cAMP assay.

Experimental Workflow: From Compound to Data

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_data Data Analysis Compound_Prep Test Compound (e.g., Thiadiazole Derivative) Serial Dilutions Binding_Assay Radioligand Binding Assay Compound_Prep->Binding_Assay Functional_Assay cAMP Functional Assay Compound_Prep->Functional_Assay Receptor_Prep Cell Membrane Preparation (Expressing β1 or β2 receptors) Receptor_Prep->Binding_Assay Receptor_Prep->Functional_Assay Binding_Data Measure Bound Radioactivity Calculate IC50/Ki Binding_Assay->Binding_Data Functional_Data Measure cAMP Levels Determine EC50/IC50 Functional_Assay->Functional_Data

Caption: General workflow for in vitro evaluation of beta-blockers.

Detailed Protocol: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for beta-adrenergic receptors.

1. Materials:

  • Cell membranes expressing the target beta-adrenergic receptor (β1 or β2).
  • Radioligand (e.g., [3H]-Dihydroalprenolol), a high-affinity beta-adrenergic antagonist.
  • Test compound (e.g., a 4-Chloro-1,2,5-thiadiazol-3-ol derivative).
  • Assay buffer (e.g., Tris-HCl with MgCl2).
  • Non-specific binding control (e.g., a high concentration of Propranolol).
  • Glass fiber filters.
  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.
  • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and either the test compound at varying concentrations or the non-specific binding control.
  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.
  • Plot the specific binding as a function of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion: The Future of Beta-Blocker Design

While the aryloxypropanolamine scaffold has a long and successful history in the development of beta-blockers, the exploration of heterocyclic precursors like 4-Chloro-1,2,5-thiadiazol-3-ol has yielded potent and clinically significant antagonists such as Timolol. The thiadiazole moiety offers a distinct chemical space for the design of novel beta-blockers with potentially unique pharmacological properties. Further research into derivatives of this and other heterocyclic systems is crucial for the continued innovation in cardiovascular medicine, with the goal of developing next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Wasson, B. K., et al. (1972). β-Adrenergic blocking agents. 3-(3-Substituted-amino-2-hydroxypropoxy)-4-substituted-1,2,5-thiadiazoles. Journal of Medicinal Chemistry, 15(6), 651–655. [Link]

  • U.S. Food and Drug Administration. (2011). Metoprolol Succinate Extended-Release Tablets Label. [Link]

  • Drugs.com. (2024, March 24). Atenolol Tablets: Package Insert / Prescribing Information. [Link]

  • CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

  • Wikipedia. (2024, April 26). Propranolol. [Link]

  • Patel, H., et al. (2024). Propranolol. In StatPearls. StatPearls Publishing. [Link]

  • Drugs.com. (2024, March 24). Timolol: Package Insert / Prescribing Information. [Link]

  • U.S. Food and Drug Administration. (2009). TIMOPTIC® (timolol maleate ophthalmic solution) Label. [Link]

  • Rehman, B., et al. (2024). Atenolol. In StatPearls. StatPearls Publishing. [Link]

  • NURSING.com. (2016, July 5). Atenolol Nursing Considerations, Side Effects, and Mechanism of Action Pharmacology for Nurses [Video]. YouTube. [Link]

  • MIMS Philippines. (n.d.). Metoprolol: Uses, Dosage, Side Effects and More. [Link]

  • National Center for Biotechnology Information. (n.d.). Beta Adrenergic Blocking Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

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  • DailyMed. (n.d.). PROPRANOLOL HYDROCHLORIDE- propranolol hydrochloride tablet. [Link]

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  • Wasson, B. K., et al. (1972). Adrenergic Blocking Agents. 3-(3-Substituted-amino-2-hydroxypropoxy)-4-substituted-1,2,5-thiadiazoles. Journal of Medicinal Chemistry, 15(6), 651-5. [Link]

  • Farzam, K., & Faizy, T. (2024). Beta Blockers. In StatPearls. StatPearls Publishing. [Link]

  • Medmaster. (2024, January 16). Propranolol Pharmacology [Video]. YouTube. [Link]

  • Wikipedia. (2024, April 29). Beta blocker. [Link]

  • Tucker, H., et al. (1984). Pharmacologic differences between beta blockers. The American Journal of Cardiology, 53(1), 18-23. [Link]

  • De Denus, S., et al. (2019). Beta-blocker management in patients admitted for acute heart failure and reduced ejection fraction: a review and expert consensus opinion. European Heart Journal - Acute Cardiovascular Care, 8(8), 754-765. [Link]

  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). [Link]

  • Kamal, A., et al. (2008). Lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol: Synthesis of (R)- and (S)-timolol. Journal of Molecular Catalysis B: Enzymatic, 54(1-2), 55-59. [Link]

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  • ACS Publications. (2025, January 4). Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. Organic Process Research & Development. [Link]

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A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 4-Chloro-1,2,5-thiadiazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of core spectroscopic methodologies for the definitive structural confirmation of 4-Chloro-1,2,5-thiadiazol-3-ol (CAS No: 88905-76-4), a valuable halogenated heterocyclic intermediate in synthetic chemistry.[1] We move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural elucidation, a critical step for researchers, scientists, and drug development professionals.

A primary analytical challenge for this molecule is the potential for keto-enol tautomerism. The structure can exist as the hydroxyl (-ol) form or the keto (-one) form (4-chloro-1,2,5-thiadiazol-3(2H)-one). Spectroscopic analysis is paramount in determining the predominant form under analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.[2] For 4-Chloro-1,2,5-thiadiazol-3-ol, both ¹H and ¹³C NMR provide complementary and crucial pieces of the structural puzzle.

¹H NMR – Identifying the Labile Proton

Expertise & Experience: The most significant feature in the ¹H NMR spectrum is the single, exchangeable proton. Its chemical environment differs substantially between the two tautomers (O-H vs. N-H). The choice of deuterated solvent is critical; solvents like DMSO-d₆ are preferred for their ability to form hydrogen bonds and clearly resolve O-H and N-H protons, which might be broadened or exchanged away in protic solvents like D₂O.

Expected Results:

  • A single, broad singlet is anticipated.

  • In the -ol form , this signal corresponds to the hydroxyl proton (-OH). Its chemical shift is highly variable (typically δ 5-9 ppm in DMSO-d₆) depending on concentration and temperature.

  • In the -one form , this signal represents the amide proton (-NH). These protons often appear further downfield (typically δ 8-12 ppm in DMSO-d₆).

  • The signal's broadness is due to chemical exchange and quadrupolar broadening from the adjacent nitrogen atom. Confirmation can be achieved by adding a drop of D₂O to the NMR tube, which will cause the proton signal to disappear as it exchanges with deuterium.

¹³C NMR – Mapping the Carbon Skeleton

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum provides a direct count of non-equivalent carbon atoms and insight into their electronic environment. For this molecule, two distinct signals are expected for the two carbons of the thiadiazole ring. Their chemical shifts are influenced by the electronegativity of the attached heteroatoms and substituents.

Expected Results:

  • C3 (C-O/C=O): This carbon is attached to an oxygen and two nitrogen atoms. It is expected to be the most downfield signal, likely appearing in the δ 150-170 ppm range.[3] The precise shift can help distinguish tautomers; a carbonyl carbon in the -one form is typically found at the lower end of this range or slightly higher (δ ~160-175 ppm) compared to the carbon bearing a hydroxyl group.

  • C4 (C-Cl): This carbon is attached to a chlorine atom, a nitrogen, and a sulfur atom. It is expected to resonate upfield relative to C3, likely in the δ 130-150 ppm range. The chemical shifts of carbons in substituted 1,2,5-thiadiazoles are known to fall within this general region.[3]

NMR_Workflow NMR_Tube NMR_Tube Spectrometer Spectrometer NMR_Tube->Spectrometer Acquire_H1 Acquire_H1 Process Process Acquire_H1->Process Acquire_C13 Acquire_C13 Acquire_C13->Process

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Trustworthiness: FTIR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[4] For 4-Chloro-1,2,5-thiadiazol-3-ol, FTIR is the most direct method for distinguishing between the -ol and -one tautomers.

Expected Results: The key diagnostic regions are the high-frequency stretching region (2500-4000 cm⁻¹) and the double-bond region (1500-1800 cm⁻¹).

  • If the -ol form is dominant:

    • A broad, strong absorption band between 3200-3500 cm⁻¹ , characteristic of the O-H stretching vibration .

    • Absence of a strong carbonyl (C=O) stretch.

  • If the -one form is dominant:

    • A medium absorption band between 3100-3300 cm⁻¹ for the N-H stretching vibration .

    • A strong, sharp absorption band between 1650-1700 cm⁻¹ for the C=O (amide) stretching vibration .

  • Common Vibrations:

    • C=N stretching vibrations from the thiadiazole ring are expected in the 1500-1600 cm⁻¹ region.[3][5]

    • C-Cl stretching will appear in the fingerprint region, typically below 800 cm⁻¹.

The presence or absence of strong O-H and C=O bands provides compelling evidence for the predominant tautomeric form.

FTIR_Workflow Pellet Pellet Spectrometer Spectrometer Pellet->Spectrometer Acquire_IR Acquire_IR Process Process Acquire_IR->Process

High-Resolution Mass Spectrometry (HRMS): Confirming Molecular Formula

Authoritative Grounding: Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confirmation of molecular weight and elemental composition.[6] For this compound, HRMS is critical for verifying the molecular formula (C₂HClN₂OS) and provides a definitive signature through its isotopic distribution pattern.

Expected Results (using Electrospray Ionization - ESI):

  • Molecular Ion Peak: The monoisotopic mass of C₂HClN₂OS is 135.9498 Da .[7] In positive ion mode ([M+H]⁺), the expected m/z would be 136.9571. In negative ion mode ([M-H]⁻), the expected m/z would be 134.9425.[7] Observing this exact mass (typically within 5 ppm error) confirms the elemental composition.

  • Isotopic Pattern (The "Smoking Gun"): Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic isotopic pattern for any chlorine-containing ion. A second peak, known as the M+2 peak, will be observed at two mass units higher than the monoisotopic peak (M). The intensity of this M+2 peak will be approximately one-third (24.2 / 75.8 ≈ 32%) of the M peak's intensity. This signature is unambiguous proof of the presence of a single chlorine atom in the molecule.

MS_Workflow Sample Sample Spectrometer Spectrometer Sample->Spectrometer Acquire_MS Acquire_MS Process Process Acquire_MS->Process

Comparative Data Summary & Structural Validation

The true power of this analytical approach lies in the convergence of data from these orthogonal techniques. No single method provides the complete picture, but together they create a self-validating system.

Technique Parameter Expected Observation Interpretation & Structural Confirmation
¹H NMR Chemical Shift (δ)Single, broad singlet (δ 5-12 ppm in DMSO-d₆)Confirms presence of a single, labile proton (-OH or -NH).
¹³C NMR Chemical Shifts (δ)Two signals: ~150-170 ppm and ~130-150 ppmConfirms the two-carbon heterocyclic core.
FTIR Wavenumber (cm⁻¹)EITHER a broad O-H (~3300 cm⁻¹) OR N-H (~3200 cm⁻¹) + C=O (~1680 cm⁻¹)Distinguishes between the -ol and -one tautomers.
C=N stretch (~1550 cm⁻¹)Confirms the thiadiazole ring structure.
HRMS Mass-to-Charge (m/z)[M+H]⁺ at 136.9571 or [M-H]⁻ at 134.9425Confirms elemental composition C₂HClN₂OS.
Isotopic PatternM+2 peak with ~32% intensity of M peakUnambiguously confirms the presence of one chlorine atom.

Alternative Methodologies: While the combination of NMR, FTIR, and HRMS provides robust evidence, single-crystal X-ray crystallography stands as the definitive method for structural elucidation in the solid state.[8] It provides an exact three-dimensional map of atomic coordinates, bond lengths, and angles, which would unambiguously resolve the tautomeric form in the crystal lattice.[8] However, crystallography is contingent upon the ability to grow a suitable single crystal, which is not always feasible. Spectroscopic methods offer the advantage of providing structural information in solution, which is often more relevant to the reaction conditions in which the molecule is used.[8]

Standard Experimental Protocols

Protocols described are generalized and should be adapted to specific instrumentation and laboratory safety procedures.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of purified 4-Chloro-1,2,5-thiadiazol-3-ol into a clean, dry NMR tube.[2]

  • Solvation: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-14 ppm and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.[2]

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Preparation: Gently grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure according to the manufacturer's instructions to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and perform a background subtraction using a blank KBr pellet.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes across an appropriate m/z range (e.g., 50-500 Da). Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).

  • Analysis: Process the resulting spectrum to identify the molecular ion and compare its measured exact mass and isotopic pattern to the theoretical values for the proposed structure.

References

  • Benchchem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Retrieved from Benchchem website.[2]

  • Benchchem. (n.d.). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. Retrieved from Benchchem website.[8]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from Intertek website.[6]

  • Benchchem. (n.d.). 4-Chloro-1,2,5-thiadiazol-3-ol | 88905-76-4. Retrieved from Benchchem website.[1]

  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from Semantic Scholar website.[4]

  • PubChemLite. (n.d.). 4-chloro-1,2,5-thiadiazol-3-ol. Retrieved from PubChemLite website.[7]

  • ResearchGate. (2016). Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5-thiadiazole. Retrieved from ResearchGate website.[5]

  • PMC - NIH. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from PMC - NIH website.[3]

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Route 1: The Classical Approach: Cyclization of 1,2-Diketone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 1,2,5-Thiadiazoles for Medicinal and Materials Chemistry

As a Senior Application Scientist, the choice of a synthetic route is not merely a procedural decision; it is a strategic one, balancing yield, scalability, substrate scope, and safety. The 1,2,5-thiadiazole scaffold is a privileged heterocycle, forming the core of important pharmaceuticals like the anti-glaucoma agent Timolol and serving as a key building block in advanced organic electronic materials.[1][2] Its aromaticity and stability make it an attractive moiety, but accessing this ring system efficiently is paramount.[2][3]

This guide provides an in-depth comparative analysis of the primary synthetic strategies for constructing the 1,2,5-thiadiazole ring. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to guide your synthetic planning.

This is the most traditional and well-established family of methods for synthesizing the 1,2,5-thiadiazole core. The fundamental principle involves the reaction of a compound containing two adjacent nitrogen-bearing functional groups (a C2-N2 synthon) with a sulfur-transfer reagent. The two most common variations start from α-diamines or α-dioximes.

1.A. From α-Diamines and Sulfur Halides

This method is the cornerstone for producing the parent 1,2,5-thiadiazole and its simple alkylated derivatives. The reaction involves treating an aliphatic α-diamine, often as its more stable and less reactive acid addition salt, with a sulfur halide like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in an inert solvent.[4][5]

Mechanistic Rationale: The use of the diamine dihydrochloride salt is a critical experimental choice. Free diamines react with sulfur chlorides with extreme vigor, leading to polymerization and poor yields. The salt tempers this reactivity, allowing for a controlled, stepwise reaction. The process is believed to proceed through initial N-sulfenylation followed by intramolecular cyclization and subsequent elimination steps to form the stable aromatic ring. The reaction is typically driven to completion by heating.[4]

Experimental Protocol: Synthesis of 1,2,5-Thiadiazole from Ethylenediamine Dihydrochloride [2]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add sulfur monochloride (S₂Cl₂, 2.4 mol) to dimethylformamide (DMF, 380 mL).

  • Reagent Addition: Add ethane-1,2-diamine dihydrochloride (0.4 mol) to the stirred solution.

  • Reaction: Gradually heat the mixture to 75–80°C. An external cooling bath should be kept on standby to manage the mildly exothermic reaction. Maintain this temperature for 5 hours.

  • Workup: Cool the mixture to 10°C and slowly add water (300 mL) to quench the excess sulfur chloride.

  • Isolation: Distill the mixture. The azeotropic mixture of water and 1,2,5-thiadiazole will co-distill.

  • Purification: Extract the distillate with pentane. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the pure product.

1.B. From α-Dioximes and Sulfur Halides

An alternative to the diamine approach, particularly useful for 3,4-disubstituted 1,2,5-thiadiazoles, is the cyclization of α-dioximes.[5] This method also employs sulfur monochloride or dichloride.

Mechanistic Rationale: The reaction with α-dioximes is often more facile than with diamines and can frequently be conducted at or near room temperature.[5] The hydroxyl groups of the oxime are converted into a better leaving group upon reaction with the sulfur halide, facilitating a rapid cyclization cascade to furnish the thiadiazole ring. While only one mole of sulfur chloride is theoretically required, using an excess (2-6 moles) is common practice to ensure high conversion and compensate for any hydrolysis of the reagent.[5]

Experimental Protocol: General Synthesis of 3,4-Disubstituted-1,2,5-Thiadiazoles from α-Dioximes [5]

  • Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the α-dioxime (1.0 eq) in a suitable inert solvent such as tetrahydrofuran (THF) or DMF.

  • Reagent Addition: Cool the solution in an ice bath and slowly add sulfur monochloride (S₂Cl₂, 2.0-6.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 0.5 to 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into ice-water to quench.

  • Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Route 2: Heterocycle Interconversion: From 1,2,5-Oxadiazoles

For more complex or heavily functionalized targets, building the corresponding 1,2,5-oxadiazole (furazan) may be more straightforward. A powerful synthetic tool is the subsequent conversion of the oxadiazole ring into a thiadiazole ring. This transformation involves an intriguing oxygen-for-sulfur atom exchange.

Mechanistic Rationale: This reaction is achieved by treating the 1,2,5-oxadiazole with sulfur monochloride.[6] The proposed mechanism involves a reductive cleavage of the N-O bonds of the oxadiazole ring by the sulfur reagent to generate a 1,2-diimine intermediate. This intermediate is then trapped in situ by the sulfur reagent, which facilitates the cyclization and formation of the new N-S-N linkage, ultimately yielding the 1,2,5-thiadiazole. This route is particularly valuable as it leverages the often well-established chemistry of oxadiazole synthesis.[6]

Experimental Protocol: General Procedure for Conversion of Fused 1,2,5-Oxadiazoles to Fused 1,2,5-Thiadiazoles [6]

  • Setup: Dissolve the starting fused 1,2,5-oxadiazole (1.0 eq) in a suitable solvent like acetonitrile in a flask equipped with a magnetic stirrer.

  • Reagent Addition: Add sulfur monochloride (S₂Cl₂, 2.0-5.0 eq) and a base such as pyridine to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Carefully quench the reaction mixture with water.

  • Isolation: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the residue via column chromatography to obtain the desired fused 1,2,5-thiadiazole.

Comparative Analysis

The choice between these synthetic routes is dictated by the target structure, available starting materials, and scalability requirements.

FeatureRoute 1A: From α-DiaminesRoute 1B: From α-DioximesRoute 2: From 1,2,5-Oxadiazoles
Starting Materials Aliphatic α-diamines (or salts)Aliphatic α-dioximes1,2,5-Oxadiazoles (Furazans)
Key Reagents S₂Cl₂, SCl₂, SOCl₂[3][4]S₂Cl₂, SCl₂[5]S₂Cl₂[6]
Typical Conditions 50 - 150°C, 3-5 hours[4][5]Room Temp to 60°C, 0.5-6 hours[5]Room Temp or gentle heating
Typical Yields Moderate to GoodGood to ExcellentHigh
Scope/Application Parent ring, simple alkyl derivativesSymmetrically/unsymmetrically 3,4-disubstituted derivativesComplex, fused, or pre-functionalized systems
Safety Concerns Highly corrosive and water-reactive sulfur halides; exothermic reactions.Highly corrosive and water-reactive sulfur halides.Highly corrosive and water-reactive sulfur halides.

Field Insights:

  • For bulk synthesis of the parent 1,2,5-thiadiazole or simple analogs , the α-diamine route remains a cost-effective and established, albeit hazardous, workhorse.

  • For accessing 3,4-disubstituted thiadiazoles , the α-dioxime route is generally superior due to its milder conditions and often cleaner reaction profiles. The dioxime precursors are readily available from the corresponding 1,2-diones.

  • For late-stage functionalization or synthesis of complex, fused ring systems , the oxadiazole interconversion route is a highly strategic choice. It allows the researcher to perform complex chemistry to build a functionalized oxadiazole first, followed by a reliable conversion to the desired thiadiazole.

Visualizing the Pathways

To better understand the transformations, the following diagrams illustrate the core mechanisms and a generalized workflow.

G cluster_0 Route 1A: α-Diamine Cyclization cluster_1 Route 2: Oxadiazole Conversion Diamine α-Diamine (or salt) Intermediate_A N-Sulfenylated Intermediate Diamine->Intermediate_A Reaction S2Cl2_A S₂Cl₂ S2Cl2_A->Intermediate_A Thiadiazole_A 1,2,5-Thiadiazole Intermediate_A->Thiadiazole_A Cyclization & Elimination Oxadiazole 1,2,5-Oxadiazole Intermediate_B 1,2-Diimine Intermediate Oxadiazole->Intermediate_B Reductive Ring Opening S2Cl2_B S₂Cl₂ S2Cl2_B->Intermediate_B Thiadiazole_B 1,2,5-Thiadiazole Intermediate_B->Thiadiazole_B Cyclization

Caption: Key mechanistic steps in classical and conversion routes.

G Start Select Starting Material (Diamine, Dioxime, Oxadiazole) Setup Inert Atmosphere Reaction Setup Start->Setup Solvent Dissolve in Anhydrous Inert Solvent (e.g., DMF, THF) Setup->Solvent Reagent Slow Addition of Sulfur Halide (e.g., S₂Cl₂) Solvent->Reagent Reaction Stir at Appropriate Temp (Monitor by TLC/GC) Reagent->Reaction Quench Careful Quenching with Ice-Water Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Dry, Concentrate & Purify (Chromatography/Distillation) Extract->Purify Product Characterize Final Product (NMR, MS, etc.) Purify->Product

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-1,2,5-thiadiazol-3-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative analysis of 4-Chloro-1,2,5-thiadiazol-3-ol, a key intermediate in pharmaceutical synthesis.[1] Grounded in the principles of scientific integrity and regulatory compliance, this document offers a comparative analysis of critical validation parameters, supported by illustrative experimental data. Our approach is aligned with the harmonized guidelines of the International Council for Harmonisation (ICH) Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>, ensuring the development of robust and reliable analytical procedures.[2][3][4][5]

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[6][7][8] This involves a thorough evaluation of the method's performance characteristics to ensure that it is accurate, precise, and specific for the analysis of 4-Chloro-1,2,5-thiadiazol-3-ol. This guide will delve into the critical aspects of method validation, providing practical insights and detailed protocols for researchers, scientists, and drug development professionals.

The Lifecycle Approach to Analytical Method Validation

Modern regulatory expectations, including the latest ICH Q2(R2) and FDA guidelines, emphasize a lifecycle approach to analytical method validation.[9][10][11] This perspective treats method validation not as a singular event, but as a continuous process that begins with method development and extends throughout its operational use.[9]

Analytical Method Lifecycle Method Development Method Development Method Validation Method Validation Method Development->Method Validation Initial Assessment Routine Use Routine Use Method Validation->Routine Use Demonstrated Fitness for Purpose Method Monitoring Method Monitoring Routine Use->Method Monitoring Ongoing Verification Method Monitoring->Method Development Re-validation/Optimization

Caption: The continuous lifecycle of an analytical method.

A Comparative Analysis of Analytical Techniques

While various analytical techniques could be employed for the analysis of 4-Chloro-1,2,5-thiadiazol-3-ol, High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its versatility, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.[12] For structurally similar compounds, chromatographic methods are indispensable for purity assessment and isolation.[13][14]

This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method with UV detection. The principles discussed, however, are broadly applicable to other techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS).[12]

Core Validation Parameters: A Head-to-Head Comparison

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[15] The following table provides a comparative overview of these parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[6][15]

Validation ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components.[15][16][17]Peak purity index > 0.999; baseline resolution between the analyte and potential impurities.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the analytical signal.[15][18]Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.[15][18]Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision To assess the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.[6][15]Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][19]80% to 120% of the test concentration for drug substance assays.[4][19]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]System suitability parameters remain within acceptance criteria.
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]Signal-to-noise ratio ≥ 10.
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]Signal-to-noise ratio of 3.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating an RP-HPLC method for the analysis of 4-Chloro-1,2,5-thiadiazol-3-ol.

Proposed RP-HPLC Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Standard Solution: 100 µg/mL of 4-Chloro-1,2,5-thiadiazol-3-ol in mobile phase

Specificity
  • Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed standard and a placebo sample.

  • Evaluation: Assess the peak purity of the analyte in the presence of degradation products and any excipients using a photodiode array (PDA) detector. Ensure baseline resolution between the analyte and any adjacent peaks.

Linearity
  • Preparation of Standards: Prepare a series of at least five concentrations of 4-Chloro-1,2,5-thiadiazol-3-ol, typically ranging from 50% to 150% of the nominal standard concentration.[18]

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.[19]

Accuracy (Recovery)
  • Sample Preparation: Spike a placebo mixture with known amounts of 4-Chloro-1,2,5-thiadiazol-3-ol at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three samples at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery of the analyte at each concentration level. The mean recovery should be within the predefined acceptance criteria.

Precision
  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six independent samples of 4-Chloro-1,2,5-thiadiazol-3-ol at 100% of the test concentration.[6]

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Precision Validation Workflow cluster_repeatability Repeatability (Intra-assay) cluster_intermediate Intermediate Precision (Inter-assay) Day 1 Analyst A Instrument 1 Day 1 Analyst A Instrument 1 6 Samples (100% Conc) 6 Samples (100% Conc) Day 1 Analyst A Instrument 1->6 Samples (100% Conc) Calculate RSD_R Calculate RSD_R 6 Samples (100% Conc)->Calculate RSD_R Overall Precision Overall Precision Calculate RSD_R->Overall Precision Day 2 Analyst B Instrument 2 Day 2 Analyst B Instrument 2 6 Samples (100% Conc)_2 6 Samples (100% Conc)_2 Day 2 Analyst B Instrument 2->6 Samples (100% Conc)_2 Calculate RSD_IP Calculate RSD_IP 6 Samples (100% Conc)_2->Calculate RSD_IP Calculate RSD_IP->Overall Precision Compare with Acceptance Criteria Compare with Acceptance Criteria Overall Precision->Compare with Acceptance Criteria

Caption: Workflow for assessing method precision.

Robustness
  • Parameter Variation: Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Evaluation: Assess the impact of the changes on system suitability parameters (e.g., tailing factor, theoretical plates, and retention time).

Illustrative Validation Data Summary

The following tables present simulated data from the validation of the proposed RP-HPLC method for 4-Chloro-1,2,5-thiadiazol-3-ol analysis.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
50452,100
75678,500
100905,300
1251,131,800
1501,357,600
0.9998

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Spiked (mg)Amount Recovered (mg)% Recovery
80%8.07.9599.4
100%10.010.08100.8
120%12.011.9299.3
Mean Recovery 99.8%

Table 3: Precision Data

Precision TypenMean Assay (%)RSD (%)
Repeatability699.70.45
Intermediate Precision1299.90.78

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of an analytical method for 4-Chloro-1,2,5-thiadiazol-3-ol. By adhering to the principles of the ICH and USP, and by systematically evaluating the core validation parameters, researchers can ensure the development of robust, reliable, and defensible analytical procedures. The provided protocols and illustrative data serve as a practical template for the successful validation of analytical methods in a regulated environment. The ultimate goal of method validation is to establish a high degree of confidence in the quality of analytical data, which is paramount in drug development and manufacturing.[5]

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Chongqing Chemdad Co., Ltd. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • DCVMN. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • ResearchGate. (2014). (PDF) Validation of Analytical Methods. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

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Assessing the Novelty of 4-Chloro-1,2,5-thiadiazol-3-ol Based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the 1,2,5-Thiadiazole Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is paramount. Heterocyclic compounds, in particular, form the cornerstone of many therapeutic agents.[1] Among these, the 1,2,5-thiadiazole ring system has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides an in-depth technical assessment of the novelty of compounds derived from the 4-Chloro-1,2,5-thiadiazol-3-ol core, a scaffold poised for significant contributions to drug discovery. We will explore its potential in two promising therapeutic areas: the inhibition of α/β-hydrolase domain containing 6 (ABHD6) for metabolic and neurological disorders, and the modulation of the Akt signaling pathway in oncology. Through a comparative analysis with existing therapeutic alternatives and the provision of detailed experimental protocols, this guide aims to equip researchers with the critical insights necessary to evaluate and advance this promising class of compounds.

The Versatile Chemistry of 4-Chloro-1,2,5-thiadiazol-3-ol: A Gateway to Novel Derivatives

The synthetic tractability of the 4-Chloro-1,2,5-thiadiazol-3-ol scaffold is a key attribute that underpins its potential for generating diverse chemical libraries. The chlorine atom at the 4-position and the hydroxyl group at the 3-position serve as versatile handles for a variety of chemical modifications.

The chlorine atom, being a good leaving group, is amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This has been demonstrated in the synthesis of 4-morpholino-1,2,5-thiadiazol-3-ol from a related chloro-substituted precursor.[4] The hydroxyl group can be readily functionalized through esterification or etherification, further expanding the accessible chemical space.[4] A common synthetic route to the core 1,2,5-thiadiazole ring involves the reaction of α-amino acid amides with sulfur monochloride.[4]

This chemical versatility is crucial for establishing a robust structure-activity relationship (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The ability to readily generate analogs is a significant advantage when assessing the novelty and patentability of new chemical entities based on this scaffold.

Comparative Analysis I: Targeting ABHD6 for Metabolic and Neurological Disorders

The Therapeutic Rationale for ABHD6 Inhibition

ABHD6 is a serine hydrolase that plays a significant role in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] Inhibition of ABHD6 leads to an increase in 2-AG levels, which can modulate various physiological processes, making it an attractive target for a range of therapeutic indications, including metabolic disorders like type 2 diabetes, obesity, and neuroinflammatory and neurodegenerative diseases such as multiple sclerosis.[5][6]

Performance Comparison: 4-Chloro-1,2,5-thiadiazol-3-ol Derivatives vs. Existing ABHD6 Inhibitors

A notable example of a potent and selective ABHD6 inhibitor based on the 1,2,5-thiadiazole scaffold is 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate (JZP-430) . This compound exhibits an impressive IC50 value of 44 nM against human ABHD6 and demonstrates high selectivity over other serine hydrolases like FAAH and LAL.[2]

To assess the novelty of new 4-Chloro-1,2,5-thiadiazol-3-ol based ABHD6 inhibitors, a direct comparison with established inhibitors is essential. The following table provides a comparative overview of JZP-430 with other known ABHD6 inhibitors.

CompoundChemical ClassTargetIC50 (nM)SelectivityReference
JZP-430 1,2,5-Thiadiazole CarbamatehABHD644>230-fold vs FAAH & LAL[2]
WWL70 CarbamateABHD6~70Non-selective[4]
KT-182 Triazole-ureamABHD63.9 - 15.1Selective[4]
KT-195 CarbamateABHD6-Selective[5]

Table 1: Comparative data of selected ABHD6 inhibitors.

The data suggests that the 1,2,5-thiadiazole scaffold in JZP-430 is conducive to potent and selective ABHD6 inhibition. The novelty of new derivatives of 4-Chloro-1,2,5-thiadiazol-3-ol would lie in achieving even greater potency, improved selectivity against a broader panel of serine hydrolases, and favorable ADME-Tox profiles.

Experimental Protocol: In Vitro ABHD6 Inhibition Assay

This protocol outlines a robust method for determining the inhibitory potential of novel compounds against ABHD6.

1. Materials and Reagents:

  • Recombinant human ABHD6 enzyme

  • 4-Methylumbelliferyl acetate (4-MUA) substrate

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., JZP-430)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 50 µL of the diluted compounds or control to the wells of the microplate.

  • Add 25 µL of the ABHD6 enzyme solution (final concentration ~1-5 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 25 µL of the 4-MUA substrate solution (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for ABHD6 Inhibition Assay

ABHD6_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions D Add Compounds to Plate A->D B Prepare Enzyme Solution E Add Enzyme & Incubate B->E C Prepare Substrate Solution F Add Substrate to Initiate C->F D->E E->F G Measure Fluorescence F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro ABHD6 inhibition assay.

Comparative Analysis II: Targeting the Akt Signaling Pathway in Oncology

The Therapeutic Rationale for Akt Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Inhibitors of Akt are being actively pursued as anticancer agents, either as monotherapies or in combination with other treatments.[9]

Performance Comparison: 4-Chloro-1,2,5-thiadiazol-3-ol Derivatives vs. Standard-of-Care Akt Inhibitors

While direct evidence for the activity of 4-Chloro-1,2,5-thiadiazol-3-ol derivatives against Akt is still emerging, the broader class of thiadiazoles has shown promise in this area.[8] The novelty of new compounds from this scaffold would be demonstrated by comparing their performance against established Akt inhibitors.

CompoundMechanism of ActionKey Cancer IndicationsReference
Afuresertib (GSK2110183) ATP-competitive pan-Akt inhibitorHematological malignancies, Ovarian cancer[7]
Uprosertib (GSK2141795) ATP-competitive pan-Akt inhibitorSolid tumors with PIK3CA mutation or PTEN loss[7]
Capivasertib ATP-competitive pan-Akt inhibitorBreast cancer[10]
Hypothetical Thiadiazole Derivative To be determinedTo be determined-

Table 2: Comparison with selected Akt inhibitors.

A novel 4-Chloro-1,2,5-thiadiazol-3-ol based compound would need to demonstrate comparable or superior potency, a favorable selectivity profile against other kinases, and efficacy in cancer cell lines, particularly those with known Akt pathway dysregulation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

1. Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

2. Assay Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and the positive control for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in Plate B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability F->G H Determine IC50 G->H

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Assessing ADME-Tox Profiles: A Critical Step for Novelty

Beyond potency and selectivity, a truly novel compound must possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties. The mesoionic character of the thiadiazole ring is thought to facilitate cell membrane permeability.[11] Early in silico and in vitro ADME-Tox profiling is crucial to identify potential liabilities and guide the optimization of lead compounds.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a method to assess the metabolic stability of a compound in the presence of liver microsomes.

1. Materials and Reagents:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive control (a compound with known metabolic instability)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

2. Assay Procedure:

  • Pre-warm the HLM and NADPH regenerating system in phosphate buffer at 37°C.

  • Add the test compound to the HLM solution and pre-incubate for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Conclusion: A Promising Scaffold with Untapped Potential

The 4-Chloro-1,2,5-thiadiazol-3-ol scaffold represents a compelling starting point for the development of novel therapeutic agents. Its synthetic accessibility allows for the creation of diverse chemical libraries, and emerging evidence points towards its potential in targeting key enzymes and signaling pathways implicated in a range of diseases. The novelty of compounds derived from this scaffold will be established through rigorous comparative studies against existing therapies, focusing on enhanced potency, selectivity, and superior pharmacokinetic and safety profiles. The experimental protocols provided in this guide offer a framework for conducting these critical evaluations. As research in this area continues, the 4-Chloro-1,2,5-thiadiazol-3-ol core is poised to yield a new generation of innovative medicines.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). PubMed Central. [Link]

  • ABHD6: its place in endocannabinoid signaling and beyond. (2020). PubMed Central. [Link]

  • US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. (1971).
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  • Targeting AKT for cancer therapy. (2018). PubMed Central. [Link]

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  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2014). PubMed. [Link]

  • New Emerging Therapies Targeting PI3K/AKT/mTOR/PTEN Pathway in Hormonal Receptor-Positive and HER2-Negative Breast Cancer—Current State and Molecular Pathology Perspective. (2023). MDPI. [Link]

  • 4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy. [Link]

  • 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. (2020). ResearchGate. [Link]

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A Senior Application Scientist's Guide to 1,2,5-Thiadiazoles in Drug Design: A Bioisosteric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the concept of bioisosterism is a cornerstone of rational drug design. It is the principle by which one functional group can be replaced by another with similar physical or chemical properties, to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. Among the vast arsenal of heterocyclic rings available to medicinal chemists, the 1,2,5-thiadiazole scaffold has emerged as a particularly versatile and valuable player.[1] This guide provides an in-depth comparison of 1,2,5-thiadiazoles with other common bioisosteric rings, offering experimental insights and data to inform strategic decisions in drug discovery programs.

The 1,2,5-Thiadiazole Ring: A Privileged Scaffold

The 1,2,5-thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms.[2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen, confer a range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3] This has led to its incorporation into successful drugs like the muscle relaxant Tizanidine and the beta-blocker Timolol.[1] The ring's high aromaticity contributes to its thermal stability, a desirable feature for drug candidates.[4]

Comparative Analysis of Physicochemical Properties

The success of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the 1,2,5-thiadiazole ring with some of its common bioisosteres.

Property1,2,5-Thiadiazole1,2,4-Oxadiazole1,3,4-ThiadiazoleThiophenePyrazine
pKa Weakly basic (-4.90)[4]More basic than 1,2,5-thiadiazoleWeakly basicNeutralBasic (0.6)
Dipole Moment (D) 1.56 D[4]~3.1 D~3.3 D~0.5 D0 D
LogP (calculated) ~0.4~0.2~0.3~1.8~ -0.2
Hydrogen Bond Acceptors 2 (Nitrogens)2 (Nitrogen, Oxygen)2 (Nitrogens)02 (Nitrogens)
Hydrogen Bond Donors 00000
Metabolic Stability Generally highCan be susceptible to hydrolysis[5]Generally highSusceptible to oxidationGenerally high

Causality Behind the Numbers:

The low basicity of the 1,2,5-thiadiazole ring is a direct consequence of the high electron density in the π-orbital compared to the nitrogen lone pairs, which reduces their availability for protonation.[4] This can be advantageous in drug design, as it can prevent unwanted interactions with acidic compartments in the body. The moderate dipole moment and LogP of 1,2,5-thiadiazole contribute to a balanced profile of solubility and permeability, crucial for oral bioavailability. In contrast, the higher LogP of thiophene can lead to increased lipophilicity and potential off-target effects, while the basicity of pyrazine might lead to rapid clearance. 1,2,4-oxadiazoles, while being effective bioisosteres for esters and amides, can be prone to metabolic cleavage.[5]

The 1,2,5-Thiadiazole as a Carboxylic Acid Bioisostere

A particularly powerful application of the 1,2,5-thiadiazole ring is as a bioisostere for carboxylic acids. Carboxylic acids are common in bioactive molecules but often suffer from poor pharmacokinetic properties due to their high acidity. Replacing a carboxylic acid with a more metabolically stable and less acidic group can significantly improve a drug candidate's profile. The 1,2,5-thiadiazole-3-carboxylic acid, for instance, has been utilized in the development of antimicrobial and anti-inflammatory agents.[6] Other heterocycles like 5-oxo-1,2,4-oxadiazoles and 5-oxo-1,2,4-thiadiazoles are also employed as carboxylic acid bioisosteres and are reported to be more lipophilic than the commonly used tetrazole, which can lead to increased oral bioavailability.[7][8]

Impact on Biological Activity: A Case Study

The choice of a bioisosteric ring can have a profound impact on a compound's biological activity. For example, in the development of inhibitors for the enzyme α/β-hydrolase domain 6 (ABHD6), a target for inflammatory and metabolic disorders, 1,2,5-thiadiazole carbamates have shown great promise.[9] Specifically, 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate was identified as a potent and irreversible inhibitor of human ABHD6 with high selectivity over other serine hydrolases.[9] This highlights how the specific electronic and steric properties of the 1,2,5-thiadiazole ring can be leveraged to achieve high potency and selectivity.

Experimental Protocols for Comparative Evaluation

To objectively compare different bioisosteric rings, a suite of standardized in vitro assays is essential. Below are detailed protocols for key experiments.

Experimental Workflow for Bioisostere Comparison

Caption: A typical workflow for the comparative evaluation of bioisosteric analogs in drug discovery.

Protocol 1: Determination of LogP and pKa

Objective: To determine the lipophilicity (LogP) and ionization constant (pKa) of the synthesized compounds.

Methodology (Shake Flask Method for LogP): [10][11]

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase with the other by vigorous mixing followed by separation.

  • Add a small aliquot of the compound stock solution to the biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Methodology (UV-Vis Spectrophotometry for pKa): [10]

  • Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 1 to 13).

  • Prepare a stock solution of the test compound.

  • In a 96-well microtiter plate, add the buffer solutions and a small aliquot of the compound stock solution to each well.

  • Measure the UV-Vis absorbance spectrum of each well.

  • The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the appropriate Henderson-Hasselbalch equation.[10]

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes, primarily cytochrome P450s.[12][13]

Methodology: [12][14][15]

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.[16]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16]

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[12]

    • Prepare stock solutions of the test compounds and positive controls (e.g., verapamil, dextromethorphan) in a suitable solvent (e.g., DMSO).[12][16]

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and the NADPH-regenerating system at 37°C.

    • Add the test compounds to the wells to initiate the reaction (final concentration typically 1-2 µM).[12]

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][15]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the percentage of remaining compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) from the half-life and microsomal protein concentration.[12]

Protocol 3: Receptor Binding Assay

Objective: To determine the binding affinity of the compounds to their biological target.

Methodology (Competitive Radioligand Binding Assay): [17][18]

  • Reagent Preparation:

    • Prepare a membrane fraction containing the target receptor from cells or tissues.

    • Select a suitable radiolabeled ligand that binds to the target with high affinity and specificity.

    • Prepare a series of dilutions of the unlabeled test compounds.

  • Assay Procedure:

    • In a 96-well filter plate, incubate the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.[19]

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through the filter plate, followed by washing to remove unbound ligand.[20]

  • Detection and Analysis:

    • Add a scintillation cocktail to the wells and measure the radioactivity retained on the filter using a microplate scintillation counter.[19]

    • The amount of bound radioligand will decrease as the concentration of the competing test compound increases.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathway Visualization

signaling_pathway Ligand Bioisosteric Ligand Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified signaling pathway illustrating the action of a bioisosteric ligand on a G-protein coupled receptor (GPCR).

Conclusion

The 1,2,5-thiadiazole ring is a powerful tool in the medicinal chemist's repertoire, offering a unique combination of physicochemical properties that can be exploited to optimize drug candidates. Its metabolic stability, balanced lipophilicity, and ability to act as a bioisostere for various functional groups, including carboxylic acids, make it an attractive scaffold for a wide range of therapeutic targets. By employing the systematic experimental approaches outlined in this guide, researchers can make informed decisions about the selection and application of 1,2,5-thiadiazoles and other bioisosteric rings, ultimately accelerating the discovery of new and improved medicines.

References

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thiadiazole scaffold is a cornerstone of modern pharmacophores. Its presence in numerous clinically significant drugs, ranging from antimicrobials to anticancer agents, underscores the critical need for efficient and economical synthetic routes. This guide provides an in-depth, objective comparison of different synthetic pathways to thiadiazoles, focusing on their cost-effectiveness, scalability, and overall laboratory practicality. We will dissect three distinct and representative methodologies, providing not just the "how" but, more importantly, the "why" behind each experimental choice, grounded in mechanistic principles and supported by empirical data.

The Enduring Importance of the Thiadiazole Nucleus

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The isomeric forms, particularly 1,3,4-thiadiazole and 1,2,4-thiadiazole, are privileged structures in medicinal chemistry due to their diverse biological activities.[1] Their metabolic stability and ability to act as hydrogen bond acceptors and donors allow for potent and selective interactions with a wide array of biological targets. Consequently, the development of robust and cost-effective synthetic strategies is paramount for advancing drug discovery programs.

Pathway 1: The Classical Approach: Cyclization of Thiosemicarbazide with Carboxylic Acids

This long-established method remains a workhorse in many laboratories for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. The reaction proceeds via the condensation of a carboxylic acid with thiosemicarbazide, followed by cyclodehydration, typically facilitated by a strong dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

Mechanistic Rationale

The reaction mechanism initiates with a nucleophilic attack of the terminal amino group of thiosemicarbazide on the electrophilic carbonyl carbon of the carboxylic acid.[1] This is followed by the elimination of a water molecule to form an acylthiosemicarbazide intermediate. The subsequent cyclization is driven by the intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon, which is activated by the dehydrating agent. A final dehydration step yields the aromatic 1,3,4-thiadiazole ring.[1][2]

Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

Materials:

  • Benzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Potassium hydroxide (KOH) solution (saturated)

  • Ice

Procedure:

  • In a round-bottom flask, a mixture of benzoic acid (0.1 mole) and thiosemicarbazide (0.1 mole) is prepared in an excess of phosphorus oxychloride.

  • The mixture is heated under reflux for 30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is allowed to cool to room temperature and then carefully poured onto crushed ice with stirring.

  • The acidic solution is neutralized by the slow addition of a saturated potassium hydroxide (KOH) solution until the pH is basic.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford 2-amino-5-phenyl-1,3,4-thiadiazole.

Workflow Diagram

Conventional Synthesis reagents Benzoic Acid + Thiosemicarbazide + POCl₃ reflux Reflux (30 min) reagents->reflux Heating workup Ice Quench & Neutralization (KOH) reflux->workup Cooling filtration Filtration & Washing workup->filtration purification Recrystallization (Ethanol) filtration->purification product 2-amino-5-phenyl-1,3,4-thiadiazole purification->product

Caption: Conventional synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole.

Pathway 2: The Green Revolution: Microwave-Assisted Synthesis

In recent years, "green chemistry" principles have driven the adoption of more environmentally benign and efficient synthetic methods.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, drastically reducing reaction times, often improving yields, and minimizing solvent usage.[4][5]

Mechanistic Rationale of Microwave Heating

Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[3][4][6] Polar molecules in the reaction mixture, such as the reactants and solvent, align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating of the entire reaction volume.[7] This is in stark contrast to conventional heating, which relies on slower heat transfer from the vessel walls. The result is a significant acceleration of reaction rates.

Experimental Protocol: Microwave-Assisted Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

Materials:

  • Benzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ice-cooled water

Procedure:

  • In a microwave-safe reaction vessel, combine thiosemicarbazide (0.10 M), benzoic acid (0.01 M), and phosphorus oxychloride (25 ml).

  • Dissolve the mixture in a minimal amount of dimethylformamide (10 ml).[8]

  • Carefully add a few drops of concentrated sulfuric acid while stirring.[8]

  • Place the vessel in a laboratory microwave oven and irradiate at 300 W for 3 minutes, using 30-second pulses.[8]

  • After the reaction is complete, cool the mixture and pour it over ice-cooled water.

  • The precipitated product is collected by filtration, washed with water, and recrystallized from DMF to yield the pure 2-amino-5-phenyl-1,3,4-thiadiazole.[8]

Workflow Diagram

Microwave Synthesis reagents Benzoic Acid + Thiosemicarbazide + POCl₃ + DMF (cat. H₂SO₄) microwave Microwave Irradiation (300W, 3 min) reagents->microwave workup Ice Water Quench microwave->workup filtration Filtration & Washing workup->filtration purification Recrystallization (DMF) filtration->purification product 2-amino-5-phenyl-1,3,4-thiadiazole purification->product

Caption: Microwave-assisted synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole.

Pathway 3: The One-Pot Wonder: Lawesson's Reagent for 2,5-Disubstituted-1,3,4-Thiadiazoles

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, solvents, and resources. The use of Lawesson's reagent provides an elegant one-pot route to 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides.

Mechanistic Rationale

This one-pot, two-step reaction begins with the formation of an N-aroylhydrazone from the condensation of an aryl hydrazide and an aryl aldehyde.[9][10] Lawesson's reagent then acts as a powerful thionating agent, converting the carbonyl oxygen of the N-aroylhydrazone into a thiocarbonyl. This is followed by an intramolecular cyclization and dehydration, driven by the reagent, to form the stable 1,3,4-thiadiazole ring.[10]

Experimental Protocol: One-Pot Synthesis of 2,5-diphenyl-1,3,4-thiadiazole

Materials:

  • Benzaldehyde

  • Benzoylhydrazide

  • Lawesson's reagent

  • 4-Dimethylaminopyridine (DMAP)

  • Ethanol

  • Toluene

Procedure:

  • A mixture of benzaldehyde (1.0 mmol) and benzoylhydrazide (1.0 mmol) is refluxed in ethanol for 2 hours.[10]

  • The ethanol is removed in vacuo to yield the crude N-aroylhydrazone.

  • To the crude intermediate, toluene, Lawesson's reagent (0.5 mmol), and a catalytic amount of DMAP are added.[10]

  • The resulting mixture is refluxed for an appropriate time, with reaction progress monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford 2,5-diphenyl-1,3,4-thiadiazole.

Workflow Diagram

One-Pot Synthesis step1 Benzaldehyde + Benzoylhydrazide (Ethanol, Reflux) intermediate Crude N-aroylhydrazone step1->intermediate Evaporation step2 Lawesson's Reagent + DMAP (Toluene, Reflux) intermediate->step2 purification Column Chromatography step2->purification product 2,5-diphenyl-1,3,4-thiadiazole purification->product

Caption: One-pot synthesis of 2,5-diphenyl-1,3,4-thiadiazole.

Comparative Performance and Cost-Effectiveness Analysis

ParameterPathway 1: ConventionalPathway 2: Microwave-AssistedPathway 3: One-Pot (Lawesson's)
Reaction Time 3-4 hours5-10 minutes4-6 hours
Typical Yield 70-85%85-95%[8]75-97%[9][10]
Energy Consumption HighLowHigh
Solvent Usage Moderate to HighLowModerate
Reagent Cost Low to ModerateLow to ModerateHigh (Lawesson's reagent)
Capital Cost LowHigh (Microwave Reactor)Low
Scalability Readily scalableCan be limited by reactor sizeScalable
Workup/Purification RecrystallizationRecrystallizationColumn Chromatography

Cost-Effectiveness Discussion:

  • Pathway 1 (Conventional): This method is characterized by its low initial capital cost, as it utilizes standard laboratory glassware. The primary operational costs are associated with energy consumption due to prolonged heating and the cost of solvents. While the starting materials are relatively inexpensive, the lower yields and longer reaction times can impact overall throughput and cost per gram, especially at a larger scale.

  • Pathway 2 (Microwave-Assisted): The major upfront cost for this pathway is the acquisition of a dedicated microwave reactor. However, this initial investment can be offset by significant long-term savings. The drastic reduction in reaction time from hours to minutes leads to substantial energy savings and a significant increase in productivity.[3] Higher yields also contribute to a lower cost per gram of the final product. The reduced solvent usage aligns with green chemistry principles and lowers purchasing and disposal costs.

  • Pathway 3 (One-Pot with Lawesson's Reagent): This pathway offers the advantage of procedural simplicity, which can reduce labor costs. However, the primary drawback is the high cost of Lawesson's reagent. While yields are generally high, the expense of this key reagent can make this route less cost-effective for large-scale synthesis unless the starting materials are significantly cheaper or the final product has a very high value. The need for column chromatography for purification can also add to the time and solvent costs.

Conclusion and Recommendations

The choice of a synthetic pathway for thiadiazoles is a multifaceted decision that balances cost, time, yield, and environmental impact.

  • For exploratory and small-scale synthesis where initial capital investment is a primary concern, the conventional method (Pathway 1) remains a viable option. Its simplicity and reliance on standard equipment make it accessible to most laboratories.

  • For process development, scale-up, and high-throughput synthesis , the microwave-assisted pathway (Pathway 2) is highly recommended. The significant savings in time and energy, coupled with higher yields, lead to a more cost-effective and environmentally friendly process in the long run.

  • The one-pot synthesis using Lawesson's reagent (Pathway 3) is a valuable tool for accessing specific 2,5-disubstituted thiadiazoles, particularly when the procedural simplicity outweighs the high cost of the reagent. It is best suited for the synthesis of high-value, complex molecules where minimizing synthetic steps is a priority.

Ultimately, a thorough evaluation of the specific project goals, available resources, and desired scale of production will guide the astute researcher to the most cost-effective and efficient synthetic strategy for obtaining these vital heterocyclic compounds.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-1,2,5-thiadiazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 4-Chloro-1,2,5-thiadiazol-3-ol is foundational to innovation. However, our responsibility extends beyond synthesis and application to the safe and compliant management of chemical waste. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-Chloro-1,2,5-thiadiazol-3-ol (CAS No. 88905-76-4), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are based on a synthesis of available safety data for this compound and its structural analogs, promoting a conservative and safety-first approach.

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" behind disposal protocols is critical. 4-Chloro-1,2,5-thiadiazol-3-ol is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is limited, the available information and data from structurally similar compounds suggest it should be handled as a hazardous substance.[1][2] The primary risks stem from its potential irritant properties and presumed environmental toxicity.

The precautionary principle dictates that in the absence of complete data, we treat the substance based on the hazards of similar chemical structures. For related chlorinated thiadiazole and isothiazolinone compounds, the following hazards are frequently cited and should be assumed for 4-Chloro-1,2,5-thiadiazol-3-ol.

Table 1: Assumed Hazard Profile based on Structural Analogs

Hazard Class GHS Hazard Statement Rationale and Key Precaution
Skin Irritation H315: Causes skin irritation.[3][4][5][6] The presence of a chlorinated heterocyclic ring suggests the potential to cause skin irritation upon contact. Always wear nitrile gloves and a lab coat.[7]
Eye Irritation H319: Causes serious eye irritation.[3][4][5][6] Direct contact with eyes can cause significant damage. Mandates the use of safety goggles with side shields.[4]
Respiratory Irritation H335: May cause respiratory irritation.[3][4] If the compound is a fine powder or dust, inhalation can irritate the respiratory tract. Handle only in a well-ventilated area or chemical fume hood.[1][8]

| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. | Halogenated organic compounds are often persistent and toxic to aquatic organisms. This underpins the absolute prohibition of drain disposal.[9] |

Chemical Incompatibilities: Store and dispose of this waste separately from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[3][9]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposal is that all waste streams containing 4-Chloro-1,2,5-thiadiazol-3-ol must be collected, properly labeled, and transferred to an approved hazardous waste disposal facility.[3][10]

Step 1: Segregation and Container Selection
  • Designate a Waste Stream: Establish a dedicated waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids." Do not mix this waste with non-halogenated solvents or other reactive waste classes.

  • Solid Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or drum) for solid waste. This includes the primary container of the chemical, contaminated personal protective equipment (PPE) like gloves and weigh boats, and any absorbent material used for cleaning up minor spills.

  • Liquid Waste Container: Use a clearly labeled, sealable, and compatible solvent waste container (e.g., an HDPE or coated glass carboy) for liquid waste. This includes contaminated solvents used to rinse glassware.

Step 2: Decontamination and Collection
  • Rinsing Glassware: Triple-rinse any glassware that has come into contact with the compound.

    • Use a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) for the initial rinse. This rinseate is now hazardous liquid waste and must be collected in your designated halogenated liquid waste container.

    • Subsequent rinses can be performed with the same solvent.

  • Collecting Solid Waste: Place the empty, rinsed primary container into the designated solid waste container. All contaminated disposable materials, such as weighing paper, wipes, and gloves, must also be placed in this container.

  • Managing Spills: For minor spills, use an inert absorbent material (e.g., sand, diatomite, or universal binders).[9] Sweep or scoop the material into the solid hazardous waste container.[8] Do not use combustible materials like sawdust.[9] Ensure the area is well-ventilated during cleanup.[8]

Step 3: Labeling and Storage
  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Chloro-1,2,5-thiadiazol-3-ol" and any solvents present.

    • The associated hazards (e.g., "Irritant," "Environmentally Hazardous").

    • The date the waste was first added to the container.

  • Storage: Keep waste containers tightly closed when not in use.[1] Store them in a designated, well-ventilated satellite accumulation area that is secure and away from incompatible materials.

Step 4: Final Disposal
  • Professional Disposal: The only acceptable final disposal route is through a licensed and approved environmental waste management contractor.[7][10] These contractors are equipped to handle and treat chemical waste in accordance with all local and national regulations.

  • Incineration: The most probable disposal method employed by the contractor will be high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[7]

  • Documentation: Maintain a manifest or log of all hazardous waste generated and transferred for disposal, as required by your institution and local regulations.

Part 3: Visualizing the Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from procedures involving 4-Chloro-1,2,5-thiadiazol-3-ol.

G Disposal Workflow for 4-Chloro-1,2,5-thiadiazol-3-ol start Waste Generated (Residue, Contaminated Items, Rinseate) decision_type Is the waste solid or liquid? start->decision_type solid_container Select 'Halogenated Solid Waste' Container decision_type->solid_container Solid liquid_container Select 'Halogenated Liquid Waste' Container decision_type->liquid_container Liquid label_solid Label Container: - Hazardous Waste - Chemical Name - Hazards (Irritant, Environmental) - Date solid_container->label_solid label_liquid Label Container: - Hazardous Waste - Chemical & Solvent Names - Hazards (Irritant, Environmental) - Date liquid_container->label_liquid transfer_solid Place waste in container. (e.g., used gloves, empty stock bottle, contaminated wipes) label_solid->transfer_solid transfer_liquid Pour rinseate into container. label_liquid->transfer_liquid store Keep container tightly closed. Store in designated Satellite Accumulation Area. transfer_solid->store transfer_liquid->store end Arrange pickup by licensed hazardous waste contractor. store->end

Caption: Decision workflow for proper segregation and disposal.

By adhering to this structured and cautious protocol, you ensure that your critical research does not come at the cost of safety or environmental integrity. This disciplined approach to waste management is a hallmark of a trustworthy and expert-led laboratory environment.

References

  • KEIM Mineral Paints. (2023). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • Capot Chemical. (2012). MSDS of 3-Chloro-4-morpholino-1,2,5-thiadiazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.